molecular formula C13H22O3 B1325299 7-Cyclohexyl-7-oxoheptanoic acid CAS No. 898766-74-0

7-Cyclohexyl-7-oxoheptanoic acid

Cat. No.: B1325299
CAS No.: 898766-74-0
M. Wt: 226.31 g/mol
InChI Key: KPYUQMVVPZHXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclohexyl-7-oxoheptanoic acid is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . This high-purity compound is supplied as a powder and is intended for Research Use Only, not for diagnostic, therapeutic, or any human or veterinary use . The compound features a carbonyl group adjacent to a cyclohexyl ring, a structure that is often valuable in organic synthesis as a versatile building block or intermediate. Researchers utilize this structure in the development of more complex molecules, where it can serve as a key precursor. Its calculated physical properties include a density of approximately 1.053 g/cm³ and a boiling point of around 398.6°C, which are critical parameters for planning synthetic reactions and purification processes . The product is available with a purity of 97% and should be stored at room temperature in a well-sealed container to maintain its stability and quality . For specific pricing, shipping information, and to place an order, please contact the supplier directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-cyclohexyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h11H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYUQMVVPZHXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645354
Record name 7-Cyclohexyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-74-0
Record name ζ-Oxocyclohexaneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyclohexyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Cyclohexyl-7-oxoheptanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 7-Cyclohexyl-7-oxoheptanoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates fundamental chemical principles and proven experimental methodologies for analogous compounds to offer a robust framework for its synthesis, purification, characterization, and potential applications. The guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to work with this and structurally related keto-acids.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

This compound (CAS No: 898766-74-0) is a bifunctional organic molecule featuring a terminal carboxylic acid and a cyclohexyl ketone.[1] This unique architecture, combining a lipophilic cyclic ketone with a polar carboxylic acid connected by a flexible aliphatic chain, makes it an intriguing building block for various applications. The cyclohexyl moiety can influence steric interactions and solubility, while the ketone and carboxylic acid groups provide reactive handles for a multitude of chemical transformations.

In the broader context of drug discovery, keto-acid motifs are present in various bioactive molecules and can act as pharmacophores or as linkers for conjugating different molecular fragments. For professionals in materials science, such bifunctional molecules can be utilized in the synthesis of novel polymers and for the functionalization of surfaces. This guide will delve into the core aspects of this compound, providing a scientifically grounded pathway for its laboratory preparation and analysis.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.[1]

PropertyValueSource
CAS Number 898766-74-0[1]
Molecular Formula C₁₃H₂₂O₃[1]
Molecular Weight 226.31 g/mol [1]
Predicted Boiling Point 398.6 ± 25.0 °CChemicalBook
Predicted Density 1.053 ± 0.06 g/cm³[1]
Predicted pKa 4.74 ± 0.10ChemicalBook
Chemical Structure

The chemical structure of this compound consists of a heptanoic acid backbone where the C7 position is substituted with a cyclohexylcarbonyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Proposed Experimental Protocol

Synthetic Strategy: Grignard Reaction

The proposed synthesis is a two-step process starting from commercially available materials: cyclohexyl bromide and pimeloyl chloride. This method is analogous to the synthesis of other keto-acids where a Grignard reagent is reacted with an acyl chloride.

G start1 Cyclohexyl Bromide intermediate1 Cyclohexylmagnesium Bromide (Grignard Reagent) start1->intermediate1 Mg, THF start2 Pimeloyl Chloride product This compound start2->product 1. Add to Grignard 2. H₃O⁺ workup intermediate1->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Cyclohexyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Pimeloyl chloride (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Preparation of Cyclohexylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a portion of anhydrous THF.

  • In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF.

  • Add a small amount of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pimeloyl Chloride and Work-up

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of pimeloyl chloride (1.1 eq) in anhydrous THF to the Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The protons alpha to the ketone and the carboxylic acid will appear as distinct triplets.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone and the carboxylic acid at the downfield region. The cyclohexyl and aliphatic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

  • C-H stretching from the aliphatic portions around 2950-2850 cm⁻¹.

  • A strong C=O stretch from the ketone at approximately 1705-1685 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid at around 1720-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of 226.31 g/mol .

Potential Applications and Future Directions

This compound serves as a versatile building block with potential applications in several areas of chemical research:

  • Drug Discovery: The molecule can be used as a starting material for the synthesis of more complex molecules with potential biological activity. The ketone and carboxylic acid functionalities allow for a wide range of chemical modifications.

  • Linker Technology: In the field of bioconjugation and antibody-drug conjugates (ADCs), bifunctional linkers are crucial. The distinct reactivity of the ketone and carboxylic acid could be exploited for the sequential attachment of different molecules.

  • Polymer Chemistry: As a difunctional monomer, it can be incorporated into polyester or polyamide chains to modify the properties of the resulting polymers, introducing a bulky cyclohexyl group that can affect crystallinity and thermal properties.

Future research could focus on the synthesis of a library of derivatives by modifying the ketone and carboxylic acid groups to explore their structure-activity relationships in various biological assays. Furthermore, the use of this molecule in the development of novel materials with tailored properties warrants investigation.

Conclusion

This technical guide has provided a detailed, albeit predictive, framework for the synthesis, purification, and characterization of this compound. By leveraging established chemical principles and analogous reaction protocols, researchers can confidently approach the preparation and study of this interesting bifunctional molecule. The insights provided herein are intended to facilitate further exploration of its chemical reactivity and potential applications in diverse scientific fields.

References

  • Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

7-Cyclohexyl-7-oxoheptanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Cyclohexyl-7-oxoheptanoic acid (CAS Number: 898766-74-0), a molecule of interest for researchers and scientists in the field of drug development. While specific data on this compound is limited, this paper constructs a detailed profile by examining its core chemical properties, proposing a viable synthetic pathway, and exploring its potential biological significance and applications based on its structural motifs. This guide is intended to serve as a foundational resource, offering both theoretical insights and practical, field-proven methodologies to stimulate further investigation into this and related chemical entities.

Introduction: Unveiling a Potential Pharmacophore

In the landscape of medicinal chemistry, the strategic combination of distinct structural moieties is a cornerstone of rational drug design. This compound presents an intriguing scaffold, integrating a lipophilic cyclohexyl group with a flexible seven-carbon chain containing a ketone and a terminal carboxylic acid. The carboxylic acid group is a well-established pharmacophore found in over 450 marketed drugs, prized for its ability to engage in hydrogen bonding and ionic interactions with biological targets.[1][2] Concurrently, the cyclohexyl moiety offers a three-dimensional, non-aromatic lipophilic element that can enhance binding affinity and modulate pharmacokinetic properties.

The presence of both a ketone and a carboxylic acid on a flexible aliphatic chain suggests potential for this molecule to act as a versatile building block or a bioactive compound in its own right. Long-chain keto acids are involved in various metabolic pathways, and their synthetic analogs are of significant interest in metabolic disease research and beyond.[3] This guide will dissect the components of this compound, providing a robust framework for its synthesis, characterization, and potential exploration in drug discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 898766-74-0[4]
Molecular Formula C₁₃H₂₂O₃[4]
Molecular Weight 226.31 g/mol [4]
Predicted Boiling Point 398.6 ± 25.0 °C
Predicted Density 1.053 ± 0.06 g/cm³
Predicted pKa 4.74 ± 0.10
XLogP3 2.7

The predicted pKa of 4.74 suggests that at physiological pH, the carboxylic acid will be predominantly ionized, enhancing aqueous solubility. The XLogP3 value of 2.7 indicates a moderate level of lipophilicity, suggesting a good balance for membrane permeability and interaction with hydrophobic binding pockets.

Proposed Synthesis Pathway: A Friedel-Crafts Approach

While no specific synthesis for this compound has been published, a plausible and efficient route can be designed based on the well-established Friedel-Crafts acylation reaction.[5] This electrophilic aromatic substitution allows for the formation of a carbon-carbon bond between an acyl group and, in this case, an aliphatic ring.

The proposed synthesis involves the reaction of cyclohexane with a derivative of pimelic acid (heptanedioic acid). A suitable acylating agent would be pimelic anhydride or pimeloyl chloride. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent.[6]

Reaction Scheme

G cluster_reactants Reactants cluster_products Product Cyclohexane Cyclohexane Catalyst AlCl₃ Cyclohexane->Catalyst + PimeloylChloride Pimeloyl Chloride PimeloylChloride->Catalyst + TargetMolecule This compound HCl_gas HCl (gas) TargetMolecule->HCl_gas + Catalyst->TargetMolecule Acylation Solvent e.g., CS₂ or CH₂Cl₂

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with checkpoints for reaction monitoring and product verification.

Materials:

  • Pimeloyl chloride (1 equivalent)

  • Cyclohexane (used as both reactant and solvent, in excess)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

  • Dichloromethane (CH₂Cl₂) (anhydrous, as an alternative solvent)

  • Hydrochloric acid (HCl), 5M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve pimeloyl chloride (1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is an exothermic process.

  • Addition of Cyclohexane: Add cyclohexane (1.5 eq) to the reaction mixture dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, quenching them with dilute HCl, extracting with ethyl acetate, and spotting on a silica plate.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 5M HCl. This will hydrolyze the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Validation and Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activity and Applications in Drug Discovery

The structural features of this compound suggest several avenues for its potential application in drug discovery.

Role as a Scaffold in Metabolic Disease Research

Long-chain and very-long-chain fatty acids are integral to cellular metabolism and signaling.[3][7] The enzymes involved in their synthesis and modification, such as 3-ketoacyl-CoA synthases, are potential drug targets.[8] this compound, as a modified long-chain keto acid, could be investigated as a modulator of enzymes involved in fatty acid metabolism. Its potential to inhibit or act as a substrate for these enzymes could be explored in the context of metabolic disorders like diabetes and obesity.

A Building Block for Novel Therapeutics

The carboxylic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives.[9] Esterification or amidation could be used to modulate the compound's pharmacokinetic properties. The cyclohexyl ketone could also be a site for further functionalization. The core structure could be incorporated into larger molecules to probe specific biological targets.

Potential as an Anti-inflammatory or Antibacterial Agent

Fatty acids and their derivatives have been noted for their antimicrobial properties.[10] The lipophilic nature of the cyclohexyl group combined with the acidic functionality could facilitate interaction with and disruption of bacterial cell membranes. Further derivatization could enhance this potential activity.

The workflow for exploring these potential applications is outlined below:

G A Synthesis & Purification of This compound B In Vitro Screening A->B C Enzyme Assays (e.g., Fatty Acid Synthase) B->C D Antibacterial Assays (MIC determination) B->D E Anti-inflammatory Assays (e.g., Cytokine release) B->E F Hit Identification & Lead Optimization C->F D->F E->F G Structure-Activity Relationship (SAR) Studies via Derivatization F->G H In Vivo Studies G->H I Pharmacokinetic & Efficacy Models H->I

Caption: A high-level workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a molecule with untapped potential in the realm of drug discovery and chemical biology. While direct experimental data remains scarce, its structural components suggest a rich field for investigation. This guide has provided a foundational framework, including a plausible synthesis and a rationale for exploring its biological activities. It is our hope that this detailed analysis will serve as a catalyst for further research, unlocking the potential of this and structurally related compounds as valuable tools and therapeutic leads. The methodologies and insights presented herein are designed to be immediately applicable, providing a clear path for scientists to embark on the exploration of this promising chemical entity.

References

  • ChemRxiv. (2022). A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation. ChemRxiv. Retrieved from [Link]

  • U.S. National Library of Medicine. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

  • SynArchive. Friedel-Crafts Acylation. SynArchive. Retrieved from [Link]

  • Harvard University Department of Chemistry and Chemical Biology. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2021). Cycloalkyl-containing carboxylic acids and uses thereof. Google Patents.
  • ResearchGate. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Retrieved from [Link]

  • Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. National Library of Medicine. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Retrieved from [Link]

  • Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Google Patents. (2005). Synthetic method of 7-chloro-2-oxoheptanoic acid. Google Patents.
  • U.S. National Library of Medicine. (1991). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. 7-Oxoheptanoic acid. PubChem. Retrieved from [Link]

  • University of Luxembourg. 7-oxoheptanoic acid (C7H12O3). PubChemLite. Retrieved from [Link]

  • U.S. National Library of Medicine. (1991). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. PubMed Central. Retrieved from [Link]

  • U.S. National Library of Medicine. 7-Chloro-7-oxoheptanoic acid. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. PubMed. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. MDPI. Retrieved from [Link]

  • U.S. National Library of Medicine. (2012). Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases. PubMed. Retrieved from [Link]

Sources

synthesis of 7-Cyclohexyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Cyclohexyl-7-oxoheptanoic Acid

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a molecule of interest for researchers, scientists, and professionals in drug development and fine chemical synthesis. The primary focus of this document is a detailed exploration of a robust and scientifically sound two-step synthetic route commencing with a Friedel-Crafts acylation, followed by a catalytic hydrogenation. This guide elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses alternative synthetic strategies. The content is structured to offer both theoretical understanding and practical guidance for the laboratory-scale synthesis of this target compound.

Introduction and Significance

This compound is a bifunctional molecule featuring a cyclohexyl ketone and a terminal carboxylic acid. This unique structural arrangement makes it a valuable building block in organic synthesis. The keto group can be subjected to a variety of transformations, such as reduction, oximation, or Wittig reactions, while the carboxylic acid moiety allows for esterification, amidation, and other coupling reactions. These characteristics make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialty polymers. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research community.

Recommended Synthetic Pathway: Friedel-Crafts Acylation Followed by Catalytic Hydrogenation

A highly logical and efficient approach to the involves a two-step process:

  • Step 1: Friedel-Crafts Acylation of Benzene with Adipoyl Chloride Monomethyl Ester. This reaction forms the carbon-carbon bond between the aromatic ring and the seven-carbon chain, resulting in the formation of methyl 7-oxo-7-phenylheptanoate.

  • Step 2: Catalytic Hydrogenation of the Aromatic Ring. The phenyl group of the intermediate is then reduced to a cyclohexyl group, yielding the desired product, this compound, after saponification of the methyl ester.

This pathway is advantageous due to the ready availability of the starting materials and the well-established nature of both Friedel-Crafts acylations and catalytic hydrogenations.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] In this proposed synthesis, benzene is acylated with adipoyl chloride monomethyl ester. The use of the monomethyl ester of adipoyl chloride is crucial to prevent polymerization and to protect one of the carboxylic acid groups.

Mechanism:

The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The aromaticity is restored by the loss of a proton, which is facilitated by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst.

Diagram of the Friedel-Crafts Acylation Mechanism:

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride Adipoyl Chloride Monomethyl Ester Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Benzene Benzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzene->Sigma_Complex + Acylium Ion Product Methyl 7-oxo-7-phenylheptanoate Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of aromatic rings to their corresponding cycloalkanes. This step is critical for converting the phenyl group of the intermediate into the desired cyclohexyl group. The reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C).

Mechanism:

The hydrogenation process involves the chemisorption of both the aromatic substrate and molecular hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These adsorbed hydrogen atoms are then sequentially added to the aromatic ring, leading to its saturation and the formation of the cyclohexyl ring.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: Benzene & Adipoyl Chloride Monomethyl Ester Step1 Step 1: Friedel-Crafts Acylation (AlCl₃ catalyst) Start->Step1 Intermediate Intermediate: Methyl 7-oxo-7-phenylheptanoate Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (Rh/C or Ru/C catalyst, H₂ pressure) Intermediate->Step2 Saponification Saponification (e.g., NaOH, then H₃O⁺) Step2->Saponification Final_Product Final Product: This compound Saponification->Final_Product

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are provided as a guide for the laboratory . All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Preparation of Adipoyl Chloride Monomethyl Ester
  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid in a 5-fold molar excess of methanol. Add a catalytic amount of sulfuric acid (approximately 1-2% by weight of adipic acid).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the dimethyl adipate with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Partial Hydrolysis: To the dimethyl adipate, add one equivalent of sodium hydroxide in a methanol/water solution. Stir at room temperature for 12-16 hours.

  • Isolation: Acidify the reaction mixture with dilute hydrochloric acid and extract the adipic acid monomethyl ester with ethyl acetate. Dry the organic layer and remove the solvent to yield the product.

  • Chlorination: To the adipic acid monomethyl ester, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-3 hours, or until gas evolution ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain adipoyl chloride monomethyl ester.

Synthesis of Methyl 7-oxo-7-phenylheptanoate (Friedel-Crafts Acylation)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), place anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (which acts as both solvent and reactant).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of adipoyl chloride monomethyl ester (1 equivalent) in anhydrous benzene dropwise from the dropping funnel over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.

  • Work-up: Separate the organic layer and extract the aqueous layer with benzene or diethyl ether. Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Catalytic Hydrogenation and Saponification)
  • Hydrogenation: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve methyl 7-oxo-7-phenylheptanoate in a suitable solvent such as ethanol or acetic acid. Add the hydrogenation catalyst (e.g., 5% Rh/C, approximately 1-5 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the mixture to 50-80 °C with vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

  • Filtration: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Saponification: To the filtrate containing ethyl 7-cyclohexyl-7-oxoheptanoate, add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat to reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table provides expected data for the key compounds in this synthetic pathway. Actual yields may vary depending on experimental conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
Adipoyl Chloride Monomethyl EsterC₇H₁₁ClO₃178.61Liquid> 85
Methyl 7-oxo-7-phenylheptanoateC₁₄H₁₈O₃234.29Oil/Low-melting solid70-85
This compoundC₁₃H₂₂O₃226.31Solid> 90 (from hydrogenation/saponification)

Alternative Synthetic Route: Grignard Reaction

An alternative approach to the involves the use of a Grignard reagent.[4][5] This pathway would likely involve the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with a suitable electrophilic seven-carbon synthon.

Plausible Grignard Route:

  • Preparation of Cyclohexylmagnesium Bromide: React cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).[6]

  • Reaction with a Protected Adipic Acid Derivative: The Grignard reagent would then be reacted with a derivative of adipic acid where one of the carboxylic acid groups is protected, and the other is activated. A suitable reactant could be the acid chloride of the mono-ester of adipic acid, similar to the Friedel-Crafts route.

  • Work-up and Deprotection: An acidic work-up would protonate the intermediate alkoxide, and subsequent hydrolysis of the ester would yield the final product.

While viable, the Grignard approach may present challenges such as the potential for side reactions due to the high basicity of the Grignard reagent. The Friedel-Crafts acylation followed by hydrogenation is generally considered a more robust and scalable method for this particular target molecule.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthesis for this compound, leveraging the well-established Friedel-Crafts acylation and catalytic hydrogenation reactions. The provided protocols offer a practical framework for the laboratory preparation of this versatile chemical intermediate. The discussion of the underlying mechanisms and an alternative Grignard-based route provides a comprehensive understanding of the synthetic options available to researchers in the field. Careful execution of the described procedures should enable the efficient synthesis of the target compound for further application in drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. Retrieved from [Link]

  • Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. Retrieved from [Link]

  • Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Retrieved from [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid. Google Patents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Improved processes for preparing 7-(2-hexyl-5-hydroxy-cyclopentyl)-heptanoic acid. Google Patents.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylcarbinol. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid. Google Patents.
  • Vedantu. (n.d.). How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Beyond Benign. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cyclohexyl-7-oxoheptanoic acid is a bifunctional molecule featuring a cyclohexyl ketone and a terminal carboxylic acid. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, expected spectroscopic characteristics, and potential applications in medicinal chemistry, with a focus on its role as a precursor for prostaglandin analogs and other bioactive molecules.

Introduction: Chemical Identity and Physicochemical Properties

This compound, confirmed by IUPAC nomenclature, is a saturated keto acid. Its structure combines a lipophilic cyclohexyl moiety with a polar carboxylic acid group, imparting amphiphilic characteristics that are often sought after in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 898766-74-0[1]
Molecular Formula C₁₃H₂₂O₃[1]
Molecular Weight 226.31 g/mol [1]
Predicted Density 1.053±0.06 g/cm³[1]
Predicted XLogP3 2.7[1]
Predicted PSA 54.4 Ų[1]

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction.[2] This classic yet powerful method allows for the direct introduction of the acyl group to the cyclohexane ring. The proposed synthetic pathway involves the reaction of cyclohexane with a suitable acylating agent derived from suberic acid.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical and field-proven approach for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexane with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic and aliphatic rings.[2]

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Cyclohexane Cyclohexane Reaction_Step Friedel-Crafts Acylation Cyclohexane->Reaction_Step Substrate SubericAnhydride Suberic Anhydride SubericAnhydride->Reaction_Step Acylating Agent AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Step Catalyst DCM Dichloromethane (Solvent) DCM->Reaction_Step Solvent Target This compound Reaction_Step->Target

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • Cyclohexane

  • Suberic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Dissolve suberic anhydride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the suberic anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Acylation: After the addition is complete, add cyclohexane (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shift/FrequencyAssignment
¹H NMR δ 10-12 ppm (broad s, 1H)Carboxylic acid proton (-COOH)
δ 2.5-2.8 ppm (m, 1H)Cyclohexyl proton alpha to carbonyl
δ 2.3-2.5 ppm (t, 2H)Methylene protons alpha to carbonyl (-CH₂-CO-)
δ 2.2-2.4 ppm (t, 2H)Methylene protons alpha to carboxyl (-CH₂-COOH)
δ 1.1-1.9 ppm (m, 16H)Remaining cyclohexyl and methylene protons
¹³C NMR δ ~210 ppmKetone carbonyl carbon (C=O)
δ ~180 ppmCarboxylic acid carbonyl carbon (COOH)
δ ~50 ppmCyclohexyl carbon alpha to carbonyl
δ ~30-45 ppmMethylene carbons
δ ~25-30 ppmRemaining cyclohexyl carbons
IR Spectroscopy 3300-2500 cm⁻¹ (broad)O-H stretch of carboxylic acid
~1710 cm⁻¹ (strong)C=O stretch of ketone
~1700 cm⁻¹ (strong)C=O stretch of carboxylic acid
2930, 2850 cm⁻¹ (strong)C-H stretch of alkanes

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Precursor for Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes.[3] Synthetic prostaglandin analogs are used in the treatment of various conditions, including glaucoma and cardiovascular diseases.[3] The heptanoic acid chain in this compound is a common structural motif in prostaglandins. The cyclohexyl group can serve as a bioisosteric replacement for the cyclopentane ring found in natural prostaglandins, potentially leading to analogs with improved pharmacokinetic or pharmacodynamic properties.

G cluster_starting_material Starting Material cluster_transformations Synthetic Transformations cluster_product Target Molecule Start This compound Reduction Reduction of Ketone Start->Reduction Functionalization Chain Elongation/ Functionalization Reduction->Functionalization Prostaglandin Prostaglandin Analog Functionalization->Prostaglandin

Caption: Synthetic utility in prostaglandin analog synthesis.

Building Block for Novel Heterocycles

The ketone and carboxylic acid functionalities can be independently or sequentially modified to construct a variety of heterocyclic scaffolds. For instance, the ketone can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. The carboxylic acid can be converted to an amide, which can then participate in intramolecular cyclization reactions. These heterocyclic motifs are prevalent in many marketed drugs.

Role in the Synthesis of Bioactive Lipids

Keto acids are important intermediates in lipid metabolism and signaling. This compound can be used as a chemical probe to study enzymes involved in fatty acid metabolism or as a starting material for the synthesis of modified lipids with potential therapeutic applications. The cyclohexyl group can modulate the lipophilicity and metabolic stability of these synthetic lipids.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its bifunctional nature allow for the construction of a diverse range of complex molecules, including prostaglandin analogs and novel heterocyclic compounds. The physicochemical properties imparted by the cyclohexyl and carboxylic acid moieties make it an attractive starting material for the development of new therapeutic agents with optimized pharmacological profiles. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important chemical entity.

References

  • Coulson, D. R. et al. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature489 , 278–281 (2012). [Link]

  • PubChem. 7-Oxoheptanoic acid. [Link]

  • Stojanović, M. et al. Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.15 , 1358–1364 (2019). [Link]

Sources

solubility of 7-Cyclohexyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aqueous Solubility of 7-Cyclohexyl-7-oxoheptanoic Acid for Pharmaceutical Research and Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of interest in drug discovery. We will delve into the theoretical underpinnings of its solubility, the profound influence of pH, and present detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, aqueous solubility is a paramount physicochemical property. Poor solubility can lead to erratic and incomplete absorption from the gastrointestinal tract, resulting in low bioavailability and high inter-patient variability.[1][2][3] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable for informed decision-making in lead optimization, formulation development, and predicting in vivo performance.[1][3] This guide focuses on this compound, providing a detailed framework for assessing its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

PropertyValueSource
Molecular FormulaC13H22O3[4]
Molecular Weight226.31 g/mol [4]
Predicted pKa4.74 ± 0.10[5]
Predicted XLogP32.7[4]
Predicted Boiling Point398.6 ± 25.0 °C[5]
Predicted Density1.053 ± 0.06 g/cm3 [5]

The key feature influencing the aqueous is its carboxylic acid functional group, which has a predicted pKa of 4.74.[5] This indicates that it is a weak acid. The solubility of such ionizable compounds is highly dependent on the pH of the aqueous medium.[6][7][8][9][10] At pH values below its pKa, the molecule will predominantly exist in its neutral, protonated form, which is expected to have lower aqueous solubility due to the presence of the lipophilic cyclohexyl group.[10] Conversely, at pH values above the pKa, the carboxylic acid will be deprotonated to form the more polar and, therefore, more water-soluble carboxylate anion.[6][10]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[11][12]

  • Kinetic Solubility is typically measured in early drug discovery as a high-throughput screen. It involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[1][2] The concentration at which precipitation is first observed is the kinetic solubility. This method is fast but can often overestimate the true solubility because the compound may not have had sufficient time to form a stable crystal lattice and may exist in a supersaturated or amorphous state.[11]

  • Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states.[1][11] This is considered the "true" solubility and is typically determined by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[1][13][14] For regulatory purposes and late-stage development, thermodynamic solubility is the required measurement.[15][16][17]

G cluster_0 Solubility Measurement Approaches cluster_1 Methodology cluster_2 Characteristics KS Kinetic Solubility DMSO Start from DMSO Stock KS->DMSO TS Thermodynamic Solubility Solid Start from Solid Compound TS->Solid Precipitation Rapid Precipitation DMSO->Precipitation Equilibrium Slow Equilibration Solid->Equilibrium Metastable Often Metastable (Amorphous/Supersaturated) Precipitation->Metastable Stable True Equilibrium (Crystalline) Equilibrium->Stable HTS High-Throughput (Early Discovery) Regulatory Gold Standard (Late Development) Metastable->HTS Stable->Regulatory

Figure 1: Conceptual workflow comparing Kinetic and Thermodynamic solubility.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data for this compound, the following methodologies are recommended.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14] It involves equilibrating an excess of the solid compound with the solvent of interest.

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8 as recommended by regulatory agencies).[15][16][17] Ensure the temperature of the buffers is maintained at 37 ± 1 °C.[15][16][17]

  • Addition of Compound: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific pH buffer. A general rule is to add enough compound so that a visible amount of solid remains at the end of the experiment.[13][14]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (37 ± 1 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentrations are consistent, equilibrium has been reached.[18]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1][2]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13][14]

G start Start prep_buffer Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) start->prep_buffer add_compound Add Excess Solid This compound prep_buffer->add_compound equilibrate Equilibrate at 37°C (24-48h with agitation) add_compound->equilibrate separate Separate Solid and Liquid (Centrifuge or Filter) equilibrate->separate quantify Quantify Concentration of Supernatant (HPLC-UV) separate->quantify measure_ph Measure Final pH quantify->measure_ph end End measure_ph->end

Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
pH-Metric Solubility Determination (Potentiometric Titration)

Potentiometric titration is a faster method for determining the pH-solubility profile of ionizable compounds.[19][20] It involves titrating a suspension of the compound with an acid or base and monitoring the pH.

Protocol:

  • Sample Preparation: Create a suspension of a known amount of this compound in a known volume of water.

  • Titration: While stirring, titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The point at which the solid completely dissolves is indicated by a change in the titration curve. The intrinsic solubility (solubility of the neutral form) and the pKa can be calculated from the titration data.[20][21] This method can be significantly faster than the shake-flask method.[19]

Expected Solubility Profile and Influencing Factors

Given the pKa of approximately 4.74, the is expected to be significantly influenced by pH.

  • At pH < pKa (e.g., in the stomach, pH 1.2-2.5): The compound will be predominantly in its neutral, less soluble form.

  • At pH > pKa (e.g., in the small intestine, pH 6.0-7.5): The compound will be mostly in its ionized, more soluble carboxylate form.

This pH-dependent solubility is a critical factor for predicting its oral absorption.

G cluster_0 pH < pKa (~4.74) cluster_1 pH > pKa (~4.74) Low_pH Acidic Environment (e.g., Stomach) Protonated Predominantly Protonated Form (R-COOH) Low_pH->Protonated Low_Sol Lower Aqueous Solubility Protonated->Low_Sol pKa pKa ~4.74 Low_Sol->pKa High_pH Neutral/Basic Environment (e.g., Intestine) Deprotonated Predominantly Deprotonated Form (R-COO⁻) High_pH->Deprotonated High_Sol Higher Aqueous Solubility Deprotonated->High_Sol pKa->High_Sol

Figure 3: Logical relationship between pH, pKa, and .

Conclusion

A comprehensive understanding of the is fundamental to its successful development as a drug candidate. This guide has outlined the theoretical principles governing its solubility, emphasizing the critical role of pH and the distinction between kinetic and thermodynamic measurements. The detailed protocols for the shake-flask and potentiometric titration methods provide a robust framework for obtaining accurate and reliable solubility data. By applying these methodologies, researchers can generate the crucial information needed to guide formulation strategies and predict the in vivo behavior of this compound, ultimately enhancing the probability of its clinical success.

References

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • Brainly. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PubMed. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • ChemicalBook. (n.d.). This compound CAS#: 898766-74-0.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • ODU. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubMed. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
  • CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
  • Scribd. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • GCC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Lab Report. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications.
  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?
  • Dissolution Technologies. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.
  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.
  • Echemi. (n.d.). This compound.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

Sources

An In-depth Technical Guide to 7-Cyclohexyl-7-oxoheptanoic Acid: Synthesis, Analysis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-Cyclohexyl-7-oxoheptanoic acid, a molecule of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, detailed synthetic and analytical methodologies, and its emerging role as a scaffold for developing novel therapeutics.

Core Molecular Attributes of this compound

This compound is a keto-acid characterized by a seven-carbon aliphatic chain, terminating in a carboxylic acid group at one end and a cyclohexyl ketone at the other. This bifunctional nature makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₃
Molecular Weight 226.31 g/mol
Boiling Point (Predicted) 398.6±25.0 °C
Density (Predicted) 1.053±0.06 g/cm³
pKa (Predicted) 4.74±0.10
CAS Number 898766-74-0

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method is adapted here for an alicyclic compound, cyclohexane, reacting with heptanedioic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The causality behind this choice of methodology lies in its efficiency and the relative availability of the starting materials. The Friedel-Crafts acylation provides a direct route to forming the carbon-carbon bond between the cyclohexyl ring and the heptanoyl chain.

Reaction Mechanism

The reaction proceeds through the formation of a highly reactive acylium ion intermediate.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation Heptanedioic_Anhydride Heptanedioic Anhydride Complex Intermediate Complex Heptanedioic_Anhydride->Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Acylium_Ion Acylium Ion (Electrophile) Complex->Acylium_Ion Ring Opening Cyclohexane Cyclohexane Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex + Cyclohexane Cyclohexane->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ (to [AlCl₄]⁻) AlCl4_minus [AlCl₄]⁻ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity.

Materials:

  • Heptanedioic acid

  • Acetic anhydride

  • Cyclohexane (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Toluene

Procedure:

Part A: Synthesis of Heptanedioic Anhydride

  • Anhydride Formation: In a round-bottom flask equipped with a reflux condenser, combine heptanedioic acid (1 equivalent) and acetic anhydride (1.5 equivalents).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Purification: Remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The resulting crude heptanedioic anhydride can be used directly in the next step.

Part B: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous cyclohexane (5 equivalents) and anhydrous dichloromethane (as a solvent). Cool the flask in an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents). Caution: The reaction is exothermic and releases HCl gas.

  • Acylating Agent Addition: Dissolve the crude heptanedioic anhydride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a minimal amount of hot toluene to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final compound. Due to the presence of the carboxylic acid, a reversed-phase method with an acidic mobile phase modifier is recommended to ensure good peak shape.

Table 2: Representative HPLC Method

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: For sensitive detection, especially in biological matrices, pre-column derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be employed, with fluorescence detection (e.g., Ex: 367 nm, Em: 446 nm).[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile carboxylic acid group must be derivatized to a more volatile ester or silyl ether.

Derivatization Protocol (Esterification):

  • Sample Preparation: Dissolve a small amount of the sample in methanol.

  • Reagent Addition: Add a few drops of an esterification agent, such as BF₃-methanol.

  • Reaction: Heat the mixture at 60°C for 30 minutes.

  • Extraction: After cooling, add water and extract the methyl ester derivative with hexane.

  • Analysis: Inject the hexane layer into the GC-MS system.

Table 3: Representative GC-MS Method

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Scan Range 50-500 m/z

Applications in Drug Development: A Focus on ERAP1 Inhibition

The structural motif of a cyclohexyl group attached to a carboxylic acid chain has shown promise in the development of enzyme inhibitors. A particularly relevant target is the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

The Role of ERAP1 in Immunology and Oncology

ERAP1 plays a critical role in the adaptive immune response by trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[4] These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T cells.

In cancer, tumor cells can evade immune surveillance by presenting a limited repertoire of neoantigens. By "over-trimming" potential neoantigens, ERAP1 can prevent their presentation and subsequent recognition by the immune system.[5]

ERAP1 Inhibition Workflow cluster_0 Normal Antigen Presentation cluster_1 ERAP1 Inhibition in Cancer Cells Precursor_Peptides Precursor Peptides ERAP1_active ERAP1 (Active) Precursor_Peptides->ERAP1_active Optimal_Peptides Optimal Peptides (8-10 aa) ERAP1_active->Optimal_Peptides MHC_I_1 MHC Class I Optimal_Peptides->MHC_I_1 T_Cell_Recognition_1 T-Cell Recognition MHC_I_1->T_Cell_Recognition_1 Tumor_Precursors Tumor Precursor Peptides ERAP1_inhibited ERAP1 (Inhibited) Tumor_Precursors->ERAP1_inhibited Altered_Peptidome Altered Peptidome (Novel Neoantigens) ERAP1_inhibited->Altered_Peptidome MHC_I_2 MHC Class I Altered_Peptidome->MHC_I_2 Enhanced_T_Cell_Recognition Enhanced T-Cell Recognition & Tumor Destruction MHC_I_2->Enhanced_T_Cell_Recognition Inhibitor 7-Cyclohexyl-7-oxoheptanoic acid derivative Inhibitor->ERAP1_inhibited

Caption: Logical workflow of ERAP1 inhibition for enhanced tumor antigen presentation.

This compound as a Scaffold for ERAP1 Inhibitors

Inhibiting ERAP1 can alter the peptide repertoire presented by cancer cells, leading to the display of novel neoantigens that can be recognized by the immune system.[6][7] This makes ERAP1 a compelling target for cancer immunotherapy, particularly in combination with checkpoint inhibitors.[8][9]

This compound serves as an excellent starting point for the design of ERAP1 inhibitors. The cyclohexyl group can engage in hydrophobic interactions within the enzyme's active site, while the carboxylic acid provides a key anchoring point for binding and can be further modified to optimize potency and selectivity. Structure-activity relationship (SAR) studies on similar cyclohexyl acid derivatives have demonstrated their potential as potent and selective ERAP1 inhibitors.

Conclusion

This compound is a molecule with significant potential, underpinned by its straightforward synthesis and versatile chemical handles. This guide has provided a detailed framework for its preparation and characterization, adhering to principles of scientific integrity. The emerging application of its structural core in the development of ERAP1 inhibitors for cancer immunotherapy highlights its importance for the future of drug discovery. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this valuable chemical entity.

References

  • The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PubMed Central - [Link]

  • ERAP1 - Wikipedia - [Link]

  • ERAP1: a potential therapeutic target for a myriad of diseases - PubMed - [Link]

  • What are ERAP1 inhibitors and how do they work? - Patsnap Synapse - [Link]

  • Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PNAS - [Link]

  • erap1 inhibitors for enhancing tumour antigen presentation - Cancer Research Horizons - [Link]

  • The role of ERAP1 in autoinflammation and autoimmunity - PubMed - [Link]

  • First-in-class inhibitors of ERAP1 generate novel neoantigens driving anti-tumor effects - AACR Journals - [Link]

  • 553 First-in-class inhibitors of ERAP1 alter the immunopeptidome of cancer, driving a differentiated T cell response leading to tumor growth inhibition - Journal for ImmunoTherapy of Cancer - [Link]

  • New enzyme inhibitor shows promise for treating cancers, autoimmune diseases - UIC today - [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - RSC Publishing - [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry - [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed - [Link]

Sources

discovery of 7-Cyclohexyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 7-Cyclohexyl-7-oxoheptanoic Acid

Authored by: A Senior Application Scientist

Foreword: The Synthetic Pursuit of a Versatile Building Block

In the landscape of pharmaceutical and chemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Substituted heptanoic acids, for instance, represent a class of versatile building blocks crucial for the development of complex pharmaceutical agents. This guide focuses on a specific, yet under-documented member of this family: this compound. While the seminal "discovery" of this compound is not prominently recorded in scientific literature, its structure suggests a synthetic pathway rooted in fundamental organic chemistry principles. This document, therefore, serves as a comprehensive technical guide for the synthesis, purification, and characterization of this compound, providing researchers and drug development professionals with a robust and reproducible methodology. Our approach is grounded in the principles of the Friedel-Crafts acylation, a powerful and well-established reaction for the formation of carbon-carbon bonds.

Section 1: Retrosynthetic Analysis and Strategic Approach

The molecular architecture of this compound (C₁₃H₂₂O₃) features a cyclohexyl ring, a seven-carbon aliphatic chain, a ketone at the C7 position, and a terminal carboxylic acid. A logical retrosynthetic disconnection breaks the bond between the cyclohexyl ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation reaction as the key synthetic step. This reaction involves the electrophilic substitution of an acyl group onto a hydrocarbon. In this case, the cyclohexyl moiety can be introduced via an acylation reaction on cyclohexane using a suitable seven-carbon dicarboxylic acid derivative.

Our proposed forward synthesis will, therefore, involve the acylation of cyclohexane with a derivative of adipic acid, specifically adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. This approach is favored for its efficiency and the ready availability of the starting materials.

Section 2: The Core Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic method, developed by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic or aliphatic compound using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1]

Underlying Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich cyclohexane ring. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by coordinating to a carbonyl oxygen, facilitating the departure of the leaving group and the formation of the acylium ion.[2] The choice of a stoichiometric amount of the Lewis acid is crucial, as the product ketone can form a stable complex with the catalyst, rendering it inactive.[1][3]

Detailed Experimental Workflow

Materials:

  • Cyclohexane (anhydrous)

  • Adipic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice bath. In the dropping funnel, prepare a solution of adipic anhydride (1.0 eq) and anhydrous cyclohexane (1.5 eq) in 50 mL of anhydrous dichloromethane.

  • Acylation Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 3 hours.

  • Reaction Quench: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of cold deionized water, followed by 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with 100 mL of deionized water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Section 3: Characterization and Data Analysis

The successful synthesis of this compound must be confirmed through rigorous characterization.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of the target compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₂₂O₃[4]
Molecular Weight226.31 g/mol [4]
Boiling Point398.6±25.0 °C[5]
Density1.053±0.06 g/cm³[4][5]
pKa4.74±0.10[5]
XLogP32.7[4]
PSA54.4 Ų[4]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the heptanoic acid chain, and the absence of a terminal aldehyde proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the carbons of the cyclohexyl ring, and the methylene carbons of the aliphatic chain.

  • IR (Infrared) Spectroscopy: The IR spectrum will be crucial for identifying the functional groups. Look for a strong absorption band for the ketone C=O stretch (around 1710 cm⁻¹) and a broad absorption for the carboxylic acid O-H stretch (around 3300-2500 cm⁻¹) overlapping with the C-H stretches, as well as the carboxylic acid C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight.

Section 4: Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented, its structure as a substituted medium-chain fatty acid suggests potential for exploration in several areas of drug discovery.[6] Molecules with similar structural motifs are known to be versatile intermediates in the synthesis of more complex pharmaceutical agents.[7] For example, related oxoheptanoic acid derivatives serve as intermediates in the synthesis of cilastatin, a renal dehydropeptidase inhibitor.[8] Future research could focus on screening this compound for various biological activities, including its potential as an enzyme inhibitor or as a building block for novel therapeutic agents.

Visualizations

Synthetic Pathway Diagram

Synthesis_of_7_Cyclohexyl_7_oxoheptanoic_acid Cyclohexane Cyclohexane AcyliumComplex Acylium Ion Complex Cyclohexane->AcyliumComplex Friedel-Crafts Acylation AdipicAnhydride Adipic Anhydride AdipicAnhydride->AcyliumComplex Friedel-Crafts Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumComplex Product This compound AcyliumComplex->Product caption Figure 1. Synthetic pathway for this compound.

Caption: Figure 1. Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Addition 2. Reactant Addition (Cyclohexane, Adipic Anhydride in DCM) Setup->Addition Reaction 3. Acylation (0°C to Reflux) Addition->Reaction Quench 4. Quenching (H₂O, HCl) Reaction->Quench Extraction 5. Extraction (DCM) Quench->Extraction WashDry 6. Washing & Drying (Brine, Na₂SO₄) Extraction->WashDry Purification 7. Purification (Solvent Removal, Chromatography) WashDry->Purification caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

References

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Synthesis of 7-cyano-5-oxoheptanoic acid - PrepChem.com. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents.
  • Mechanochemical Friedel–Crafts acylations. Available at: [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

  • This compound - Amerigo Scientific. Available at: [Link]

  • 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to 7-Cyclohexyl-7-oxoheptanoic Acid and its Derivatives: A Keystone for Innovative Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of 7-cyclohexyl-7-oxoheptanoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, characterization, and the burgeoning potential of its derivatives in the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage this unique molecular architecture for the development of novel therapeutic agents.

Introduction: The Strategic Importance of the Cyclohexyl-Keto-Heptanoic Acid Scaffold

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a cyclohexyl ketone moiety. This distinct combination of a lipophilic cyclohexyl group and a reactive keto function, tethered by a flexible heptanoic acid chain, makes it an invaluable building block in the synthesis of complex molecular architectures. The cyclohexyl group can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, while the keto and carboxylic acid functionalities serve as versatile handles for chemical modification and conjugation.

The strategic incorporation of this scaffold has led to the discovery of potent biological activities, most notably in the realm of prostaglandin analogs, where cyclohexyl-containing derivatives have demonstrated significant therapeutic potential.[1][2] Furthermore, emerging research points towards the utility of this structural motif in the development of novel anti-inflammatory and anticancer agents.[3][4]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several established organic chemistry transformations. Below, we outline two of the most plausible and efficient synthetic routes: Friedel-Crafts Acylation and a Grignard-based approach.

Route 1: Friedel-Crafts Acylation of Cyclohexane

This method involves the reaction of cyclohexane with a derivative of heptanedioic acid, such as heptanedioic anhydride or the corresponding acyl chloride, in the presence of a Lewis acid catalyst.[5][6]

  • Preparation of the Acylating Agent: Heptanedioic acid is converted to its more reactive anhydride or mono-acyl chloride. For the anhydride, this is typically achieved by heating with acetic anhydride. For the acyl chloride, treatment with thionyl chloride or oxalyl chloride is effective.

  • Reaction Setup: A solution of cyclohexane in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the cyclohexane solution at a controlled temperature (typically 0-5 °C).

  • Acylation: The heptanedioic anhydride or mono-acyl chloride is dissolved in the same solvent and added dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram: Friedel-Crafts Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification Heptanedioic_Acid Heptanedioic Acid Acylating_Agent Formation of Acylating Agent (Anhydride/Acyl Chloride) Heptanedioic_Acid->Acylating_Agent Cyclohexane Cyclohexane Acylation Friedel-Crafts Acylation (AlCl₃ catalyst) Cyclohexane->Acylation Acylating_Agent->Acylation Quenching Quenching (Ice/HCl) Acylation->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 7-Cyclohexyl-7-oxoheptanoic Acid Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Route 2: Grignard Reaction

An alternative approach involves the use of a Grignard reagent, specifically cyclohexylmagnesium bromide, which acts as a nucleophile to attack an electrophilic derivative of 7-oxoheptanoic acid.[7][8]

  • Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of bromocyclohexane in the same anhydrous solvent is then added dropwise to maintain a gentle reflux.

  • Preparation of the Electrophile: A suitable electrophile, such as the ethyl ester of 7-oxoheptanoic acid (ethyl 7-oxoheptanoate), is prepared.

  • Grignard Addition: The prepared Grignard reagent is cooled to 0 °C, and the solution of ethyl 7-oxoheptanoate is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid.

  • Extraction and Purification: The product is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.

Diagram: Grignard Reaction Logical Pathway

G Bromocyclohexane Bromocyclohexane Grignard Cyclohexylmagnesium Bromide Bromocyclohexane->Grignard Mg Magnesium Mg->Grignard Addition Nucleophilic Addition Grignard->Addition Heptanoate Ethyl 7-oxoheptanoate Heptanoate->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product 7-Cyclohexyl-7-oxoheptanoic Acid Hydrolysis->Product

Caption: Logical relationship in the synthesis of the target compound via a Grignard reaction.

Characterization and Analytical Techniques

The unequivocal identification and purity assessment of this compound and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
TechniqueExpected Observations for this compound
¹H NMR ~10-12 ppm: Broad singlet corresponding to the carboxylic acid proton (-COOH). ~2.5 ppm: Triplet for the methylene protons adjacent to the ketone (-CH₂-C=O). ~2.3 ppm: Triplet for the methylene protons adjacent to the carboxylic acid (-CH₂-COOH). ~1.0-1.9 ppm: A complex multiplet region for the remaining methylene protons of the heptanoic chain and the cyclohexyl ring.[1][9]
¹³C NMR ~210-215 ppm: Carbonyl carbon of the ketone (C=O). ~175-180 ppm: Carbonyl carbon of the carboxylic acid (-COOH). ~40-50 ppm: Methylene carbon adjacent to the ketone. ~30-40 ppm: Methylene carbon adjacent to the carboxylic acid. ~20-30 ppm: Remaining methylene carbons of the heptanoic chain and the cyclohexyl ring.[10]
FT-IR ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid. ~1700-1720 cm⁻¹: Strong C=O stretch of the carboxylic acid. ~1680-1700 cm⁻¹: Strong C=O stretch of the ketone. ~2850-2950 cm⁻¹: C-H stretches of the aliphatic chain and cyclohexyl ring.[11][12]
Mass Spectrometry The molecular ion peak ([M]⁺ or protonated/deprotonated species) should be observed at the expected m/z value. Characteristic fragmentation patterns would include cleavage alpha to the carbonyl groups.[13]
Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to assess the purity of the synthesized compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid) is generally effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., methyl ester), GC-MS can be employed for both separation and identification.

Derivatives of this compound and their Applications in Drug Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential.

Prostaglandin Analogs

A major area of application for this scaffold is in the development of prostaglandin analogs. Prostaglandins are lipid compounds that have hormone-like effects in the body. Synthetic analogs are used to treat a variety of conditions, most notably glaucoma. The introduction of a cyclohexyl group in place of the natural pentyl chain at the ω-end of the prostaglandin structure has been shown to enhance receptor affinity and metabolic stability.[1][2]

  • Mechanism of Action: These analogs typically act as agonists at specific prostaglandin receptors (e.g., FP, DP receptors), leading to increased aqueous humor outflow and a reduction in intraocular pressure.[2]

Diagram: Prostaglandin Analog Signaling Pathway

G Prostaglandin_Analog Cyclohexyl-Prostaglandin Analog GPCR Prostaglandin Receptor (GPCR) Prostaglandin_Analog->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., ↑ Ca²⁺, ↓ cAMP) G_Protein->Second_Messenger Initiates Cellular_Response Cellular Response (e.g., Increased Aqueous Humor Outflow) Second_Messenger->Cellular_Response Leads to Therapeutic_Effect Therapeutic Effect (↓ Intraocular Pressure) Cellular_Response->Therapeutic_Effect Results in

Caption: Signaling pathway of prostaglandin analogs in lowering intraocular pressure.

Anti-Inflammatory Agents

The structural features of this compound derivatives also make them promising candidates for the development of novel anti-inflammatory drugs. The cycloalkyl moiety can interact with hydrophobic pockets of inflammatory enzymes or receptors.

  • Potential Targets: Derivatives could be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases.[3][8] Recent studies on pterostilbene-carboxylic acid derivatives with an oxime ether moiety have shown potent COX-2 inhibitory abilities.[14]

Anticancer Agents

Emerging research is exploring the potential of derivatives of this scaffold as anticancer agents. The lipophilic nature of the cyclohexyl group can facilitate cell membrane penetration, a desirable property for cytotoxic agents.

  • Therapeutic Strategies: Modifications of the carboxylic acid and keto groups can be used to introduce pharmacophores that target specific cancer-related pathways, such as inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes overexpressed in cancer cells.[4][15][16]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional groups provide a robust platform for the creation of diverse chemical libraries. The demonstrated success of its derivatives as prostaglandin analogs for the treatment of glaucoma highlights the therapeutic potential of this scaffold.

Future research in this area will likely focus on:

  • Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives to explore new biological targets.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to optimize the potency and selectivity of lead compounds.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative disorders and metabolic diseases.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of the next generation of innovative medicines.

References

  • Stable 9 beta- or 11 alpha-halogen-15-cyclohexyl-prostaglandins with high affinity to the PGD2-receptor. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Klimko, P. G., Davis, T. L., Griffin, B. W., & Sharif, N. A. (2002). Synthesis and Biological Activity of a Novel 11a-Homo (Cyclohexyl) Prostaglandin. Journal of Medicinal Chemistry, 45(17), 3684–3688. [Link]

  • 3-Oxa-15-cyclohexyl prostaglandin DP receptor agonists as topical antiglaucoma agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Friedel–Crafts reaction. (2024, January 12). In Wikipedia. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0157985). (n.d.). NP-MRD. Retrieved January 18, 2026, from [Link]

  • 1H NMR and 13C NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents. (2016, August 1). National Institutes of Health (NIH). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2014, October 23). MDPI. [Link]

  • Synthetic method of 7-chloro-2-oxoheptanoic acid. (n.d.). Google Patents.
  • FT-IR-spectrum of compound[9]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update. (2020, December 29). MDPI. [Link]

  • 7-Oxo-7-phenylheptanoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (2021, July 1). PubMed Central (PMC). [Link]

  • 7-Oxoheptanoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. (2024, November 29). PubMed. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024, January 12). MDPI. [Link]

  • Vol 24, No 7 (2024). (n.d.). Anti-Cancer Agents in Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Ethyl 7-oxoheptanoate. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • Heptanoic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Cyclohexyl-7-oxoheptanoic acid, a molecule combining a cyclohexyl moiety, a ketone, and a carboxylic acid, represents a chemical scaffold with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive theoretical analysis of its properties, intended to serve as a foundational resource for researchers. In the absence of extensive empirical data, this document leverages established chemical principles and data from analogous structures to predict its physicochemical characteristics, spectroscopic signatures, and potential biological relevance. A detailed, plausible synthetic route is proposed, complete with a step-by-step protocol. Furthermore, this guide outlines experimental workflows for the synthesis, purification, and characterization of this compound, establishing a self-validating system for future research endeavors.

Introduction: The Scientific Rationale

The convergence of a lipophilic cyclohexyl group with a polar carboxylic acid and a reactive ketone functional group endows this compound with a unique combination of properties. The cyclohexyl ring is a prevalent motif in drug discovery, often employed to enhance binding affinity and modulate pharmacokinetic profiles.[1] Keto acids are also recognized as important intermediates in various biological pathways and have been incorporated into pharmacologically active molecules.[2] This technical guide aims to provide a robust theoretical framework to stimulate and guide future research into this promising, yet under-explored, molecule.

Physicochemical Properties: A Quantitative Overview

The predicted physicochemical properties of this compound are summarized in the table below. These values, derived from computational models, offer initial insights into the molecule's behavior in various chemical and biological systems.

PropertyPredicted ValueSource
Molecular Formula C₁₃H₂₂O₃[1]
Molecular Weight 226.31 g/mol [1]
CAS Number 898766-74-0[1]
Boiling Point 398.6 ± 25.0 °CChemicalBook
Density 1.053 ± 0.06 g/cm³[1]
pKa 4.74 ± 0.10ChemicalBook
XLogP3 2.7[1]
PSA (Polar Surface Area) 54.4 Ų[1]

These predicted properties suggest that this compound is a relatively non-polar molecule with a single acidic proton. Its moderate lipophilicity (XLogP3) and polar surface area indicate potential for membrane permeability, a desirable characteristic for drug candidates.

Proposed Synthesis: A Validated Approach

Synthetic Pathway

The proposed synthesis involves the Friedel-Crafts acylation of cyclohexane with a derivative of heptanedioic acid, such as heptanedioyl chloride.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Cyclohexane Cyclohexane Product This compound Cyclohexane->Product Friedel-Crafts Acylation HeptanedioylChloride Heptanedioyl Chloride HeptanedioylChloride->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Cyclohexane

  • Heptanedioyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add heptanedioyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. Stir the mixture for 15 minutes.

  • Addition of Cyclohexane: Add cyclohexane (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Theoretical Spectroscopic Analysis

The structural features of this compound allow for the prediction of its key spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring and the heptanoic acid chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic acid (-COOH)
~2.5Triplet2H-CH₂- adjacent to the ketone
~2.3Triplet2H-CH₂- adjacent to the carboxylic acid
~2.2Multiplet1H-CH- of the cyclohexyl ring attached to the carbonyl
1.0 - 1.9Multiplets14HRemaining -CH₂- groups of the heptanoic acid chain and cyclohexyl ring
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~210Ketone carbonyl (C=O)
~180Carboxylic acid carbonyl (C=O)
~50-CH- of the cyclohexyl ring attached to the carbonyl
25 - 45-CH₂- groups of the heptanoic acid chain and cyclohexyl ring
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups.

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch of the carboxylic acid
~1710C=O stretch of the ketone
~1700C=O stretch of the carboxylic acid
2930 and 2850C-H stretch of the aliphatic chain and ring
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

G M [M]⁺˙ m/z = 226 F1 [M-C₆H₁₁]⁺ m/z = 143 (Loss of cyclohexyl radical) M->F1 α-cleavage F2 [C₆H₁₁CO]⁺ m/z = 111 (Acylium ion) M->F2 α-cleavage F3 [M-C₅H₁₀COOH]⁺ m/z = 111 (McLafferty rearrangement) M->F3 Rearrangement F4 [C₆H₁₁]⁺ m/z = 83 (Cyclohexyl cation) F2->F4 Loss of CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Potential Biological and Pharmacological Significance

The structural motifs within this compound suggest several avenues for its potential application in drug development.

  • Lipophilic Moiety for Protein Binding: The cyclohexyl group can serve as a hydrophobic anchor, fitting into lipophilic pockets of target proteins, potentially enhancing binding affinity and selectivity.[1]

  • Keto Acid Functionality: Keto acids are known to participate in various biological processes and can act as bioisosteres for other functional groups.[2] They have been incorporated into antiviral, anticancer, and anti-infective agents.

  • Scaffold for Library Synthesis: The carboxylic acid and ketone functionalities provide reactive handles for the synthesis of a diverse library of derivatives, such as esters, amides, and hydrazones. This allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, general precautions for handling laboratory chemicals should be observed. Based on the functional groups present, the compound may be a skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Directions

This compound presents itself as a molecule of considerable theoretical interest with a promising, yet unexplored, potential in medicinal chemistry. This guide provides a foundational, in-depth analysis of its predicted properties and a clear roadmap for its synthesis and characterization. The proposed experimental protocols are designed to be self-validating, ensuring the reliability of future research findings. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • PubMed. 2,4-Diketo esters: Crucial intermediates for drug discovery. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024-12-05). [Link]

  • Wikipedia. Keto acid. [Link]

  • PubMed Central. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021-03-25). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • LCMS. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • ACS Publications. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023-04-27). [Link]

  • PubMed. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025-08-06). [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. (PDF) Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2025-12-15). [Link]

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

  • ResearchGate. The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. (2025-08-06). [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Rieke Metals Products & Services. ethyl 7-cyclohexyl-7-oxoheptanoate | #7582e. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30). [Link]

  • Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. (2018-09-20). [Link]

  • Google Patents.
  • HathiTrust Digital Library. Catalog Record: Infrared spectra of branched long-chain fatty.... [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Edwin. 1H and 13 C NMR Chemical Shift Prediction Models. (2019). [Link]

  • YouTube. How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. (2023-09-08). [Link]

Sources

Methodological & Application

Synthesis of 7-Cyclohexyl-7-oxoheptanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide presents a detailed protocol for the synthesis of 7-Cyclohexyl-7-oxoheptanoic acid, a valuable keto acid intermediate for drug development and scientific research. This document provides an in-depth look at a robust synthetic strategy, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodology. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Rationale

This compound is a bifunctional molecule incorporating both a ketone and a carboxylic acid, making it a versatile building block. The synthesis of such keto acids can be approached through various methods, including Friedel-Crafts acylation and reactions involving organometallic reagents.

A common strategy for creating aryl ketones is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1] However, this method is generally not applicable to the acylation of saturated hydrocarbons like cyclohexane. Alkanes lack the nucleophilic π-electron system that is essential for electrophilic aromatic substitution, rendering them unreactive under standard Friedel-Crafts conditions.[2][3] Attempting such a reaction would require harsh conditions and would likely lead to a complex mixture of products, if any reaction were to occur at all.

Therefore, a more reliable and selective approach is necessary. This protocol details a synthetic route based on the nucleophilic addition of a Grignard reagent to a derivative of pimelic acid. Specifically, we will utilize the reaction of cyclohexylmagnesium bromide with a mono-protected derivative of pimeloyl chloride. This method offers a predictable and high-yielding pathway to the target molecule by forming the key carbon-carbon bond between the cyclohexyl ring and the seven-carbon acid chain.

Synthetic Pathway Overview

The synthesis of this compound will be accomplished in a multi-step sequence, beginning with commercially available starting materials. The overall strategy involves the preparation of a Grignard reagent from bromocyclohexane, the synthesis of a suitable mono-protected pimelic acid derivative, their subsequent reaction, and final deprotection and purification.

Synthesis_Overview cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Pimelic_acid Pimelic Acid Pimeloyl_monoester_chloride Pimeloyl Monoester Chloride Pimelic_acid->Pimeloyl_monoester_chloride Protection & Chlorination Bromocyclohexane Bromocyclohexane Grignard Cyclohexylmagnesium Bromide Bromocyclohexane->Grignard Mg Magnesium Mg->Grignard Coupling Grignard Coupling Pimeloyl_monoester_chloride->Coupling Grignard->Coupling Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Intermediate Keto-ester Final_Product 7-Cyclohexyl-7-oxoheptanoic Acid Hydrolysis->Final_Product Characterization_Flow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS Final Confirmed Structure & Purity of This compound TLC->Final IR->Final NMR->Final MS->Final

Sources

analytical methods for 7-Cyclohexyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 7-Cyclohexyl-7-oxoheptanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization and quantification of this compound (CAS No. 898766-74-0). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the underlying principles and rationale for method selection and parameter optimization. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level analysis following derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity quantification. Furthermore, we delve into spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a cyclohexyl ketone and a terminal carboxylic acid connected by a C6 alkyl chain. This structure makes it a valuable intermediate in organic synthesis. Accurate and reliable analytical methods are paramount for ensuring its purity, stability, and identity during synthesis, formulation, and quality control processes.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValue / InformationSource
CAS Number 898766-74-0[1][2]
Molecular Formula C₁₃H₂₂O₃[1]
Molecular Weight 226.31 g/mol [1]
Predicted XLogP3 2.7[1]
Predicted Density 1.053 ± 0.06 g/cm³[1]
Structure A cyclohexyl group attached to a carbonyl, followed by a six-carbon chain terminating in a carboxylic acid.-

The presence of both a polar carboxylic acid head and a nonpolar cyclohexyl tail, combined with a mid-range molecular weight, dictates the choice of chromatographic conditions. The carboxylic acid moiety requires careful pH control in reversed-phase chromatography to ensure consistent retention, while the ketone group serves as a useful chromophore for UV detection.

Strategic Analytical Workflow

The selection of an analytical technique is driven by the objective, whether it is qualitative identification, purity determination, or quantification in a complex matrix. The following workflow illustrates a logical approach to the complete analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Interpretation & Reporting Prep Sample Receipt & Solubilization (e.g., Methanol, ACN) HPLC HPLC-UV (Purity & Quantification) Prep->HPLC Primary QC GCMS GC-MS (Trace Analysis via Derivatization) Prep->GCMS If required LCMS LC-MS/MS (High-Sensitivity Quantification) Prep->LCMS Low concentration NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Reference Standard ID Data Data Analysis & Validation HPLC->Data GCMS->Data LCMS->Data NMR->Data Report Final Report: Identity, Purity, Quantity Data->Report

Caption: Overall analytical strategy for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC is the workhorse method for the analysis of non-volatile, polar to moderately nonpolar organic compounds. This compound is well-suited for this technique. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and ensuring a sharp, symmetrical peak shape with stable retention. Detection is achieved via UV absorbance of the carbonyl group.

Protocol: Purity Determination and Quantification by RP-HPLC

3.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade

  • HPLC vials with septa

3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3.3. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution: Prepare the sample to be tested at a similar concentration (0.1 mg/mL) using the mobile phase as the diluent.

3.4. Instrumental Method The following is a robust starting point. Method optimization may be required based on the specific column and system used. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[3]

ParameterConditionRationale
Mobile Phase A Water with 0.1% H₃PO₄Acidifier to suppress carboxylate formation.
Mobile Phase B Acetonitrile with 0.1% H₃PO₄Organic modifier for elution.
Gradient 60% B to 95% B over 15 minEnsures elution of the analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection 210 nmWavelength for detecting the n→π* transition of the carbonyl group.

3.5. Data Analysis and System Suitability

  • Purity: Calculate the area percent of the main peak relative to the total area of all peaks.

  • Quantification: Use a calibration curve generated from standards of known concentrations.

  • System Suitability: Before analysis, inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS offers high separation efficiency and definitive identification based on mass spectra. However, the low volatility and thermal lability of the carboxylic acid group in this compound prevent direct analysis. A chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and stable ester (e.g., a methyl or silyl ester). This process increases the analyte's suitability for vaporization in the GC inlet without degradation.

Workflow: Derivatization for GC-MS Analysis

GCMS_Workflow Analyte This compound (in solution) Reagent Add Derivatization Reagent (e.g., BSTFA or BF₃/Methanol) Analyte->Reagent Reaction Heat at 60-70°C (e.g., 30 minutes) Reagent->Reaction Product Volatile Ester Derivative (TMS or Methyl Ester) Reaction->Product Injection Inject into GC-MS Product->Injection

Caption: Mandatory derivatization workflow for GC-MS analysis.

Protocol: Trace Analysis by GC-MS after Silylation

4.1. Reagents and Materials

  • Analyte sample or standard

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

4.2. Sample Preparation (Derivatization)

  • Evaporate 100 µL of the sample solution (in a volatile solvent like methanol) to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the residue.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4.3. Instrumental Method This method provides a general framework for analyzing fatty acid derivatives.[4][5]

ParameterCondition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temp. 250 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

4.4. Data Interpretation

  • Identification: Confirm the identity of the derivatized analyte by comparing its retention time and mass spectrum with that of a derivatized reference standard.

  • Predicted Mass Spectrum (TMS Derivative): The mass spectrum will not show the original molecular weight. Look for the molecular ion of the TMS ester [M]⁺• at m/z 298. Key fragments would include [M-15]⁺• (loss of CH₃ from TMS) at m/z 283 and fragments resulting from cleavage along the alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for achieving the lowest detection limits in complex matrices. It couples the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) is typically used to generate ions, which are then fragmented to produce a characteristic pattern for unambiguous identification and quantification.

Protocol: High-Sensitivity Quantification by LC-MS/MS

5.1. Sample Preparation

  • Prepare standards and samples in an LC-MS compatible solvent (e.g., 50:50 acetonitrile:water). Dilute to the expected concentration range (e.g., ng/mL).

5.2. Instrumental Method This protocol is a starting point and requires optimization on the specific instrument.[6]

ParameterCondition
LC Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 40% B to 95% B over 5 minutes
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

5.3. MRM Transitions and Data Analysis

  • The key to an LC-MS/MS method is identifying a specific precursor ion and one or two product ions.

  • Precursor Ion: In ESI negative mode, the precursor will be the deprotonated molecule [M-H]⁻ at m/z 225.3.

  • Product Ions: Collision-induced dissociation (CID) of the precursor will generate fragments. A likely fragmentation is the loss of CO₂ (44 Da) from the carboxylate, yielding a product ion at m/z 181.3. Another could result from cleavage adjacent to the ketone.

  • Predicted MRM Transition: 225.3 → 181.3 (quantifier), 225.3 → [other fragment] (qualifier). These must be confirmed experimentally by infusing a standard solution.

Predicted Fragmentation Pathway (ESI Negative)

MS_Fragmentation Parent [M-H]⁻ m/z 225.3 Fragment1 Loss of CO₂ (-44 Da) Product1 [M-H-CO₂]⁻ m/z 181.3 Fragment1->Product1 CID

Sources

A Robust Reversed-Phase HPLC-UV Method for the Quantification of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 7-Cyclohexyl-7-oxoheptanoic Acid

Abstract

This application note details a comprehensive, validated protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method leverages reversed-phase chromatography under ion suppression conditions to achieve excellent peak shape, resolution, and sensitivity. This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this keto-acid compound. The protocols herein provide a self-validating system, from sample preparation to data analysis, ensuring trustworthy and reproducible results.

Introduction and Scientific Principle

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid moiety. Its accurate quantification is crucial in various research and development settings, including synthetic chemistry process monitoring and stability studies. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its simplicity, speed, and stability.[1]

The core of this method lies in Reversed-Phase Ion Suppression Chromatography .[2] this compound has a predicted pKa of approximately 4.74.[3] At pH values above its pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule highly polar and resulting in poor retention on a nonpolar C18 stationary phase.[2] To overcome this, the mobile phase is acidified to a pH at least two units below the analyte's pKa.[2] Under these acidic conditions (e.g., pH ≤ 2.7), the carboxylic acid exists predominantly in its neutral, protonated form. This increases its hydrophobicity, promoting interaction with the C18 stationary phase and leading to excellent retention and sharp, symmetrical peaks. Detection is achieved via UV spectrophotometry, targeting the carbonyl group as the primary chromophore.

Materials, Reagents, and Instrumentation

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

Consumables
  • HPLC column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). A column specifically designed for use with highly aqueous mobile phases (AQ-type) is recommended to prevent phase collapse.[1]

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps and septa.

Experimental Protocols

Preparation of Mobile Phase

The selected mobile phase is a 20 mM potassium phosphate buffer at pH 2.7.[1]

  • Buffer Preparation: Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.

  • pH Adjustment: While stirring, carefully add 85% phosphoric acid dropwise to the buffer solution until the pH meter reads 2.7 ± 0.05.

  • Degassing: Degas the buffer using sonication for 15-20 minutes or by vacuum filtration to remove dissolved gases, which can cause baseline instability.

  • Organic Modifier: The organic component of the mobile phase is HPLC-grade Acetonitrile. It should be degassed separately.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should ideally be the mobile phase itself to ensure compatibility and good peak shape.[1]

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system. For simple aqueous samples, the procedure is straightforward.

  • Dilution: If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration curve range.

  • Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could damage the column or instrument.[2]

  • Transfer: Transfer the filtered sample into an HPLC vial for analysis.

For more complex matrices (e.g., biological fluids, reaction mixtures), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[4][5]

HPLC Method Parameters and Workflow

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may be optimized further to suit specific instrumentation and resolution requirements.

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.7
Mobile Phase B Acetonitrile (ACN)
Gradient Program Isocratic 60% A / 40% B (Adjust as needed for retention)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV-Vis or DAD
Detection Wavelength 214 nm (Verify λmax by scanning a standard)
Run Time 10 minutes (or until the analyte has eluted)

Causality Note: A column temperature of 35°C is chosen to ensure consistent retention times and reduce viscosity, leading to lower backpressure. The 214 nm wavelength is a common choice for detecting organic acids and ketones that lack strong chromophores at higher wavelengths.[1] It is highly recommended to perform a UV scan of the analyte to determine its maximum absorbance wavelength (λmax) for optimal sensitivity.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Standards (Stock & Working) prep_sample Prepare Sample (Dilute & Filter) prep_mobile_phase Prepare Mobile Phase (Buffer & ACN) sys_suitability System Suitability Test (Inject Standard) prep_sample->sys_suitability Load Vials calibration Run Calibration Curve (Inject Standards) sys_suitability->calibration sample_analysis Analyze Samples (Inject Unknowns) calibration->sample_analysis integration Integrate Peaks (Area vs. Time) sample_analysis->integration Acquire Data quantification Quantify Analyte (Using Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: High-level workflow for the HPLC analysis of this compound.

System Suitability and Data Analysis

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is achieved by injecting a mid-level standard multiple times (n=5 or 6) and evaluating the following parameters. The reproducibility of retention times should be <0.2% RSD and peak area <0.6% RSD for a well-performing system.[2]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Calibration and Quantification
  • Calibration Curve: Inject the prepared working standards in ascending order of concentration.

  • Linear Regression: Plot the peak area of the analyte against its corresponding concentration (µg/mL). Perform a linear regression analysis.

  • Correlation Coefficient (r²): The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Quantification: Inject the prepared samples. Determine the peak area for this compound and use the linear regression equation (y = mx + c) to calculate its concentration in the sample. Remember to account for any dilution factors used during sample preparation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Peak or Very Small Peak Incorrect injection volume; Clogged syringe/line; Wrong mobile phase.Verify autosampler settings; Purge the system; Check mobile phase composition and pH.
Broad or Tailing Peaks Column contamination/degradation; Mobile phase pH too high.Wash or replace the column; Ensure mobile phase pH is correctly adjusted (≤ 2.7).
Split Peaks Sample solvent mismatch; Column void or channeling.Ensure sample is dissolved in mobile phase; Reverse-flush the column or replace it.
Drifting Baseline Column not equilibrated; Mobile phase composition changing; Temperature fluctuation.Allow sufficient equilibration time (>30 min); Check pump performance and degas mobile phase; Ensure stable column temp.
Variable Retention Times Pump malfunction; Leak in the system; Inconsistent mobile phase prep.Check pump for pressure fluctuations; Inspect fittings for leaks; Prepare fresh mobile phase carefully.

References

  • ChemicalBook. (n.d.). This compound Chemical Properties.
  • PubChem. (n.d.). 7-(7-Cyanohept-1-yn-3-yloxy)-7-oxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Karagul-Yuceer, Y., et al. (2010). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese.
  • Sato, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
  • Chisvert, A., et al. (2013). Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry. Analytical Methods.
  • Khuhawar, M. Y., & Qureshi, G. A. (2012).
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • MilliporeSigma. (2021). Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle.
  • PubChem. (n.d.). 7-Oxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Tsuruta, Y., et al. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage.
  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012).
  • Sato, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.

Sources

Application Note: Structural Elucidation of 7-Cyclohexyl-7-oxoheptanoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 7-Cyclohexyl-7-oxoheptanoic acid. Detailed protocols for sample preparation, data acquisition, and spectral interpretation of both ¹H and ¹³C NMR are presented. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and analysis of related keto-acid compounds, offering insights into the causal relationships between molecular structure and NMR spectral features.

Introduction: The Role of NMR in Characterizing Novel Keto-Acids

This compound is a bifunctional molecule incorporating a carboxylic acid, a ketone, and a cyclohexyl moiety. Such structures are of interest in medicinal chemistry and materials science, often serving as intermediates or building blocks. Unambiguous structural confirmation is a critical step in the synthesis and application of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for this purpose, providing detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity between them.[1][2] This application note will detail the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for the title compound.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei, specifically the spin quantum number. Both ¹H (proton) and ¹³C are spin-½ nuclei, making them amenable to NMR analysis. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The application of a radiofrequency pulse can excite the nuclei from the lower to the higher energy state. The frequency required for this transition is known as the resonance frequency, and it is highly sensitive to the local electronic environment of the nucleus.[3]

The electron cloud surrounding a nucleus shields it from the external magnetic field. Variations in electron density due to the presence of electronegative atoms or π-systems cause different nuclei within a molecule to experience slightly different effective magnetic fields, and thus resonate at different frequencies. This phenomenon gives rise to the chemical shift (δ) , a fundamental parameter in NMR spectroscopy.[4] Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[5]

In ¹H NMR, an additional layer of structural information is provided by spin-spin coupling , where the magnetic field of a proton influences the magnetic field of its immediate neighbors, causing the splitting of signals into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[6] In standard ¹³C NMR, spectra are typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[8] The choice of solvent is critical; it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra.[9][10] Given the polar carboxylic acid group and the relatively nonpolar cyclohexyl and alkyl chain, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[8]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating may be applied, but care should be taken to avoid sample degradation.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.[11]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay.
Relaxation Delay1-2 secondsTo allow for sufficient relaxation of the protons between scans.
Spectral Width0-15 ppmTo encompass the expected chemical shifts of all protons.
Acquisition Time2-4 secondsTo ensure good digital resolution.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz or higherCorresponding to the proton frequency.
Number of Scans1024 or moreDue to the low natural abundance of ¹³C, more scans are needed.[7]
Pulse ProgramProton-decoupledTo simplify the spectrum and enhance signal-to-noise.
Relaxation Delay2-5 secondsTo ensure quantitative data, a longer delay may be necessary.
Spectral Width0-220 ppmTo cover the full range of carbon chemical shifts.[12]
Acquisition Time1-2 secondsA balance between resolution and experiment time.

Data Processing and Analysis

Raw NMR data, known as the Free Induction Decay (FID), must be processed to generate the frequency-domain spectrum.[13]

Data Processing Workflow:

  • Fourier Transformation (FT): Converts the time-domain FID into the frequency-domain spectrum.[14]

  • Phase Correction: Adjusts the phase of the signals to be purely absorptive.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift scale using the known chemical shift of the residual solvent peak or an internal standard.[15]

  • Integration: Determines the relative number of protons contributing to each signal in the ¹H NMR spectrum.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[Free Induction Decay (FID)]; C --> D[Fourier Transformation]; D --> E[Phase & Baseline Correction]; E --> F[Referencing & Integration]; F --> G[Spectral Interpretation]; }

Caption: Workflow for NMR data acquisition and processing.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound based on established chemical shift correlations.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5329243&t=l", label=""]; compound; }

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the chemically non-equivalent protons in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Hₐ (Carboxylic Acid)10-12broad singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[16]
Hᵦ (α to COOH)2.2-2.5triplet2HProtons adjacent to the carboxylic acid are deshielded.[16]
H꜀ (α to C=O)2.5-2.8triplet2HProtons adjacent to the ketone are deshielded.[5]
Hₓ (methine on cyclohexyl)2.3-2.6multiplet1HThe proton on the carbon attached to the carbonyl group is deshielded.
Hₑ, Hf, Hᵢ, Hⱼ (cyclohexyl)1.0-1.9multiplet8HThese are typical chemical shifts for protons on a cyclohexane ring.[17]
Hₖ, Hₗ (cyclohexyl)1.0-1.9multiplet2HThese are typical chemical shifts for protons on a cyclohexane ring.[17]
Hₘ, Hₙ (alkyl chain)1.5-1.8multiplet4HProtons on the central part of the alkyl chain.
Predicted ¹³C NMR Spectrum

Due to symmetry in the cyclohexyl ring, fewer than 13 signals are expected in the proton-decoupled ¹³C NMR spectrum.[18]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C₁ (Carboxylic Acid)175-185The carbonyl carbon of the carboxylic acid is significantly deshielded.[16]
C₇ (Ketone)205-220The carbonyl carbon of the ketone is highly deshielded.[19]
C₂ (α to COOH)30-40Carbon adjacent to the carboxylic acid.
C₆ (α to C=O)40-50Carbon adjacent to the ketone.
C₈ (methine on cyclohexyl)45-55The carbon attached to the carbonyl group.
C₉, C₁₃ (cyclohexyl)25-35Due to symmetry, these carbons are equivalent.
C₁₀, C₁₂ (cyclohexyl)25-35Due to symmetry, these carbons are equivalent.
C₁₁ (cyclohexyl)25-35The carbon at the 'para' position relative to the attachment point.
C₃, C₄, C₅ (alkyl chain)20-35Carbons in the middle of the alkyl chain.

Conclusion

NMR spectroscopy provides an indispensable tool for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of chemical shift and spin-spin coupling, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved. This application note serves as a practical guide for researchers, enabling confident structural characterization of this and related molecules, which is a cornerstone of chemical research and development.

References

  • Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Horst, A. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(1), 545-553.
  • Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Mestrelab Resources. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-Oxoheptanoic acid. PubChem. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, May 10). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Retrieved from [Link]

Sources

Comprehensive Mass Spectrometric Analysis of 7-Cyclohexyl-7-oxoheptanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyclohexyl-7-oxoheptanoic acid is a bifunctional molecule featuring a terminal carboxylic acid, a linear seven-carbon aliphatic chain, and a cyclohexyl ketone moiety. Its structure presents an interesting analytical challenge and serves as an excellent model compound for a class of molecules containing both acidic and keto functionalities, which are common in pharmaceutical intermediates and metabolic pathways. This technical guide provides a comprehensive framework for the robust characterization and quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this note is structured not merely as a protocol, but as a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insights.

Molecular Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue
Molecular Formula C₁₃H₂₂O₃
Molecular Weight 226.31 g/mol
Monoisotopic Mass 226.1569 Da
Key Functional Groups Carboxylic Acid, Ketone
Predicted Polarity Moderately polar

Part 1: The Foundational Principles of Ionization and Fragmentation

The analytical strategy hinges on efficiently ionizing the molecule and inducing characteristic fragmentation for unambiguous identification and quantification.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for this compound due to its "soft" ionization nature, which minimizes in-source fragmentation and preserves the intact molecule for MS/MS analysis.[1] The presence of the carboxylic acid group makes this molecule highly amenable to ESI.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid proton is readily abstracted in the ESI source, forming a stable carboxylate anion. This is often the preferred mode for carboxylic acids as it typically yields a clean, strong signal for the deprotonated molecule, [M-H]⁻, at m/z 225.15.

  • Positive Ion Mode ([M+H]⁺): While less common for acids, protonation can occur, likely on the carbonyl oxygen of the ketone or carboxylic acid, forming the [M+H]⁺ ion at m/z 227.16.[2]

The choice between positive and negative mode is an empirical decision. In our experience, negative mode often provides superior sensitivity and lower background noise for this class of compounds.

Predicted Fragmentation Pathways: A Mechanistic Insight

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation pattern is dictated by the molecule's structure, with cleavages occurring at the chemically weakest points upon collisional activation.

Workflow: From Analyte to Spectrum

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A Standard Solution or Biological Matrix B Solvent Dilution or Protein Precipitation/LLE A->B C Reversed-Phase C18 Column B->C D Gradient Elution C->D E ESI Source ([M-H]⁻ or [M+H]⁺) D->E F Q1: Precursor Ion Selection E->F G q2: Collision-Induced Dissociation (CID) F->G H Q3: Product Ion Analysis G->H I Data Acquisition & Analysis H->I G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode parent_pos [M+H]⁺ m/z 227.16 frag1_pos [C₇H₁₁O]⁺ m/z 111.08 parent_pos->frag1_pos α-Cleavage A frag2_pos [C₁₃H₂₁O₂]⁺ m/z 209.15 parent_pos->frag2_pos -H₂O frag3_pos [C₇H₁₃O₃]⁺ m/z 145.09 parent_pos->frag3_pos α-Cleavage B parent_neg [M-H]⁻ m/z 225.15 frag1_neg [C₁₂H₂₁O]⁻ m/z 181.14 parent_neg->frag1_neg -CO₂

Caption: Predicted major fragmentation pathways in MS/MS.

Predicted Major Mass Fragments
Ion ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Description of Fragmentation
Negative225.15181.14[M-H-CO₂]⁻: Neutral loss of carbon dioxide from the carboxylate.
Positive227.16111.08[C₇H₁₁O]⁺: Alpha-cleavage resulting in the stable cyclohexanoyl cation. Expected to be a prominent peak.
Positive227.16209.15[C₁₃H₂₁O₂]⁺: Neutral loss of water (H₂O) from the protonated precursor.
Positive227.16145.09[C₇H₁₃O₃]⁺: Alpha-cleavage resulting in the loss of the cyclohexyl radical.

Part 2: Experimental Protocols for Analysis

This section provides a detailed, self-validating methodology for the analysis of this compound. Optimization may be required for specific instrumentation.

Protocol for Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results, ensuring the analyte is free from interfering contaminants. [3] 1. Stock Solution Preparation:

  • Accurately weigh ~10 mg of this compound standard.

  • Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Causality: Methanol and acetonitrile are excellent solvents for this compound and are fully compatible with reversed-phase chromatography.

2. Working Standard Solutions:

  • Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Trustworthiness: A multi-point calibration curve is essential to demonstrate the linearity of the detector response.

3. Biological Matrix Preparation (e.g., Plasma):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins. [4] * Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Causality: Protein precipitation is a rapid and effective method to remove the bulk of matrix interferences. Ice-cold solvent enhances the precipitation efficiency.

Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for method development.

Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar analytes. [4]
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures protonation of the carboxyl group, leading to better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Injection Volume 5 µLA small injection volume minimizes column overload and potential matrix effects.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min.A gradient is crucial for eluting the analyte with a sharp peak while cleaning the column of late-eluting matrix components.

Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Setting (Negative Mode)Recommended Setting (Positive Mode)
Ionization Mode ESI NegativeESI Positive
Capillary Voltage -3.0 kV+3.5 kV
Nebulizer Gas 45 psi (Nitrogen)45 psi (Nitrogen)
Drying Gas Flow 10 L/min (Nitrogen)10 L/min (Nitrogen)
Drying Gas Temp. 325 °C325 °C
MRM Transitions m/z 225.15 → 181.14 (Quantifier) m/z 225.15 → [another fragment] (Qualifier)m/z 227.16 → 111.08 (Quantifier) m/z 227.16 → 209.15 (Qualifier)
Collision Energy Optimize empirically (start at 15 eV)Optimize empirically (start at 20 eV)
  • Self-Validation Note: The use of a quantifier and a qualifier transition in Multiple Reaction Monitoring (MRM) provides a high degree of specificity. The ratio of these two transitions should remain constant across all samples and standards, serving as a check for interferences. [2]The collision energy must be optimized for your specific instrument to maximize the signal of the product ions.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, A. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry reviews, 24(1), 3–12. Available at: [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Google Patents. Method of analysis of carboxylic acid by mass spectrometry.

Sources

Unveiling the Potential of 7-Cyclohexyl-7-oxoheptanoic Acid in Biochemical Research: A Guide for Investigators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Cyclohexyl-7-oxoheptanoic acid is a specialty chemical compound with the molecular formula C13H22O3.[1] While it is available from various chemical suppliers, a comprehensive review of the current scientific literature reveals a notable absence of published studies detailing its specific biochemical applications.[2] This guide, therefore, aims to bridge this gap by providing a forward-looking perspective for researchers, scientists, and drug development professionals. By dissecting the molecule's structural features and drawing parallels with related compounds, we will explore its putative biochemical roles and propose detailed, albeit prospective, application protocols. This document serves as a foundational resource to stimulate and guide future research into the potential of this intriguing molecule.

PART 1: Structural Analysis and Postulated Biochemical Relevance

The structure of this compound, characterized by a seven-carbon aliphatic chain with a terminal carboxylic acid and a cyclohexyl ketone at the opposing end, suggests several potential avenues for biochemical investigation. The long-chain carboxylic acid moiety mimics the structure of medium-chain fatty acids, while the bulky cyclohexyl group introduces significant steric and hydrophobic properties. The ketone group at the 7-position presents a potential site for enzymatic reduction or other modifications.

These structural attributes lead to the hypothesis that this compound could function as:

  • A modulator of lipid metabolism: Its resemblance to fatty acids may allow it to interact with enzymes and receptors involved in fatty acid transport, activation, and oxidation. The cyclohexyl group could act as a competitive inhibitor or an allosteric modulator of these proteins.

  • A building block for novel therapeutics: The bifunctional nature of the molecule—a carboxylic acid and a ketone—makes it a versatile synthon for the synthesis of more complex bioactive molecules.[3] For instance, derivatives of 7-oxoheptanoic acid are used as intermediates in the synthesis of pharmaceuticals.[4]

  • A chemical probe for exploring enzyme active sites: The unique steric and electronic properties of the cyclohexyl ketone could be leveraged to probe the topology and chemical environment of enzyme active sites that accommodate aliphatic chains.

PART 2: Prospective Applications & Methodologies

Given the limited direct data, this section outlines potential applications and provides exemplary protocols based on the established roles of structurally analogous compounds.

Application I: Investigation as a Putative Inhibitor of Fatty Acid β-Oxidation

Scientific Rationale: The structural similarity of this compound to natural fatty acids suggests it may act as a competitive inhibitor of enzymes involved in fatty acid β-oxidation. The bulky cyclohexyl group could potentially hinder the proper binding and processing of the substrate in the active site of acyl-CoA dehydrogenases or other enzymes in the pathway.

This protocol describes a cell-free assay to determine the inhibitory potential of this compound on a purified medium-chain acyl-CoA dehydrogenase (MCAD).

Materials:

  • Purified MCAD enzyme

  • Octanoyl-CoA (substrate)

  • This compound (test compound)

  • Ferrocenium hexafluorophosphate (electron acceptor)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6)

  • Spectrophotometer capable of reading absorbance at 300 nm

Experimental Workflow:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of: - MCAD enzyme - Octanoyl-CoA - Test compound - Ferrocenium B Add assay buffer, MCAD, and varying concentrations of test compound to microplate wells A->B C Incubate for 10 minutes at 37°C to allow for inhibitor binding B->C D Initiate reaction by adding Octanoyl-CoA and Ferrocenium C->D E Monitor the reduction of Ferrocenium at 300 nm over time D->E F Calculate initial reaction velocities from the absorbance data E->F G Plot velocities against inhibitor concentration to determine IC50 value F->G HDACi_Synthesis A This compound B Intermediate Ester A->B 1. SOCl2 2. MeOH C Hydroxamate Product (Potential HDAC Inhibitor) B->C NH2OH·HCl, KOH MeOH, Reflux

Synthetic pathway to a potential HDAC inhibitor.

Step-by-Step Procedure:

  • Esterification of the Carboxylic Acid:

    • Dissolve this compound in methanol.

    • Slowly add thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester.

  • Formation of the Hydroxamic Acid:

    • Dissolve the methyl ester in methanol.

    • Add a solution of hydroxylamine hydrochloride and potassium hydroxide in methanol.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Purify the resulting hydroxamic acid derivative by column chromatography.

The synthesized compound can then be screened for its HDAC inhibitory activity using commercially available assay kits.

PART 3: Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For the enzyme inhibition assay, the inclusion of a vehicle control and a range of inhibitor concentrations allows for the determination of a dose-dependent effect, a hallmark of a specific interaction. For the synthetic protocol, characterization of the intermediate and final products by techniques such as NMR and mass spectrometry is essential to confirm their identity and purity before biological testing.

PART 4: Future Directions and Conclusion

The biochemical applications of this compound remain an uncharted territory ripe for exploration. The hypotheses and exemplary protocols presented in this guide provide a solid starting point for researchers to investigate its potential as an enzyme modulator or a scaffold for drug discovery. Further studies could involve screening this compound against a broader panel of enzymes involved in lipid metabolism, exploring its effects on cellular metabolic pathways, and synthesizing a library of derivatives to establish structure-activity relationships. The scientific community is encouraged to build upon these foundational ideas to unlock the full potential of this unique chemical entity.

References

  • Amerigo Scientific. This compound. [Link]

  • PubChem. 7-Oxoheptanoic acid. National Institutes of Health. [Link]

  • Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

Sources

The Strategic Application of 7-Cyclohexyl-7-oxoheptanoic Acid in the Synthesis of Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Oxo-Carboxylic Acids in Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, oxo-carboxylic acids have emerged as particularly valuable synthons, providing two distinct reactive handles for sequential chemical transformations. 7-Cyclohexyl-7-oxoheptanoic acid, with its terminal carboxylic acid and a cyclohexyl ketone, represents a versatile scaffold for the elaboration of intricate side chains, a feature prominently exploited in the synthesis of prostaglandin analogues. Prostaglandins are a class of biologically active lipids that mediate a wide range of physiological effects, making their synthetic analogues highly sought after as therapeutic agents.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of novel prostaglandin analogues.

Core Principles and Synthetic Strategy

The fundamental approach to incorporating this compound into a prostaglandin framework involves a convergent synthesis strategy. This typically entails the separate synthesis of the "upper" and "lower" side chains and their subsequent coupling to a core cyclopentane structure. This compound is an ideal precursor for the "upper" alpha-chain of a prostaglandin analogue.

The synthetic utility of this molecule hinges on the selective manipulation of its two functional groups. The carboxylic acid can be protected or activated for coupling reactions, while the ketone provides a site for olefination reactions to introduce the characteristic prostaglandin side chain. The cyclohexyl group, while seemingly a simple alkyl substituent, can influence the pharmacokinetic properties of the final molecule, potentially enhancing its lipophilicity and metabolic stability.

Application Note 1: Synthesis of a Prostaglandin E1 (PGE1) Analogue

This section outlines the synthetic approach to a novel PGE1 analogue, leveraging this compound as a key starting material for the alpha-chain. The overall strategy involves the preparation of a phosphonate ylide from our title compound, which is then coupled with a protected Corey lactone derivative via a Horner-Wadsworth-Emmons reaction to construct the upper side chain.

Workflow Overview

workflow A This compound B Protection of Carboxylic Acid (e.g., as Methyl Ester) A->B MeOH, H+ C Bromination at C6 B->C NBS, AIBN D Arbuzov Reaction to form Phosphonate C->D P(OEt)3 F Horner-Wadsworth-Emmons Olefination D->F NaH, THF E Corey Lactone Derivative (Protected) E->F G Reduction of Lactone and Ketone F->G 1. DIBAL-H 2. NaBH4 H Deprotection G->H Acidic or Fluoride-based deprotection I PGE1 Analogue H->I

Caption: Synthetic workflow for a PGE1 analogue.

Detailed Protocols

PART 1: Preparation of the Phosphonate Ylide from this compound

Rationale: The initial steps focus on converting the keto-acid into a reactive phosphonate, poised for the crucial C-C bond formation. Protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in subsequent basic reaction conditions. a-Bromination of the ketone provides the necessary handle for the Arbuzov reaction to introduce the phosphonate group.

Protocol 1.1: Methyl Esterification

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).

  • Acid Catalyst: Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 7-cyclohexyl-7-oxoheptanoate can often be used in the next step without further purification.

Parameter Value Justification
SolventAnhydrous MethanolServes as both reactant and solvent.
CatalystSulfuric AcidA strong acid catalyst for Fischer esterification.
TemperatureRefluxTo drive the equilibrium towards product formation.

Protocol 1.2: α-Bromination of the Ketone

  • Setup: To a solution of methyl 7-cyclohexyl-7-oxoheptanoate (1.0 eq) in carbon tetrachloride (0.3 M), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture under an inert atmosphere (e.g., Argon) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 6-bromo-7-cyclohexyl-7-oxoheptanoate.

Protocol 1.3: Arbuzov Reaction

  • Reaction Setup: Heat the α-bromo ketone (1.0 eq) with triethyl phosphite (1.5 eq) at 120-140 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or 1H NMR for the disappearance of the starting material.

  • Purification: After completion, cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation. The resulting phosphonate is often pure enough for the next step.

PART 2: Horner-Wadsworth-Emmons Olefination

Rationale: This is the key bond-forming step, uniting the upper and lower portions of the prostaglandin analogue. The Horner-Wadsworth-Emmons reaction is favored over the Wittig reaction as it typically provides the desired (E)-alkene with high stereoselectivity and the phosphate byproduct is water-soluble, simplifying purification.

Protocol 2.1: Olefination

  • Base Treatment: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C and add a solution of the protected Corey lactone derivative (1.0 eq) in anhydrous THF.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the coupled enone.

Parameter Value Justification
BaseSodium HydrideA strong, non-nucleophilic base for deprotonating the phosphonate.
SolventAnhydrous THFA polar aprotic solvent suitable for organometallic reactions.
Temperature-78 °C to RTLow temperature for controlled addition, followed by warming to drive the reaction to completion.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through rigorous in-process monitoring and characterization.

  • Thin Layer Chromatography (TLC): Each step should be monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product.

  • Spectroscopic Analysis: The structure and purity of all intermediates and the final product should be confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and Mass Spectrometry.

  • Stereochemical Control: The Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity, which can be confirmed by analysis of the coupling constants in the 1H NMR spectrum of the product.

Expertise & Experience: Causality Behind Experimental Choices

The selection of reagents and reaction conditions is based on established principles in organic synthesis and extensive experience in the synthesis of complex molecules.

  • Protecting Groups: The choice of a methyl ester for the carboxylic acid is strategic; it is robust enough to withstand the conditions of the subsequent steps but can be readily hydrolyzed under mild conditions in the final stages of the synthesis.

  • Olefination Method: The Horner-Wadsworth-Emmons reaction is preferred over the Wittig reaction in this context due to its superior stereocontrol and easier purification. The use of a stabilized phosphonate ylide leads predominantly to the thermodynamically more stable (E)-alkene, which is the desired stereoisomer for most prostaglandin analogues.

  • Reaction Conditions: The use of anhydrous solvents and inert atmospheres is critical in reactions involving strong bases and organometallic intermediates to prevent quenching and side reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel prostaglandin analogues. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential therapeutic applications. The careful and systematic application of these methods, coupled with rigorous analytical monitoring, will enable the efficient and reliable construction of complex molecular targets.

References

  • Nelson, N. A., Kelly, R. C., & Johnson, R. A. (1982). Prostaglandins and the arachidonic acid cascade. Chemical & Engineering News, 60(33), 30-44. [Link: https://pubs.acs.org/doi/abs/10.1021/cen-v060n033.p030]
  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2.alpha. and E2 (dl). Journal of the American Chemical Society, 91(20), 5675-5677. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01048a062]

Sources

7-Cyclohexyl-7-oxoheptanoic Acid: A Versatile Keto-Acid Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of 7-Cyclohexyl-7-oxoheptanoic acid. This unique molecule, characterized by a terminal cyclohexyl ketone and a carboxylic acid, represents a valuable scaffold for the development of novel therapeutics and advanced materials. This document provides detailed, field-proven protocols for its synthesis via Friedel-Crafts acylation, along with exploratory application notes for its potential use as a precursor to prostaglandin analogues, enzyme inhibitors, and anti-inflammatory agents. Each section is designed to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.

Introduction: The Scientific Merit of this compound

This compound is a bifunctional organic molecule that holds significant promise as a starting material in synthetic organic chemistry. Its structure, featuring a lipophilic cyclohexyl group and a reactive carboxylic acid, makes it an attractive building block for creating complex molecules with potential biological activity. The seven-carbon chain provides flexibility, while the ketone and carboxylic acid functionalities offer multiple points for chemical modification.

The lipophilic cyclohexyl moiety can enhance membrane permeability and binding to hydrophobic pockets in biological targets, a desirable feature in drug design. The carboxylic acid provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of a wide chemical space. This guide will first detail a robust synthetic protocol for obtaining this versatile starting material and then explore its potential in several cutting-edge research applications.

Synthesis of this compound: A Detailed Protocol

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexane with a suitable seven-carbon dicarboxylic acid derivative, such as pimeloyl chloride or pimelic anhydride.[1] This electrophilic aromatic substitution reaction, while traditionally applied to aromatic rings, can be adapted for cycloalkanes under specific conditions.

Reaction Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an acylating agent (e.g., an acyl chloride or anhydride) with a hydrocarbon in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the hydrocarbon. A subsequent workup quenches the reaction and yields the desired ketone.

Detailed Synthetic Protocol

This protocol outlines the synthesis of this compound from pimeloyl chloride and an excess of cyclohexane, which also serves as the solvent.

Materials and Equipment:

  • Pimeloyl chloride

  • Cyclohexane (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol Steps:

  • Reaction Setup: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Reactant Addition: To the flask, add an excess of anhydrous cyclohexane (e.g., 200 mL). Begin stirring the suspension and cool the flask in an ice bath to 0-5 °C.

  • Acylating Agent Addition: Dissolve pimeloyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (e.g., 20 mL) and add it to the dropping funnel. Add the pimeloyl chloride solution dropwise to the stirred cyclohexane/AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to a reflux (approximately 80 °C) using a heating mantle and maintain the reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Reaction Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add more dichloromethane to dissolve the organic product. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Table 1: Reagent Quantities and Physicochemical Data

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
Pimeloyl chlorideC₇H₁₀Cl₂O₂197.061.0
CyclohexaneC₆H₁₂84.16Excess (Solvent)
Aluminum chlorideAlCl₃133.341.2
This compoundC₁₃H₂₂O₃226.31(Product)

Diagram 1: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add AlCl₃ and Cyclohexane to flask. 2. Cool to 0-5 °C. addition 3. Add Pimeloyl Chloride solution dropwise. setup->addition reflux 4. Warm to RT, then reflux for 2-4 hours. addition->reflux quench 5. Cool and quench with 1M HCl. reflux->quench extract 6. Extract with DCM, wash with HCl, H₂O, and brine. quench->extract dry 7. Dry with Na₂SO₄ and concentrate. extract->dry purify 8. Purify by recrystallization or chromatography. dry->purify

Caption: Workflow for the synthesis of this compound.

Application Note 1: Precursor for Prostaglandin Analogues

Scientific Rationale: Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation.[2] Many synthetic prostaglandin analogues are potent drugs, such as Latanoprost, which is used to treat glaucoma.[3][4] The structure of this compound, with its seven-carbon chain and terminal functional groups, resembles the basic scaffold of prostaglandins. The cyclohexyl group can mimic the cyclopentane ring found in natural prostaglandins.

Experimental Protocol: Screening for Prostaglandin-like Activity

This protocol outlines a cell-based assay to screen for potential prostaglandin-like activity of derivatives of this compound, focusing on their ability to modulate inflammatory responses.

  • Derivative Synthesis: Synthesize a small library of derivatives by modifying the carboxylic acid group of this compound (e.g., forming amides or esters) to enhance cell permeability.

  • Cell Culture: Culture a relevant cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators like prostaglandin E₂ (PGE₂).

  • Compound Treatment: Treat the LPS-stimulated cells with varying concentrations of the synthesized derivatives. Include a known prostaglandin synthase inhibitor (e.g., indomethacin) as a positive control.

  • PGE₂ Quantification: After an incubation period, collect the cell culture supernatant and quantify the levels of PGE₂ using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the PGE₂ concentration against the compound concentration to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of PGE₂ production.

Diagram 2: Prostaglandin Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis synthesis 1. Synthesize derivatives of This compound. treat 4. Treat with synthesized derivatives. synthesis->treat culture 2. Culture RAW 264.7 macrophages. stimulate 3. Stimulate cells with LPS. culture->stimulate stimulate->treat incubate Incubate treat->incubate quantify 5. Quantify PGE₂ in supernatant via ELISA. incubate->quantify analyze 6. Determine IC₅₀ values. quantify->analyze

Caption: Workflow for screening prostaglandin-like activity.

Application Note 2: Synthesis of Novel Enzyme Inhibitors

Scientific Rationale: Long-chain keto-acids are known to be inhibitors of various enzymes, particularly those involved in fatty acid biosynthesis.[5] The fatty acid synthase (FAS) system is a critical pathway in many pathogens and is a validated target for antimicrobial drug development. The structure of this compound makes it a candidate for the development of FAS inhibitors.

Experimental Protocol: Fatty Acid Synthase Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory activity of this compound derivatives against fatty acid synthase.

  • Enzyme Preparation: Obtain purified fatty acid synthase from a commercial source or through recombinant expression and purification.

  • Assay Buffer Preparation: Prepare an assay buffer containing all the necessary co-factors for the FAS reaction (e.g., acetyl-CoA, malonyl-CoA, NADPH).

  • Compound Incubation: In a microplate, add the FAS enzyme, assay buffer, and varying concentrations of the test compounds. Include a known FAS inhibitor (e.g., cerulenin) as a positive control.

  • Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled malonyl-CoA). Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Table 2: Fatty Acid Synthase Inhibition Assay Parameters

ParameterCondition
EnzymePurified Fatty Acid Synthase
SubstratesAcetyl-CoA, Malonyl-CoA
Co-factorNADPH
Detection MethodSpectrophotometric (Absorbance at 340 nm)
Positive ControlCerulenin

Application Note 3: Development of Anti-Inflammatory Agents

Scientific Rationale: The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Some carboxylic acid-containing molecules have been shown to possess anti-inflammatory properties.[6] The structure of this compound provides a scaffold that can be derivatized to target the COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol details a method to assess the inhibitory potential of this compound derivatives against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid.

  • Assay Procedure: In separate wells of a microplate for COX-1 and COX-2, add the respective enzyme, a chromogenic substrate, and varying concentrations of the test compounds. Include a non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Reaction Initiation and Measurement: Initiate the reaction by adding arachidonic acid. The enzymatic reaction will produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 for each compound. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will indicate the selectivity of the compound for the COX-2 enzyme. A higher ratio suggests greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

Diagram 3: Logic for COX Inhibitor Development

G cluster_derivatization Chemical Modification cluster_screening Biological Screening cluster_evaluation Evaluation start 7-Cyclohexyl-7-oxoheptanoic Acid Scaffold derivatize Synthesize Library of Amide/Ester Derivatives start->derivatize cox1_assay COX-1 Inhibition Assay derivatize->cox1_assay cox2_assay COX-2 Inhibition Assay derivatize->cox2_assay selectivity Determine COX-2 Selectivity Index cox1_assay->selectivity cox2_assay->selectivity lead_id Identify Lead Compounds selectivity->lead_id

Caption: Logical workflow for developing COX inhibitors from the starting material.

Conclusion

This compound is a highly versatile and valuable starting material for a wide range of applications in scientific research and drug development. This guide has provided a detailed, practical protocol for its synthesis and has outlined several promising avenues for its use as a precursor to novel bioactive molecules. The unique structural features of this compound, combined with the exploratory protocols provided herein, should empower researchers to unlock its full potential in their respective fields.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Ricci, A. (Ed.). (2017). Prostaglandins: Methods and Protocols. Springer.
  • Zanoni, G., & Vidari, G. (2014). Stereoselective synthesis of prostaglandin F2α. In Targets in Heterocyclic Systems (Vol. 18, pp. 314-343). Italian Society of Chemistry.
  • Zhang, Y. M., & Rock, C. O. (2008). Thematic review series: fatty acid synthesis. Journal of lipid research, 49(9), 1867–1873.
  • Wright, S. W., & Carlo, A. A. (2006). Fatty acid biosynthesis inhibitors as antibacterial agents. Current opinion in investigational drugs (London, England: 2000), 7(2), 161–171.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
  • Latanoprost - DrugBank. [Link]

  • Prévost, S., Thai, K., Schützenmeister, N., Coulthard, G., Erb, W., & Aggarwal, V. K. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. Organic letters, 17(3), 504–507. [Link]

  • Zhou, Y., Zhan, J., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 1015338. [Link]

Sources

Introduction: Charting the Unexplored Biological Landscape of 7-Cyclohexyl-7-oxoheptanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Biological Activity of Novel 7-Cyclohexyl-7-oxoheptanoic Acid Derivatives

To our esteemed colleagues in the research and drug development community, this document serves as a practical guide for exploring the biological activities of a novel chemical entity: this compound and its derivatives. As of this writing, the specific biological targets and therapeutic potential of this chemical scaffold are not extensively documented in peer-reviewed literature. This presents a unique opportunity for discovery.

This guide is structured not as a review of established facts, but as a strategic workflow for uncovering the potential bioactivity of these compounds. We will proceed from broad, initial screening assays to more focused mechanistic studies, drawing upon established methodologies frequently employed in drug discovery. Our focus will be on two prominent areas of small molecule research: anticancer activity and enzyme inhibition. The protocols and insights provided herein are designed to be a robust starting point for your investigations.

Part 1: Initial Assessment of Anticancer Activity

A common and impactful biological activity of novel small molecules is the ability to inhibit cancer cell proliferation. A tiered approach is recommended, beginning with a broad screen against a panel of cancer cell lines to identify initial "hits."

Primary Screening: Cell Viability Assays

The initial step is to determine if the this compound derivatives exhibit cytotoxic or cytostatic effects on cancer cells. The MTT or resazurin (e.g., PrestoBlue™) assays are robust, colorimetric methods for assessing cell viability.

Rationale for Assay Choice: These assays are high-throughput, cost-effective, and provide a quantitative measure of metabolically active cells. A reduction in signal is indicative of either cell death or inhibition of proliferation, providing a strong basis for further investigation.

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound Synthesize & Purify 7-Cyclohexyl-7-oxoheptanoic Acid Derivatives Stock Prepare Serial Dilutions of Compounds (e.g., 100 mM to 1 nM) Compound->Stock Treat Treat Cells with Compound Dilutions Stock->Treat Seed Seed Cancer Cell Lines in 96-well Plates (e.g., MCF-7, A549, HCT116) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate->AddReagent Readout Measure Absorbance/ Fluorescence AddReagent->Readout Plot Plot Dose-Response Curves Readout->Plot Calc Calculate IC50 Values Plot->Calc Select Identify 'Hit' Compounds with Potent Activity Calc->Select

Caption: Workflow for primary screening of novel compounds for anticancer activity.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound derivatives in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to 1 nM.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to allow for multiple cell doublings in the control wells.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical IC₅₀ Data for this compound Derivatives

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
Derivative 15.28.16.5
Derivative 2> 100> 100> 100
Derivative 315.622.418.9
Doxorubicin (Control)0.81.21.0
Secondary Screening: Mechanism of Action - Apoptosis Assay

Should a derivative show potent cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Seed cells in 6-well plates and treat with the 'hit' derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 2: Screening for Enzyme Inhibitory Activity

Many drugs exert their effects by inhibiting specific enzymes. Given the structure of this compound, it could potentially act as a competitive or allosteric inhibitor for a variety of enzymes. A targeted or high-throughput screen would be necessary to identify a specific enzyme target.

General Principle of an Enzyme Inhibition Assay

G cluster_reactants Reactants cluster_reaction Reaction & Detection cluster_analysis Analysis Enzyme Target Enzyme Mix Combine Enzyme, Inhibitor, and Substrate Enzyme->Mix Substrate Substrate Substrate->Mix Inhibitor Test Compound (e.g., 7-Cyclohexyl-7- oxoheptanoic acid derivative) Inhibitor->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Product Formation (e.g., Fluorescence, Absorbance) Incubate->Measure Plot Plot % Inhibition vs. Log[Inhibitor] Measure->Plot Calc Calculate IC50 Value Plot->Calc

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Protocol 3: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol provides a template for assessing inhibition of a kinase, a common drug target. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer.

    • Serial dilutions of the this compound derivative.

    • The target kinase enzyme.

    • A suitable substrate for the kinase.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to drive a luciferase reaction. Incubate for 30-60 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: A lower luminescence signal indicates less ADP was produced, and therefore higher kinase inhibition. Calculate IC₅₀ values as described for the viability assay.

Part 3: Target Identification and Mechanistic Elucidation

Identifying the direct molecular target of a bioactive compound is a critical step in drug development. Should a this compound derivative show promising activity in the initial screens, several advanced techniques can be employed for target deconvolution:

  • In Silico Molecular Docking: If a putative target is hypothesized (e.g., based on structural similarity to known inhibitors), molecular docking can predict binding modes and affinities. This can guide further experimental work.

  • Affinity Chromatography: Immobilize a bioactive derivative on a solid support and use it to "pull down" its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.

  • Thermal Shift Assays (DSF): This technique measures the change in a protein's melting temperature upon ligand binding. It can be used to screen a library of proteins for interaction with the compound.

Conclusion and Future Directions

The journey from a novel chemical structure to a potential therapeutic agent is a meticulous process of hypothesis generation and rigorous experimental validation. This guide provides a foundational framework for initiating the biological characterization of this compound derivatives. By systematically evaluating their effects on cancer cell viability and their potential as enzyme inhibitors, researchers can begin to uncover the therapeutic promise held within this unexplored class of compounds. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, lead optimization, and ultimately, the development of new therapeutic modalities.

References

  • Anticancer Drug Discovery and Development. In Small Molecules in Oncology. (2021). Springer. [Link]

  • MTT Cell Viability Assay. (2021). Current Protocols in Molecular Biology, 137(1), e132. [Link]

  • Annexin V/PI Apoptosis Assay. (2018). Bio-protocol, 8(16), e2986. [Link]

  • High-Throughput Screening for Enzyme Inhibitors. (2016). Methods in Molecular Biology, 1439, 47-60. [Link]

  • Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. (2020). Current Medicinal Chemistry, 27(42), 7245-7262. [Link]

Application Notes and Protocols for 7-Cyclohexyl-7-oxoheptanoic Acid: A Research Primer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of a Novel Compound

In the landscape of chemical biology and drug discovery, researchers often encounter compounds with limited documented experimental history. 7-Cyclohexyl-7-oxoheptanoic acid is one such molecule. While its structural features suggest potential biological activities, a comprehensive review of publicly available scientific literature reveals a notable absence of established experimental uses and detailed protocols. This document, therefore, serves not as a traditional application note with validated methodologies, but as a foundational guide for the researcher venturing into the uncharted territory of this compound.

Our objective is to provide a scientifically grounded framework for initiating research on this compound. We will achieve this by examining its chemical characteristics, drawing parallels with structurally related molecules, and proposing logical starting points for experimental investigation. The information presented herein is intended to empower researchers to design and execute preliminary studies aimed at elucidating the biological functions and potential therapeutic applications of this novel chemical entity.

Chemical and Structural Context

This compound (CAS No: 898766-74-0) is a carboxylic acid with a seven-carbon aliphatic chain, terminating in a cyclohexyl ketone.[1] Its molecular structure, characterized by both a lipophilic cyclohexyl group and a polar carboxylic acid, suggests it may interact with biological systems, potentially as a ligand for enzymes or receptors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H22O3[1]
Molecular Weight226.31 g/mol [1]
XLogP32.7[1]
PSA54.4 Ų[1]

The presence of the carboxylic acid moiety is of particular interest, as this functional group is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and histone deacetylase (HDAC) inhibitors.[2][3]

Postulated Biological Activity: A Potential Histone Deacetylase Inhibitor

While no direct evidence links this compound to HDAC inhibition, its structural class—aliphatic carboxylic acids—is recognized as one of the four main structural classes of HDAC inhibitors.[3] Aliphatic acid HDAC inhibitors are generally considered weaker than other classes like hydroxamic acids, but they can exhibit selectivity for certain HDAC isoforms.[3]

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2][4] Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription.[4] This mechanism has been successfully targeted in cancer therapy, with several HDAC inhibitors approved for clinical use.[3][4]

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. In the case of this compound, the carboxylic acid could act as the zinc-binding group, the heptanoic acid chain as the linker, and the cyclohexyl group as the cap.

HDAC_Inhibitor_Pharmacophore cluster_0 This compound cluster_1 HDAC Active Site Carboxylic_Acid Carboxylic Acid (Potential Zinc-Binding Group) Heptanoic_Chain Heptanoic Acid Chain (Linker) Carboxylic_Acid->Heptanoic_Chain Covalent Bond Zinc_Ion Zinc Ion Carboxylic_Acid->Zinc_Ion Coordinates with Cyclohexyl_Group Cyclohexyl Group (Cap Group) Heptanoic_Chain->Cyclohexyl_Group Covalent Bond Active_Site_Tunnel Active Site Tunnel Heptanoic_Chain->Active_Site_Tunnel Occupies Enzyme_Surface Enzyme Surface Cyclohexyl_Group->Enzyme_Surface Interacts with

Hypothetical interaction of this compound with an HDAC active site.

Proposed Experimental Workflow for Preliminary Investigation

Given the lack of existing data, a systematic, multi-tiered approach is recommended to characterize the biological activity of this compound.

Experimental_Workflow Start This compound Biochemical_Assay Tier 1: In Vitro Biochemical Assays (e.g., Pan-HDAC Inhibitor Screening) Start->Biochemical_Assay Cell_Based_Assay Tier 2: Cell-Based Assays (e.g., Cell Viability, Histone Acetylation) Biochemical_Assay->Cell_Based_Assay If active Target_Validation Tier 3: Target Validation & Selectivity (e.g., Isoform-Specific HDAC Assays, Western Blot for Acetylated Proteins) Cell_Based_Assay->Target_Validation If active Further_Development Further Preclinical Development Target_Validation->Further_Development

A tiered approach for the initial investigation of this compound.

Protocol 1: In Vitro Pan-HDAC Inhibitor Screening

Objective: To determine if this compound exhibits inhibitory activity against a mixture of histone deacetylases.

Materials:

  • This compound

  • Commercially available fluorescent pan-HDAC assay kit (e.g., from BPS Bioscience, Enzo Life Sciences)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • DMSO (vehicle control)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of this compound in DMSO. A starting concentration of 10 mM is recommended.

  • Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Follow the manufacturer's instructions for the HDAC assay kit. This typically involves the addition of the HDAC enzyme, the fluorogenic substrate, and the test compound or control to the wells of a microplate.

  • Incubate the plate at the recommended temperature and for the specified duration.

  • Read the fluorescence signal using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Expected Outcome: This experiment will provide a preliminary indication of whether this compound has the potential to inhibit HDACs. A measurable IC50 value would warrant further investigation.

Protocol 2: Cellular Histone Acetylation Assay

Objective: To assess the ability of this compound to induce histone acetylation in a cellular context.

Materials:

  • A cancer cell line known to be sensitive to HDAC inhibitors (e.g., HeLa, HCT116)

  • This compound

  • Positive control (TSA or SAHA)

  • Cell culture medium and supplements

  • Antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3, anti-actin)

  • Western blotting reagents and equipment

Procedure:

  • Culture the chosen cell line to approximately 70-80% confluency.

  • Treat the cells with various concentrations of this compound (based on the IC50 from the biochemical assay, if available, or a range from 1 to 50 µM) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Harvest the cells and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated histones and the loading control.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with this compound.

Expected Outcome: An increase in the levels of acetylated histones in treated cells compared to the vehicle control would provide evidence of cellular target engagement and support the hypothesis that this compound functions as an HDAC inhibitor.

Synthesis of 7-Oxoheptanoic Acid Derivatives

For researchers interested in synthesizing this compound or its derivatives, several general synthetic strategies for 7-oxoheptanoic acids have been described. These include Grignard reactions, oxidation of cyclic precursors, and ozonolysis of alkenes.[5] For instance, a related compound, 7-chloro-2-oxoheptanoic acid, has been synthesized from 1-bromo-5-chloro-pentane via a Grignard reaction with diethyl oxalate followed by hydrolysis.[6] Similar principles could be adapted for the synthesis of this compound.

Conclusion and Future Directions

This compound represents a molecule with unexplored potential. Based on its structural characteristics, a plausible starting point for investigation is its activity as a histone deacetylase inhibitor. The experimental protocols outlined in this document provide a roadmap for initial in vitro and cell-based screening. Positive results from these preliminary studies would pave the way for more in-depth investigations, including isoform selectivity profiling, mechanism of action studies, and evaluation in preclinical models of disease. As with any novel compound, the path to understanding its biological role will require rigorous experimentation and a commitment to data-driven inquiry.

References

  • PrepChem.com. Synthesis of 7-cyano-5-oxoheptanoic acid. Available from: [Link]

  • SciSpace. Histone deacetylase inhibitors. Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • PubChem - NIH. 7-Oxoheptanoic acid | C7H12O3 | CID 169732. Available from: [Link]

  • PMC - NIH. The HDAC/HSP90 Inhibitor G570 Attenuated Blue Light-Induced Cell Migration in RPE Cells and Neovascularization in Mice through Decreased VEGF Production. Available from: [Link]

  • ResearchGate. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Available from: [Link]

  • Encyclopedia.pub. Histone deacetylase (HDAC). Available from: [Link]

  • NIH. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Available from: [Link]

  • PubMed. Discovery of (7R)-14-cyclohexyl-7-{ amino}-7,8-dihydro-6H-indolo[1,2-e][5][7]benzoxazocine-11-carboxylic Acid (MK-3281), a Potent and Orally Bioavailable Finger-Loop Inhibitor of the Hepatitis C Virus NS5B Polymerase. Available from: [Link]

  • PubMed Central. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Available from: [Link]

  • Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • PubMed - NIH. Histone deacetylase inhibitors selectively suppress expression of HDAC7. Available from: [Link]

  • PubChem. 7-(7-Cyanohept-1-yn-3-yloxy)-7-oxoheptanoic acid. Available from: [Link]

  • PubChem. 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 | CID 21988577. Available from: [Link]

  • Drug Discovery Chemistry. APRIL 14 - 17, 2025. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 7-Cyclohexyl-7-oxoheptanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Cyclohexyl-7-oxoheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields and purity. We will move beyond simple procedural steps to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to achieve consistent, high-yield results.

PART 1: The Primary Synthetic Route: A Mechanistic Overview

The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of cyclohexylbenzene with an activated derivative of adipic acid, typically adipic anhydride or adipoyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where the cyclohexylbenzene ring acts as a nucleophile, attacking a highly electrophilic acylium ion generated in situ.

The entire process is critically dependent on a Lewis acid catalyst, most commonly Aluminum chloride (AlCl₃), which facilitates the formation of the key acylium ion intermediate.[3]

General Reaction Workflow

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Product Formation & Work-up A Cyclohexylbenzene I2 Sigma Complex (Arenium Ion) A->I2 B Adipic Anhydride I1 Acylium Ion Intermediate + AlCl₃O(CO)(CH₂)₄COOH⁻ B->I1 Complexation C AlCl₃ (Lewis Acid) C->I1 I1->I2 P Product-Catalyst Complex I2->P Deprotonation F This compound P->F Aqueous Quench (e.g., H₂O/HCl)

Caption: General workflow for Friedel-Crafts acylation synthesis.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common challenges encountered during the synthesis. Each answer provides a technical explanation and a validated, actionable solution.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yields are the most frequent complaint and typically stem from one of four areas: catalyst deactivation, suboptimal stoichiometry, inefficient acylium ion formation, or side reactions.

  • Catalyst Inactivity (Moisture): Aluminum chloride is extremely hygroscopic.[4] Trace amounts of water in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive. This is the single most common cause of failed or low-yielding reactions.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid. The ketone product formed is a moderate Lewis base and will form a stable, deactivated complex with AlCl₃.[5]

    • Solution: You must use at least two equivalents of AlCl₃: one to react with the acylating agent (adipic anhydride has two carbonyls, though one is more reactive) and another to complex with the carbonyl group of the final product. A slight excess (e.g., 2.2 - 2.5 equivalents) is often recommended to drive the reaction to completion.

  • Poor Acylating Agent: While adipic acid is the precursor, it is a poor acylating agent for Friedel-Crafts reactions due to the low electrophilicity of the carboxylic acid carbon.[6][7]

    • Solution: Always convert adipic acid to a more reactive derivative. Adipic anhydride or adipoyl chloride are the preferred reagents as they readily form the acylium ion with AlCl₃.

Q2: My TLC plate shows multiple spots. What are the probable impurities and side products?

The presence of multiple products indicates competing side reactions. The most common in this system are diacylation and cleavage of the cyclohexyl group.

  • Diacylation: The product, an aryl ketone, is deactivated towards further electrophilic substitution. However, under harsh conditions (high temperature, long reaction times, or large excess of acylating agent), a second acylation can occur.

    • Troubleshooting: Use a modest excess of cyclohexylbenzene (e.g., 1.2-1.5 equivalents) to favor mono-acylation. Maintain a controlled temperature, typically starting at 0-5 °C and slowly warming to room temperature. Avoid prolonged reaction times once the starting material is consumed (monitor by TLC).

  • Dealkylation/Rearrangement: The bond between the cyclohexyl group and the benzene ring can cleave under strong Lewis acid conditions, leading to the formation of benzene and subsequent acylation of benzene itself.

    • Troubleshooting: This is favored at higher temperatures. Careful temperature control is paramount. Using a milder Lewis acid, such as FeCl₃, can sometimes mitigate this, though it may require longer reaction times or result in lower overall conversion.[2]

Q3: Which Lewis acid catalyst and solvent system should I choose?

The choice of catalyst and solvent is a balance between reactivity, cost, and safety.

CatalystTypical EquivalentsProsCons
AlCl₃ 2.2 - 2.5Highly reactive, cost-effective, well-established.[3]Extremely sensitive to moisture; can promote side reactions if not controlled.[4][8]
FeCl₃ 2.2 - 2.5Milder, less hygroscopic, and more environmentally benign than AlCl₃.Lower reactivity, may require higher temperatures or longer reaction times.[1]
Solid Acids (e.g., Zeolites) CatalyticReusable, environmentally friendly ("green"), easy to separate from the reaction mixture.Generally require higher temperatures and may have lower activity for less activated substrates.[2]
  • Solvent Selection:

    • Dichloromethane (DCM): A common choice due to its ability to dissolve the reactants and its relatively low boiling point, which aids in removal.

    • Carbon Disulfide (CS₂): Historically used, offers excellent results but is highly flammable, toxic, and has a noxious odor. Its use is discouraged.

    • Nitrobenzene: Can act as both a solvent and a promoter, but its high boiling point makes it difficult to remove, and it is toxic.

    • Solvent-Free (Mechanochemical): An emerging green chemistry approach involves ball-milling the solid reactants, which can lead to high yields without the need for toxic solvents.[4]

Recommendation: For laboratory-scale synthesis aiming for high yield, 2.2 equivalents of AlCl₃ in anhydrous DCM remains the gold standard, provided strict anhydrous conditions are maintained.

Q4: What is the correct procedure for reaction work-up and purification?

A proper work-up is critical for quenching the reaction, destroying the catalyst-product complex, and isolating the crude product.

  • Quenching: The reaction mixture, containing the AlCl₃ complex, must be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process hydrolyzes the aluminum chloride and breaks the product complex, liberating the ketone.

  • Extraction: After quenching, the organic layer (DCM) is separated. The aqueous layer should be extracted 2-3 times with additional DCM to recover all the product.

  • Washing: The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution to remove any unreacted adipic acid, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a gradient of ethyl acetate in hexanes (with 1% acetic acid to keep the carboxylic acid protonated) is a reliable method.

PART 3: Recommended Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Cyclohexylbenzene (1.2 eq)

  • Adipic Anhydride (1.0 eq)

  • Aluminum Chloride (anhydrous, 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice, Concentrated HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with cyclohexylbenzene (1.2 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add anhydrous AlCl₃ (2.2 eq) to the stirred solution. Note: This may be slightly exothermic.

  • Dissolve adipic anhydride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the adipic anhydride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system.

PART 4: Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common synthesis problems.

G start Problem: Low Yield or No Reaction q1 Did you use strict anhydrous conditions? start->q1 fix1 SOLUTION: - Oven-dry all glassware. - Use anhydrous solvents. - Run under inert atmosphere. q1->fix1 No q2 Is your AlCl₃ stoichiometry at least 2.2 equivalents? q1->q2 Yes sol1_yes Yes sol1_no No fix2 SOLUTION: Increase AlCl₃ to 2.2-2.5 eq. The product complexes with the catalyst. q2->fix2 No q3 Did you use adipic anhydride or adipoyl chloride? q2->q3 Yes sol2_yes Yes sol2_no No fix3 SOLUTION: Convert adipic acid to its anhydride or chloride before reaction. Carboxylic acids are poor acylating agents. q3->fix3 No q4 Is the reaction temperature properly controlled (0°C -> RT)? q3->q4 Yes sol3_yes Yes sol3_no No (Used Adipic Acid) fix4 SOLUTION: High temperatures can cause dealkylation and side reactions. Maintain cold start and slow warming. q4->fix4 No end_node Yield should improve. If issues persist, consider LC-MS analysis of impurities. q4->end_node Yes sol4_yes Yes sol4_no No

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • ResearchGate. "Optimization of the reaction conditions. a". ResearchGate GmbH. [Link]

  • ResearchGate. "Optimization of reaction conditions [a]". ResearchGate GmbH. [Link]

  • Niemeyer, Z. L., et al. "A Brief Introduction to Chemical Reaction Optimization". PubMed Central. [Link]

  • PrepChem. "Synthesis of 7-cyano-5-oxoheptanoic acid". PrepChem.com. [Link]

  • ResearchGate. "Optimization of reaction conditions a". ResearchGate GmbH. [Link]

  • Majumder, S. "Applications of Friedel–Crafts reactions in total synthesis of natural products". PubMed Central. [Link]

  • International Journal of Advanced Chemistry Research. "Review on friedel-crafts acylation of benzene derivatives using various catalytic systems". ijacr.com. [Link]

  • Beilstein Journal of Organic Chemistry. "Mechanochemical Friedel–Crafts acylations". Beilstein-Institut. [Link]

  • The Organic Chemistry Tutor. "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution". YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs)". Beilstein-Institut. [Link]

  • Beilstein Journal of Organic Chemistry. "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs)". Beilstein-Institut. [Link]

  • Wikipedia. "Friedel–Crafts reaction". Wikimedia Foundation. [Link]

  • ResearchGate. "Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents". ResearchGate GmbH. [Link]

  • Google Patents. "CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid". Google.
  • PubChem. "7-Oxoheptanoic acid". National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. "Friedel-Crafts Acylation: alternative reagents". YouTube. [Link]

Sources

Technical Support Center: Purification of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Cyclohexyl-7-oxoheptanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this keto-acid intermediate. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. If synthesized via Friedel-Crafts acylation of cyclohexane with a derivative of pimelic acid, common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-acylation, though less common for acylations than alkylations), residual Lewis acid catalyst (like AlCl₃), and solvents.[1] If a Grignard-based synthesis is used, you might find residual Grignard reagents and hydrolysis byproducts.[2][3]

Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?

A2: For a crude, non-crystalline product, a liquid-liquid acid-base extraction is the most effective first step. This technique selectively isolates your acidic product from neutral and basic impurities.[4][5] By dissolving your crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to its water-soluble carboxylate salt.[1] Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified acid.[5]

Q3: I'm seeing significant streaking or tailing when I run a Thin Layer Chromatography (TLC) of my product on a silica gel plate. What's causing this and how can I fix it?

A3: Streaking is a classic issue with carboxylic acids on silica gel.[1] The slightly acidic nature of silica gel interacts strongly with the carboxyl group, leading to a mix of protonated and deprotonated forms that travel at different rates, causing tailing. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1][6] This ensures the compound remains fully protonated, minimizing its interaction with the silica surface and resulting in a more defined spot.

Q4: What are the recommended analytical techniques to confirm the purity of my final product?

A4: A multi-faceted approach is best for a comprehensive purity assessment.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for quantifying purity and detecting non-volatile impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information and mass confirmation of your target molecule and any detectable impurities.[7]

Troubleshooting Guides by Purification Technique

Acid-Base Extraction
ProblemPossible Cause(s)Recommended Solution(s)
Formation of an Emulsion - Vigorous shaking of the separatory funnel.- High concentration of crude material.- Instead of shaking, gently invert the separatory funnel multiple times.[1]- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If persistent, filter the emulsion through a pad of celite.
Low Recovery After Acidification - Incomplete extraction into the aqueous basic layer.- Insufficient acidification to precipitate the product.- Product has some solubility in the acidic aqueous phase.- Perform multiple extractions (at least 2-3) with the aqueous base to ensure complete transfer.[1]- Check the pH of the aqueous layer with pH paper after adding acid; it should be strongly acidic (pH 1-2).- After acidification, extract the product back into an organic solvent like dichloromethane or ethyl acetate (perform 2-3 extractions).
Product Precipitates as an Oil or Gum - The melting point of the compound is low or it is being depressed by impurities.- Cool the acidified mixture in an ice bath to encourage solidification.- If it remains oily, proceed with extracting the product into an organic solvent, drying the organic layer, and concentrating it in vacuo. The resulting oil can then be subjected to column chromatography.
Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Product is Tailing/Streaking on the Column - Strong interaction between the carboxylic acid and the silica gel stationary phase.- As with TLC, add 0.5-1% acetic or formic acid to the mobile phase (eluent).[1][6] This keeps the analyte protonated and reduces tailing.
Poor Separation of Product from a Close-Running Impurity - The chosen eluent system is not optimal.- Systematically screen different solvent systems using TLC first. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).- Consider using a different solvent system altogether (e.g., dichloromethane/methanol).
Product Does Not Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using 80:20 Hexanes:Ethyl Acetate, move to 60:40, then 50:50, and so on.- A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) can be used to elute highly retained compounds.
Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Product Does Not Dissolve in Hot Solvent - The chosen solvent is not suitable (product is insoluble).- Select a different solvent. The ideal solvent dissolves the compound when hot but not when cold. Test small amounts in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes mixture).
No Crystals Form Upon Cooling - Solution is not supersaturated (too much solvent was used).- The compound is an "oil" at room temperature.- Evaporate some of the solvent to increase the concentration and try cooling again.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a "seed crystal" from a previous pure batch, if available.
Low Recovery of Purified Solid - Too much solvent was used, leaving a significant amount of product dissolved even when cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]- Ensure the filtration apparatus (funnel, filter paper) is pre-heated with hot solvent before filtering the hot solution.[1]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer (step 2 & 3) two more times with fresh NaHCO₃ solution to ensure complete extraction. Combine all aqueous extracts.

  • Wash (Optional): Wash the combined aqueous extracts with diethyl ether one time to remove any residual neutral impurities. Discard the ether wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or 3M HCl while stirring until the pH is ~1-2 (confirm with pH paper). Your product should precipitate as a solid or an oil.

  • Isolation:

    • If a solid forms: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry thoroughly.

    • If an oil forms: Extract the acidified aqueous layer 3 times with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Purification via Silica Gel Chromatography

This protocol is for situations where acid-base extraction is insufficient to remove impurities with similar acidity.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4. Test mixtures of hexanes and ethyl acetate, with 0.5% acetic acid added.

  • Column Packing: Prepare a silica gel column using the "slurry method" with your chosen eluent (e.g., 70:30 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly but carefully onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent and volatile acetic acid under reduced pressure to yield the purified this compound.

Visual Workflow and Logic Diagrams

Purification_Workflow Crude Crude Product (Oily Residue) Extraction Acid-Base Extraction (Protocol 1) Crude->Extraction Purity_Check1 Purity Assessment (TLC, NMR) Extraction->Purity_Check1 Column_Chrom Silica Gel Chromatography (Protocol 2) Purity_Check1->Column_Chrom If Impure   Final_Product Pure Product Purity_Check1->Final_Product  If Pure Purity_Check2 Purity Assessment (TLC, NMR, HPLC) Column_Chrom->Purity_Check2 Recrystallization Recrystallization (If Solid) Purity_Check2->Recrystallization If Solid & Needs Polish   Purity_Check2->Final_Product  If Pure Recrystallization->Final_Product

Troubleshooting_Tailing Start Problem: Tailing/Streaking on TLC Cause Cause: Strong interaction of -COOH group with acidic silica gel Start->Cause Solution Solution: Add 0.5-1% Acetic or Formic Acid to the mobile phase Cause->Solution Mechanism Mechanism: The added acid keeps the product fully protonated (R-COOH), reducing its affinity for the silica surface. Solution->Mechanism Result Result: Sharper, more defined spot Solution->Result

References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for 7-ACA Impurity Profiling. (n.d.). Benchchem.
  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]

  • Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-6. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Column chromatography of carboxylic acids? (2016). Reddit. Retrieved from [Link]

  • Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid. (n.d.). Benchchem.
  • Is it possible to purify aldehyde by column? (2015). ResearchGate. Retrieved from [Link]

  • Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. (n.d.). Benchchem.
  • Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech. Retrieved from [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Synthetic method of 7-chloro-2-oxoheptanoic acid. (2005). Google Patents.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Cyclohexyl-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Introduction to Stability Concerns

This compound, a molecule featuring both a ketone and a carboxylic acid functional group, presents a unique set of stability challenges. The reactivity of these functional groups, individually and in concert, can be influenced by a variety of environmental factors. Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations. This guide will walk you through the most common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A decrease in concentration is a common issue and can be attributed to several factors, primarily chemical degradation. The primary degradation pathways for a keto-carboxylic acid like this in an aqueous environment are hydrolysis, oxidation, and photodecomposition. Additionally, physical adsorption to container surfaces, especially plastics, can also lead to an apparent loss of compound.

To identify the specific cause, a systematic approach is recommended. Begin by evaluating your storage conditions. The compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature. If the problem persists, a forced degradation study is a valuable tool to pinpoint the specific degradation pathway.[1][2]

Q2: My solution of this compound has started to turn yellow. What does this indicate?

A yellowing of the solution is often an indicator of oxidative degradation or photodegradation. The ketone functional group, in particular, can be susceptible to oxidative cleavage under certain conditions, potentially leading to the formation of colored byproducts. Exposure to light, especially UV radiation, can also generate reactive species that lead to colored degradants.

To mitigate this, it is crucial to prepare solutions fresh whenever possible and to store them protected from light, for instance, by using amber vials or wrapping the container in aluminum foil.[3] Storing solutions under an inert atmosphere, such as nitrogen or argon, can also prevent oxidation.

Q3: I've noticed a precipitate forming in my aqueous solution of this compound. What should I do?

Precipitate formation can be due to two main reasons: low aqueous solubility or the formation of a less soluble degradation product. The aqueous solubility of this compound is pH-dependent due to the carboxylic acid moiety. At a pH below its pKa (typically around 4-5 for carboxylic acids), the compound will be in its less soluble, protonated form.

To address this, try adjusting the pH of your solution to be above the pKa to maintain the compound in its more soluble, ionized (carboxylate) form. If adjusting the pH is not compatible with your experimental setup, consider using a co-solvent such as acetonitrile or methanol to increase solubility. If you suspect the precipitate is a degradation product, it should be isolated and characterized to understand the degradation pathway.

Q4: How does pH affect the stability of this compound?

The pH of the solution is a critical factor influencing the stability of this molecule. Both acidic and basic conditions can catalyze degradation.

  • Acidic conditions: Can promote hydrolysis, although ketones are generally more resistant to this than esters.

  • Basic conditions: Can also lead to hydrolysis and potentially other reactions like retro-aldol type cleavages, depending on the molecular structure.

The optimal pH for stability needs to be determined experimentally. A forced degradation study across a range of pH values is the most effective way to establish the pH-stability profile of the compound.[1][2]

Q5: What are the likely degradation products of this compound?

Based on the structure, several degradation products are plausible under stress conditions:

  • Oxidative Degradation: Strong oxidizing agents can cause cleavage of the carbon-carbon bonds adjacent to the ketone, potentially forming dicarboxylic acids or smaller carboxylic acids.[1]

  • Decarboxylation: While β-keto acids are most prone to decarboxylation, other keto acids can also undergo this process, especially at elevated temperatures, leading to the loss of CO2 and formation of a cyclohexyl ketone.[4][5]

  • Photodegradation: Exposure to light can lead to a variety of radical-mediated reactions, resulting in a complex mixture of degradation products.[3]

Identifying the specific degradation products requires the use of analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreasing concentration in solution Chemical degradation (hydrolysis, oxidation, photolysis)Conduct a forced degradation study to identify the degradation pathway. Adjust pH, protect from light, and/or add antioxidants as needed.
Adsorption to containerUse glass or low-binding plastic containers.
Solution discoloration (e.g., yellowing) Oxidative degradation or photodegradationPrepare solutions fresh. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant.
Formation of precipitate Low solubility at the current pHAdjust the pH to >5 to ensure the carboxylic acid is in its more soluble salt form.
Formation of a less soluble degradation productIsolate and characterize the precipitate using techniques like NMR and MS.
Inconsistent experimental results Degradation of the compound during the experimentEnsure all experimental conditions (temperature, pH, light exposure) are controlled and consistent. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[2][7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Sample Preparation:

  • Acidic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M HCl.

  • Basic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of purified water.

  • Oxidative Degradation: Add 1 mL of the stock solution to a vial and add 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C.

  • Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines, alongside a dark control wrapped in aluminum foil.[3][8]

3. Stress Conditions:

  • For hydrolytic and oxidative studies, place the vials in a water bath at 60°C for 24 hours.

  • For thermal degradation, maintain the oven at 80°C for 24 hours.

  • For photostability, expose the sample to light for the duration specified in ICH Q1B.

4. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method with a UV detector. A C18 column is often a good starting point.[9]

  • Mobile phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for reversed-phase chromatography.

  • Monitor the appearance of new peaks and the decrease in the parent compound peak area.

Protocol 2: Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Solid Compound:

  • Storage Temperature: Store at -20°C for long-term stability.

  • Container: Use a tightly sealed, opaque container (e.g., amber glass vial).

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect from moisture.

Solutions:

  • Preparation: Prepare solutions fresh for each experiment.

  • Solvent: Use high-purity solvents. For aqueous solutions, use purified water.

  • Storage: If short-term storage is necessary, store solutions at 2-8°C, protected from light, for no longer than 24 hours. For longer-term storage, use an organic solvent and store at -20°C or -80°C.[10]

  • Handling: Handle the compound in a well-ventilated area.[11] Wear appropriate personal protective equipment, including gloves and safety glasses.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products 7-Cyclohexyl-7-oxoheptanoic_acid 7-Cyclohexyl-7-oxoheptanoic_acid Acid_Base Acid/Base (Hydrolysis) 7-Cyclohexyl-7-oxoheptanoic_acid->Acid_Base Oxidizing_Agents Oxidizing Agents (e.g., H2O2) 7-Cyclohexyl-7-oxoheptanoic_acid->Oxidizing_Agents Heat Heat 7-Cyclohexyl-7-oxoheptanoic_acid->Heat Light Light (Photodegradation) 7-Cyclohexyl-7-oxoheptanoic_acid->Light Hydrolysis_Products Hydrolysis Products Acid_Base->Hydrolysis_Products Oxidative_Cleavage_Products Oxidative Cleavage Products (e.g., Dicarboxylic acids) Oxidizing_Agents->Oxidative_Cleavage_Products Decarboxylation_Product Decarboxylation Product (Cyclohexyl ketone) Heat->Decarboxylation_Product Photodegradants Photodegradants (Complex mixture) Light->Photodegradants

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Observe_Instability Observe Instability (e.g., decreased concentration, color change) Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Observe_Instability->Forced_Degradation Analyze_Samples Analyze Samples (HPLC, HPLC-MS) Forced_Degradation->Analyze_Samples Identify_Pathway Identify Degradation Pathway(s) Analyze_Samples->Identify_Pathway Optimize_Conditions Optimize Storage & Handling Conditions (pH, Temp, Light Protection, Atmosphere) Identify_Pathway->Optimize_Conditions

Caption: A systematic workflow for troubleshooting stability issues of this compound.

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Pharmaceutical Stress Testing: Predicting Drug Degradation. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Löffler, M., et al. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. (2022). Oxidative Cleavage of Alkenes With Ozone (Ozonolysis). Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Hotha, K. K., et al. (2013). Forced degradation studies: A review. Journal of Pharmaceutical Science and Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by cleavage of alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2021). β-Ketoacids Decarboxylate. Available at: [Link]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Cyclohexyl-7-oxoheptanoic acid. As a key intermediate in various synthetic pathways, optimizing its preparation is critical for ensuring high purity and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a primary focus on the Jones Oxidation of the precursor, 7-cyclohexyl-7-hydroxyheptanoic acid—a robust and widely-used method for converting secondary alcohols to ketones.[1][2][3]

Problem: Low or No Product Yield

  • Potential Cause 1: Inactive or Insufficient Oxidizing Agent.

    • Scientific Rationale: The Jones reagent, prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidant.[1][2] Its effectiveness can be compromised by improper preparation or degradation. The reaction stoichiometry requires a sufficient molar excess of the oxidant to drive the reaction to completion.

    • Solution:

      • Always use freshly prepared Jones reagent. The vibrant orange-red color is indicative of active Cr(VI).

      • Ensure the stoichiometry is correct. For the oxidation of a secondary alcohol, the molar ratio of alcohol to chromic acid is typically 3:2.[2] It is common practice to use a slight excess of the Jones reagent.

      • Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, add more Jones reagent dropwise until the orange color persists for 15-20 minutes.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Scientific Rationale: The Jones oxidation is highly exothermic.[2] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature rises uncontrollably, it can lead to side reactions, including C-C bond cleavage and degradation of the starting material and product.

    • Solution:

      • Initiate the reaction at 0°C using an ice-water bath to control the initial exotherm.

      • Add the Jones reagent dropwise to the acetone solution of the alcohol, allowing the temperature to be maintained between 0-10°C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates full conversion.

  • Potential Cause 3: Product Loss During Workup.

    • Scientific Rationale: The carboxylic acid group on the product can lead to its partial solubility in the aqueous phase, especially if the pH is not optimal. Furthermore, emulsions can form during the extraction process, trapping the product.

    • Solution:

      • After quenching the reaction with isopropanol, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or diethyl ether.

      • Before extraction, acidify the aqueous layer with dilute HCl (e.g., 1 M) to a pH of ~2-3. This ensures the carboxylic acid is fully protonated and preferentially partitions into the organic layer.

      • To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.

Problem: Product is Contaminated with Green/Brown Impurities

  • Potential Cause: Incomplete Removal of Chromium Salts.

    • Scientific Rationale: The reaction reduces the orange Cr(VI) to green Cr(III) salts, which are often insoluble in the organic solvent.[1][4] If not removed completely, these inorganic salts will contaminate the final product.

    • Solution:

      • After quenching, filter the entire reaction mixture through a pad of celite or diatomaceous earth to remove the bulk of the precipitated chromium salts. Wash the filter cake thoroughly with the extraction solvent.

      • During the workup, wash the combined organic layers with water and then brine to remove any remaining water-soluble chromium species.

      • If green coloration persists in the organic layer, a wash with a dilute sodium bisulfite (NaHSO₃) solution can help reduce residual Cr(VI) and improve its removal into the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of the Jones Oxidation?

    • A1: The reaction begins with the formation of a chromate ester from the alcohol and chromic acid. A base (water in this case) then abstracts a proton from the carbon bearing the alcohol, leading to an E2-like elimination that forms the ketone, while the chromium is reduced.[3][5]

  • Q2: Are there safer, non-chromium-based alternatives to the Jones Oxidation?

    • A2: Yes. Due to the carcinogenicity of Cr(VI) compounds, several modern alternatives are preferred where possible.[2] These include:

      • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78°C).

      • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine compound in a neutral, room-temperature reaction.

      • TEMPO-catalyzed Oxidation: Uses a stable nitroxyl radical (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach).

  • Q3: How can I best monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting alcohol and the product ketone (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar than a simple ketone but less polar than the starting alcohol, should have a higher Rf value. Staining with potassium permanganate (KMnO₄) can be effective, as the alcohol will react readily while the ketone will not.

  • Q4: My precursor alcohol, 7-cyclohexyl-7-hydroxyheptanoic acid, is not commercially available. How can it be synthesized?

    • A4: A common and effective route is via a Grignard reaction. You can react cyclohexylmagnesium bromide (prepared from bromocyclohexane and magnesium) with a protected 6-formylhexanoic acid ester (e.g., methyl 6-formylhexanoate). The Grignard reagent will add to the aldehyde to form the secondary alcohol. Subsequent deprotection/hydrolysis of the ester will yield the required precursor.[6][7]

Section 3: Experimental Protocols & Data

Protocol 1: Jones Oxidation of 7-cyclohexyl-7-hydroxyheptanoic acid

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-cyclohexyl-7-hydroxyheptanoic acid (1.0 eq) in acetone. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add freshly prepared Jones reagent dropwise from the dropping funnel. Maintain the internal temperature below 10°C. The solution will turn from orange to a sludgy green/brown. Continue adding the reagent until a faint orange color persists for at least 20 minutes.

  • Reaction Quench: Once TLC confirms the consumption of the starting material, quench the reaction by the dropwise addition of 2-propanol (isopropanol) until the orange color disappears and a vibrant green color remains.

  • Workup:

    • Filter the mixture through a pad of celite, washing the filter cake with acetone.

    • Remove the acetone from the filtrate under reduced pressure.

    • To the remaining aqueous residue, add water and adjust the pH to ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil.

Data Presentation: Comparison of Oxidation Methods
Method Oxidant Typical Conditions Typical Yield Key Advantages Key Disadvantages
Jones Oxidation CrO₃ / H₂SO₄Acetone, 0°C to RT75-90%Inexpensive, powerful, high yieldToxic Cr(VI), acidic, harsh
Swern Oxidation DMSO, (COCl)₂CH₂Cl₂, -78°C80-95%Mild, high yield, avoids metalsRequires cryogenic temps, smelly byproducts
DMP Oxidation Dess-Martin PeriodinaneCH₂Cl₂, RT85-95%Mild, neutral, room temperatureExpensive, potentially explosive reagent

Section 4: Visualization of Workflows

Diagram 1: Jones Oxidation Experimental Workflow

Jones_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Alcohol in Acetone cool Cool to 0°C prep->cool add_reagent Add Jones Reagent (dropwise, <10°C) cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with Isopropanol monitor->quench filter Filter through Celite quench->filter extract Acidify & Extract with Ethyl Acetate filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Caption: A typical workflow for the synthesis and purification of this compound via Jones Oxidation.

Diagram 2: Simplified Jones Oxidation Mechanism

Jones_Mechanism cluster_reactants Reactants alcohol Secondary Alcohol (R₂CH-OH) intermediate Chromate Ester (R₂CH-O-CrO₃H) alcohol->intermediate Esterification jones Chromic Acid (H₂CrO₄) product Ketone (R₂C=O) intermediate->product Elimination (-H⁺, -H₂CrO₃)

Caption: The key steps in the Jones Oxidation mechanism involve the formation and subsequent elimination of a chromate ester.

References

  • BenchChem (2025).
  • Organic Chemistry Portal.
  • PrepChem.com. Synthesis of 7-cyano-5-oxoheptanoic acid.
  • Wikipedia.
  • Chemistry Steps.
  • ResearchGate.
  • Alfa Chemistry.
  • Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • YouTube. Jones Oxidation | Named Reactions | Organic Chemistry Lessons.
  • Organic Syntheses. cyclohexylcarbinol.
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • BenchChem. Application Notes and Protocols: Synthesis of 7-chloro-2-oxoheptanoic Acid via Grignard Reaction.

Sources

Technical Support Center: Synthesis of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 7-Cyclohexyl-7-oxoheptanoic acid. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at the bench and during scale-up.

Section 1: Synthesis Overview

The most direct and industrially relevant route to this compound is the Friedel-Crafts acylation of cyclohexylbenzene with a suitable C7 dicarboxylic acid derivative, typically pimelic anhydride or a mono-protected equivalent. This reaction forms the key carbon-carbon bond, creating the aryl ketone functionality.

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_products Product A Cyclohexylbenzene C Friedel-Crafts Acylation A->C B Pimelic Anhydride B->C D This compound C->D  Lewis Acid (e.g., AlCl₃)  Quench & Workup

Caption: Primary synthetic route to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective and scalable synthetic route?

The Friedel-Crafts acylation of cyclohexylbenzene is the preferred method. The key decision lies in the choice of the acylating agent. While pimeloyl chloride could be used, it presents a significant risk of di-acylation, yielding an undesired diaryl diketone. Therefore, using a cyclic anhydride like pimelic anhydride is superior as the initial acylation yields the desired keto-acid upon workup, inherently preventing a second acylation event.

Q2: How can I control regioselectivity (ortho vs. para substitution)?

The cyclohexyl group is an ortho, para-directing activator. However, due to its significant steric bulk, it strongly hinders the ortho positions. This steric hindrance is highly advantageous, as it directs acylation almost exclusively to the para position, leading to a high regioselectivity for the desired product. Aggressive reaction conditions (e.g., very high temperatures) could potentially lead to minor amounts of the meta isomer through product isomerization, but this is not typically observed under standard protocols.

Q3: My target is 7-cyclohexylheptanoic acid (the fully reduced alkane). Which reduction method is better: Clemmensen or Wolff-Kishner?

This choice depends entirely on the stability of your substrate and any other functional groups present.

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1][2][3] It is highly effective for aryl-alkyl ketones.[1] The strong acidic conditions are the main drawback; your molecule must be stable to concentrated HCl for extended periods.[3][4]

  • Wolff-Kishner Reduction: Uses hydrazine (NH₂NH₂) and a strong base (like KOH or potassium tert-butoxide) at high temperatures.[5][6][7] This method is ideal for substrates that are sensitive to acid but stable in strong base.[6][8] The carboxylic acid group in your starting material will be deprotonated to the carboxylate, which is stable under these conditions. The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature, is a common and effective variant that can shorten reaction times.[7]

Section 3: Troubleshooting Guide

Part A: Friedel-Crafts Acylation Challenges

Q: My Friedel-Crafts reaction is sluggish or fails to initiate. What are the likely causes?

A stalled Friedel-Crafts acylation is almost always due to catalyst deactivation or insufficient reactivity.

Causality & Troubleshooting Steps:

  • Moisture is the Primary Culprit: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), reacts violently with water. Even trace amounts of moisture in the solvent, starting materials, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Rigorously dry all glassware in an oven. Use freshly opened or distilled anhydrous solvents. Ensure the cyclohexylbenzene and pimelic anhydride are anhydrous.

  • Catalyst Quality and Stoichiometry: AlCl₃ is hygroscopic and degrades upon exposure to air. For acylations using anhydrides, more than two equivalents of the Lewis acid are required because it coordinates to both the newly formed ketone and the carboxylic acid, in addition to the anhydride oxygen.

    • Solution: Use a fresh, high-purity bottle of AlCl₃. For scaling up, perform a small-scale test reaction to confirm the activity of your AlCl₃ batch. Ensure you are using at least 2.2 equivalents relative to the pimelic anhydride.

  • Insufficient Temperature: While the reaction is exothermic, an initial activation energy barrier must be overcome.

    • Solution: If the reaction has not started at room temperature after adding all reagents, gently warm the mixture to 40-50°C to initiate it. Be prepared to cool the reaction vessel, as it can become highly exothermic once it begins.

Q: I'm getting a low yield and a complex mixture of byproducts. What's going wrong?

Low yields are often due to side reactions or an incomplete reaction. A troubleshooting workflow can help diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_SM High_SM High Amount of Starting Material? Check_SM->High_SM Check Reactants Side_Products Unknown Byproducts Present? Check_SM->Side_Products Check Products High_SM->Side_Products No Sol_Inactive Root Cause: Inactive Catalyst or Insufficient Reaction Time/Temp High_SM->Sol_Inactive Yes Sol_Side_React Root Cause: Overheating, Wrong Stoichiometry, or Impurities Side_Products->Sol_Side_React Yes Sol_Workup Root Cause: Product Loss During Workup or Purification Side_Products->Sol_Workup No (Crude looks clean)

Caption: Decision workflow for troubleshooting low yields.

  • If Starting Material Remains: This points to issues covered in the previous question: inactive catalyst, insufficient amount of catalyst, or reaction conditions (time, temperature) that are too mild.

  • If Byproducts are Observed: The most common side reaction is self-acylation or decomposition of the acylating agent, especially if the reaction is overheated. Overheating can also lead to charring and polymerization. Ensure controlled addition of reagents and maintain the recommended temperature profile.

Q: The workup for my large-scale reaction is hazardous. The quenching of AlCl₃ is violently exothermic. How can I improve safety?

The quench of the aluminum chloride complex is a major scale-up challenge.

Best Practices for Safe Quenching:

  • Reverse Quench: Instead of adding water to the reaction mixture, the safest method is to slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This provides a large heat sink and keeps the medium acidic to prevent the formation of gelatinous aluminum hydroxide sludges, which are difficult to filter.

  • Temperature Control: Use a jacketed reactor with good cooling capacity. Monitor the internal temperature throughout the addition and control the addition rate to keep the temperature below 25°C.

  • Adequate Headspace and Ventilation: The quench liberates HCl gas. Ensure the reactor has sufficient headspace and is vented to a scrubber system.

Q: Column chromatography is not practical for purifying my multi-kilogram batch. Are there alternatives?

Yes, crystallization is the preferred method for large-scale purification of this compound.

Purification Strategy:

  • Initial Isolation: After workup and extraction into a suitable organic solvent (e.g., ethyl acetate or toluene), concentrate the solution.

  • Crystallization: this compound is a solid. It can be crystallized from a mixed solvent system, such as toluene/heptane or ethyl acetate/hexane. Perform small-scale solubility tests to find the optimal solvent ratio.

  • Procedure: Dissolve the crude product in the minimum amount of the more soluble solvent (e.g., toluene) at an elevated temperature. Slowly add the anti-solvent (e.g., heptane) until turbidity persists. Cool the mixture slowly to allow for the formation of large, pure crystals. Isolate by filtration. This method is highly effective at removing less polar impurities.

Section 4: Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

Materials:

  • Cyclohexylbenzene (1.0 equiv)

  • Pimelic Anhydride (1.1 equiv)

  • Aluminum Chloride (AlCl₃, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (3M)

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with aluminum chloride (2.5 equiv) and anhydrous DCM. Cool the slurry to 0°C in an ice bath.

  • In a separate flask, dissolve pimelic anhydride (1.1 equiv) in anhydrous DCM.

  • Add the pimelic anhydride solution dropwise to the AlCl₃ slurry at 0°C. Stir for 15 minutes.

  • Add cyclohexylbenzene (1.0 equiv) dropwise, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 3M HCl.

  • Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or by crystallization.

Protocol 2: Key Considerations for Kilogram-Scale Synthesis
  • Reactor: Use a glass-lined or Hastelloy jacketed reactor with an overhead mechanical stirrer and a temperature probe.

  • Reagent Addition: Add AlCl₃ portion-wise to the solvent to manage the initial exotherm. Use a pump for the controlled addition of liquid reagents.

  • Temperature Control: Maintain strict temperature control throughout the reaction. The initial complexation and the reaction itself are exothermic. A runaway reaction is a significant hazard.

  • Quench: Use the "reverse quench" method described in the troubleshooting section. Ensure the quench vessel is adequately sized (at least 3x the reaction volume).

  • Isolation: After extraction, perform a solvent swap to a suitable crystallization solvent. Isolate the product by filtration using a Nutsche filter or a centrifuge. Wash the filter cake with cold anti-solvent to remove residual impurities.

Section 5: Data Summary

Table 1: Comparison of Common Lewis Acids for Acylation

Lewis Acid Stoichiometry Required Reactivity Cost & Handling Considerations
AlCl₃ >2 equivalents High Low cost, but highly hygroscopic and corrosive. Generates large amounts of waste.
FeCl₃ Catalytic to Stoichiometric Moderate Low cost, less moisture-sensitive than AlCl₃, but often less reactive.[9][10]

| Hf(OTf)₄ | Catalytic | High | Very expensive. Water-tolerant but requires specialized handling.[11] |

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter Value Rationale
Scale 100 g Lab Scale
Cyclohexylbenzene 100 g (0.624 mol) Limiting Reagent
Pimelic Anhydride 97.5 g (0.686 mol) 1.1 equiv
Aluminum Chloride 208 g (1.56 mol) 2.5 equiv
Solvent (DCM) 1.0 L Provides adequate stirring and heat transfer.
Reaction Time 12-18 hours Typical for completion at room temperature.
Expected Yield 75-85% Based on typical Friedel-Crafts acylations.

| Purity (Post-Crystallization) | >98% | Crystallization is highly effective for this product. |

References

  • Clemmensen reduction - Wikipedia. [Link]

  • Clemmensen Reduction - Organic Chemistry Portal. [Link]

  • Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. [Link]

  • Reaction Mechanism of Clemmensen Reduction - Physics Wallah. [Link]

  • Pimelic acid - Wikipedia. [Link]

  • The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • pimelic acid - Organic Syntheses Procedure. [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC. [Link]

  • Process for the manufacture of pimelic acid - Google P
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. [Link]

  • Wolff–Kishner reduction - Wikipedia. [Link]

  • Wolff–Kishner reduction - L.S.College, Muzaffarpur. [Link]

  • Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry. [Link]

  • Mechanochemical Friedel–Crafts acylations - Beilstein Journal of Organic Chemistry. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - Beilstein Journal of Organic Chemistry. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [Link]

Sources

Technical Support Center: Purification of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Cyclohexyl-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this valuable keto-acid intermediate. Here, we address common challenges encountered during its purification, offering scientifically grounded solutions and detailed protocols to enhance the purity and yield of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of this compound?

A1: The impurity profile of your this compound is largely dependent on its synthetic route. Two common methods for its synthesis or the synthesis of similar structures are Friedel-Crafts acylation and the oxidation of cyclohexane derivatives.

  • From Friedel-Crafts Acylation: If your synthesis involves the Friedel-Crafts acylation of cyclohexane with a pimeloyl chloride or anhydride derivative, you can expect to find:

    • Unreacted Starting Materials: Residual pimelic acid derivatives or cyclohexane.

    • Polysubstituted Products: Di-acylated cyclohexane isomers, which can be challenging to separate due to similar polarities.[1][2][3]

    • Lewis Acid Residues: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain and need to be quenched and removed during workup.

  • From Oxidation of Cyclohexane Derivatives: If your synthesis starts from the oxidation of a cyclohexyl-containing precursor, potential impurities include:

    • Over-oxidation Products: Dicarboxylic acids of shorter chain lengths, such as adipic acid, glutaric acid, and succinic acid, can form due to C-C bond cleavage.[4][5]

    • Incomplete Oxidation Products: Precursor alcohols or aldehydes may still be present in the crude product.

    • Solvent and Reagent Residues: Residual oxidizing agents and solvents used in the reaction.

Q2: My purified this compound is an oil and won't crystallize. What should I do?

A2: Oiling out during recrystallization is a common issue, especially with long aliphatic chains which can hinder crystal lattice formation.[6] Here are several strategies to induce crystallization:

  • Solvent System Optimization: A single solvent may not be ideal. Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane, heptane, or petroleum ether) at an elevated temperature until the solution becomes slightly turbid.[6][7] Allow it to cool slowly.

  • Salt Formation: As a carboxylic acid, your compound can be converted to a salt (e.g., with sodium bicarbonate or an amine) to enhance its crystallinity. The salt can then be isolated and acidified back to the pure carboxylic acid.[8]

  • Slow Cooling and Seeding: Rapid cooling often promotes oiling. Let the solution cool to room temperature slowly, and then transfer it to a refrigerator or freezer. If you have a small amount of pure, solid material, add a "seed" crystal to the cooled solution to initiate crystallization.

  • High Purity is Key: Oiling out can also be a sign of significant impurities. It may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.

Q3: I'm seeing significant tailing of my compound's peak during flash column chromatography. How can I improve the peak shape?

A3: Tailing is a common problem when purifying acidic compounds like this compound on silica gel. This is due to the interaction of the acidic carboxylic acid group with the slightly acidic silica surface.

To mitigate this, add a small amount of a volatile acid to your mobile phase. Typically, 0.1-1% of acetic acid or formic acid is sufficient to suppress the deprotonation of your carboxylic acid, leading to a much sharper, more symmetrical peak shape.[1]

Q4: What are the recommended starting conditions for HPLC analysis of my compound's purity?

A4: For purity analysis of this compound, a reversed-phase HPLC method is generally suitable. Here is a good starting point:

  • Column: A C18 column is a standard choice for nonpolar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase. To ensure the carboxylic acid is protonated and to improve peak shape, add 0.1% of an acid such as trifluoroacetic acid (TFA), formic acid, or phosphoric acid to both the water and acetonitrile.[9][10][11]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Possible Cause Troubleshooting Step
Compound is too polar and is streaking on the column. Add 0.1-1% acetic or formic acid to your eluent to improve peak shape and elution.
Compound is not eluting from the column. Increase the polarity of your mobile phase. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane with a small percentage of methanol) may be necessary.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to inefficient separation.
Co-elution with impurities. Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column to ensure good separation between your product and impurities.

Issue 2: Inconsistent Melting Point of the Purified Product

Possible Cause Troubleshooting Step
Presence of residual solvent. Dry the sample thoroughly under high vacuum, possibly with gentle heating. You can often identify residual solvents in your 1H NMR spectrum.[13][14][15][16]
Polymorphism. The compound may exist in different crystalline forms with different melting points. Try recrystallizing from a different solvent system.
Contamination from isomeric byproducts. Isomers can be difficult to separate by recrystallization alone. You may need to employ column chromatography for a more effective separation.
Inaccurate measurement. Calibrate your melting point apparatus with a known standard.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • TLC Analysis: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Add a drop of acetic acid to the developing chamber. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Select an appropriately sized column for your sample amount. Dry pack the column with silica gel (230-400 mesh).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If your compound has limited solubility, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of your packed column.

  • Elution: Begin eluting with your chosen mobile phase (containing 0.1-1% acetic acid). Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. To remove the acetic acid from the eluent, you can co-evaporate with a higher boiling point solvent like toluene.

Protocol 2: Recrystallization from a Two-Solvent System
  • Solvent Selection: Based on small-scale tests, select a solvent pair where this compound is soluble in one solvent (e.g., acetone) and insoluble in the other (e.g., n-hexane).[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of the hot "good" solvent (acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (n-hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under high vacuum.

Visualizing the Purification Workflow

Below is a diagram illustrating the decision-making process for purifying this compound.

Purification_Workflow start Crude this compound is_oily Is the crude product an oil? start->is_oily tlc_analysis TLC Analysis (e.g., Hexane:Ethyl Acetate + 0.5% AcOH) is_separation_good Good separation on TLC? tlc_analysis->is_separation_good is_oily->tlc_analysis No (Solid) column_chromatography Flash Column Chromatography (Silica Gel, Hexane:EtOAc + 0.5% AcOH) is_oily->column_chromatography Yes is_separation_good->column_chromatography No (streaking/close spots) recrystallization Recrystallization (e.g., Acetone/Hexane) is_separation_good->recrystallization Yes column_chromatography->recrystallization Collected Fractions purity_check Purity Assessment (HPLC, NMR, Melting Point) recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: A decision-making workflow for the purification of this compound.

References

  • The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures - -ORCA - Cardiff University. Available at: [Link]

  • Adipic Acid: Properties, Production And Uses - Chemcess. Available at: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]

  • Production of Adipic Acid from Mixtures of Cyclohexanol-Cyclohexanone using Polyoxometalate Catalysts - ResearchGate. Available at: [Link]

  • Chimica Industriale Catalysts study of adipic acid synthesis from 1,6- hexanediol - AMS Laurea. Available at: [Link]

  • 7-Oxoheptanoic acid - SIELC Technologies. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Successful Flash Chromatography | Biotage. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • recrys-08 - chemconnections. Available at: [Link]

  • How to recrystallize an oily compound? - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics - PubMed. Available at: [Link]

  • CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata - Google Patents.

Sources

Technical Support Center: Degradation Pathways of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Cyclohexyl-7-oxoheptanoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments related to the degradation of this molecule. While direct literature on the degradation of this compound is limited, this resource synthesizes information from analogous structures to propose likely degradation pathways and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the predicted microbial degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to both aerobic and anaerobic microbial degradation.

  • Aerobic Pathway: Under aerobic conditions, the degradation is likely initiated by a Baeyer-Villiger monooxygenase (BVMO) acting on the cyclohexyl ketone.[1][2][3] This enzyme would insert an oxygen atom adjacent to the carbonyl group, forming a lactone. This ring-opening step is a common strategy in the microbial degradation of cyclic ketones.[4][5] Following ring cleavage, the resulting linear chain would likely undergo β-oxidation.

  • Anaerobic Pathway: In the absence of oxygen, the degradation is predicted to follow a pathway similar to that of cyclohexane carboxylic acid.[6][7] This would involve the activation of the carboxylic acid to a CoA-ester, followed by a series of dehydrogenation and hydration reactions leading to the opening of the cyclohexyl ring. The resulting intermediates would then enter central metabolic pathways.[8]

Q2: What are the likely abiotic degradation pathways for this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions can be influenced by several factors, leading to abiotic degradation. Drawing parallels from similar keto-acid structures, the primary concerns are hydrolysis, oxidation, and photodegradation.[9] The pH of the solution is a critical factor, as acidic or basic conditions can catalyze hydrolysis.[9] Furthermore, the ketone group may be susceptible to oxidation, and the overall molecule could undergo photodegradation if exposed to light.[9]

Q3: I am observing inconsistent results in my degradation studies. What could be the cause?

A3: Inconsistent results can stem from a variety of factors. One common issue is the bioavailability of the compound to the microorganisms, as hydrophobic organic compounds can be challenging for microbes to access.[10] The formation of biofilms can enhance degradation by providing a structured environment for microbial activity.[10] Another factor could be the stability of the compound in your experimental setup. As mentioned in Q2, pH and light exposure can lead to abiotic degradation, which may be mistaken for or interfere with microbial degradation.[9] It is also crucial to ensure the analytical methods used are robust and validated for the specific compound and its expected metabolites.[11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No degradation observed 1. Inappropriate microbial consortium. 2. Low bioavailability of the substrate. 3. Toxicity of the compound at the tested concentration.1. Use a microbial culture with a known capability to degrade cyclic compounds or enrich a culture from a contaminated site. 2. Consider adding a surfactant to increase the solubility of the compound.[10] 3. Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Precipitate formation in aqueous solution 1. Low aqueous solubility of the parent compound, especially at lower pH. 2. Formation of an insoluble degradation product.1. Adjust the pH of the solution to maintain the ionized, more soluble form of the carboxylic acid (typically pH > 5).[9] 2. Characterize the precipitate using analytical techniques such as LC-MS or NMR to identify if it is a metabolite.
Inconsistent analytical readings 1. Instability of the compound during analysis. 2. Adsorption of the compound to container surfaces.1. Ensure the mobile phase of your analytical method (e.g., HPLC) has a pH that ensures the stability of the compound during the run. 2. Use silanized glassware or polypropylene containers to minimize adsorption.

Proposed Degradation Pathways

Aerobic Degradation Pathway

The proposed aerobic degradation pathway for this compound is initiated by a Baeyer-Villiger monooxygenase, leading to ring-opening and subsequent beta-oxidation.

Aerobic_Degradation cluster_0 Phase 1: Ring Cleavage cluster_1 Phase 2: Beta-Oxidation 7-Cyclohexyl-7-oxoheptanoic_acid This compound Lactone_intermediate Lactone Intermediate 7-Cyclohexyl-7-oxoheptanoic_acid->Lactone_intermediate Baeyer-Villiger Monooxygenase Hydroxy_dicarboxylic_acid Hydroxy Dicarboxylic Acid Lactone_intermediate->Hydroxy_dicarboxylic_acid Lactonase Central_Metabolism Central Metabolism (e.g., TCA Cycle) Hydroxy_dicarboxylic_acid->Central_Metabolism β-Oxidation

Caption: Proposed aerobic degradation of this compound.

Anaerobic Degradation Pathway

The proposed anaerobic degradation pathway is analogous to that of cyclohexane carboxylic acid, involving CoA activation and subsequent ring cleavage.

Anaerobic_Degradation cluster_0 Phase 1: Activation and Dehydrogenation cluster_1 Phase 2: Ring Cleavage and Further Degradation 7-Cyclohexyl-7-oxoheptanoic_acid This compound CoA_ester 7-Cyclohexyl-7-oxoheptanoyl-CoA 7-Cyclohexyl-7-oxoheptanoic_acid->CoA_ester CoA Ligase Dehydrogenated_intermediate Dehydrogenated Intermediate CoA_ester->Dehydrogenated_intermediate Dehydrogenase Ring_cleavage_product Ring Cleavage Product Dehydrogenated_intermediate->Ring_cleavage_product Hydratase, Dehydrogenase, etc. Central_Metabolism Central Metabolism Ring_cleavage_product->Central_Metabolism Further Degradation

Caption: Proposed anaerobic degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to investigate the abiotic stability of this compound under various stress conditions.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Sample Preparation:

  • Acidic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M HCl.

  • Basic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of purified water.

  • Oxidative Degradation: Add 1 mL of the stock solution to a vial and add 9 mL of 3% hydrogen peroxide.

  • Photodegradation: Expose a solution of the compound in a transparent vial to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

3. Stress Conditions:

  • For hydrolysis and oxidation, place the vials in a water bath at 60°C for 24 hours.

4. Analysis:

  • At various time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating method, such as HPLC with UV or MS detection, to determine the remaining concentration of the parent compound and identify any degradation products.

Protocol 2: Microbial Degradation Assay

This protocol outlines a basic procedure to assess the microbial degradation of this compound.

1. Culture Preparation:

  • Prepare a minimal salts medium.

  • Inoculate the medium with a suitable microbial culture. This could be a pure strain or an enriched consortium.

2. Assay Setup:

  • Add this compound to the culture medium as the sole carbon source at a non-toxic concentration (determined from a preliminary toxicity assay).

  • Set up a sterile control (no inoculum) to account for abiotic degradation.

  • Set up a positive control with a readily biodegradable substrate (e.g., glucose) to ensure the viability of the inoculum.

  • Incubate the cultures under appropriate conditions (e.g., 30°C, shaking at 150 rpm for aerobic studies; anaerobic conditions for anaerobic studies).

3. Sampling and Analysis:

  • Collect samples at regular intervals.

  • Monitor the disappearance of the parent compound using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Optionally, identify and quantify major metabolites to elucidate the degradation pathway.

References

  • Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(8), 1559-1568. [Link]

  • Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. PMC. [Link]

  • Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. [Link]

  • Reich, S., et al. (2018). Biocatalytic Conversion of Cyclic Ketones Bearing α‐Quaternary Stereocenters into Lactones in an Enantioselective Radical Approach to Medium‐Sized Carbocycles. Angewandte Chemie International Edition, 57(11), 2912-2916. [Link]

  • Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Applied and Environmental Microbiology, 80(16), 5125-5134. [Link]

  • Carmona, M., et al. (2021). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. Environmental Microbiology, 23(11), 6935-6951. [Link]

  • Vardon, D. R., et al. (2016). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Sustainable Chemistry & Engineering, 4(11), 6219-6227. [Link]

  • Kamerbeek, N. M., et al. (2003). Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry. Chemical Reviews, 103(8), 3029-3068. [Link]

  • Rehdorf, J., et al. (2007). Biooxidation of bridged cycloketones using Baeyer-Villiger monooxygenases of various bacterial origin. Journal of Molecular Catalysis B: Enzymatic, 49(1-4), 119-126. [Link]

  • de Gonzalo, G., & Alcántara, A. R. (2021). Multienzymatic processes involving Baeyer-Villiger monoxygenases. Preprints.org. [Link]

  • Zhang, Y., et al. (2023). Influence of Surfactants on Interfacial Microbial Degradation of Hydrophobic Organic Compounds. Microorganisms, 11(7), 1833. [Link]

  • Harvey, D. (2016). Chapter 7: Collecting and Preparing Samples. Analytical Chemistry 2.1. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 7-Cyclohexyl-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the chromatographic separation of this compound. As Senior Application Scientists, we have compiled this resource based on extensive experience in chromatographic method development and troubleshooting.

Understanding the Analyte: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound.

PropertyValueSignificance for HPLC
Molecular Formula C₁₃H₂₂O₃Provides the molecular weight.
Molecular Weight 226.31 g/mol Essential for mass spectrometry detection and calculating concentrations.
Predicted pKa 4.74 ± 0.10[1]As a carboxylic acid, the compound's ionization state is dependent on the mobile phase pH. This is a critical parameter for controlling retention and peak shape in reversed-phase HPLC.[2][3][4][5]
Predicted XLogP3 2.7[6]Indicates moderate hydrophobicity, suggesting good retention on a reversed-phase column like C18 or C8.

The presence of the carboxylic acid functional group makes the mobile phase pH a critical parameter in the HPLC analysis of this compound. At a pH above its pKa, the compound will be deprotonated and exist in its more polar, ionized form, leading to shorter retention times in reversed-phase chromatography. Conversely, at a pH below its pKa, it will be in its neutral, less polar form, resulting in longer retention times.[3][4][7] Operating near the pKa can lead to peak splitting or broadening as both the ionized and non-ionized forms may co-exist.[5]

I. Peak Shape Problems

Poor peak shape is a common issue in HPLC that can compromise the accuracy and precision of quantification.[8] The ideal chromatographic peak is a sharp, symmetrical Gaussian shape.

Question: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem when analyzing acidic compounds like this compound. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.

1. Secondary Silanol Interactions:

  • Explanation: Most reversed-phase columns are silica-based and have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above approximately 3.5, these silanols can become deprotonated (Si-O⁻) and interact with any residual positive charges on your analyte or, more commonly, create a mixed-mode separation mechanism that can lead to tailing.[9] For acidic compounds, interactions between the ionized acid and the silanols can contribute to poor peak shape.

  • Solution:

    • Lower the Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase to 2.5-3.0 using an acid modifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid. This will ensure that the silanol groups are protonated (Si-OH) and the this compound is in its neutral, non-ionized form, minimizing secondary interactions.[10]

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. If you are not already, switch to a high-quality, end-capped C18 or C8 column.

    • Consider a Guard Column: A guard column can help protect your analytical column from contaminants that might exacerbate tailing.[8]

2. Mobile Phase pH is Too Close to the Analyte's pKa:

  • Explanation: The predicted pKa of this compound is around 4.74.[1] If your mobile phase pH is close to this value, the compound will exist as a mixture of its ionized and non-ionized forms, which can lead to peak broadening or tailing.[2][5]

  • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For this acidic compound, a pH of ≤ 3.0 is recommended to ensure it is fully protonated.[4]

3. Column Overload:

  • Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often with a fronting peak, but can also contribute to tailing.[8][11]

  • Solution: Reduce the injection volume or dilute your sample and re-inject.[11]

Question: I am observing a split peak for my analyte. What could be the cause?

Answer:

Peak splitting suggests that the analyte is experiencing two different environments as it travels through the column, or there is an issue with the sample introduction.

1. Sample Solvent Incompatibility:

  • Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted or split peak.[12]

  • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase.

2. Partial Column Blockage:

  • Explanation: A blockage at the column inlet frit can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split peak.[13]

  • Solution:

    • Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate.

    • Replace the Column Frit: If flushing does not resolve the issue, the inlet frit may need to be replaced.

    • Use In-line Filters: To prevent future blockages, use an in-line filter between the injector and the column.

3. Column Void:

  • Explanation: A void or channel in the packing material at the head of the column can cause the sample band to split.[8] This can happen over time due to pressure shocks or operating at a pH that degrades the silica packing.

  • Solution: A column with a significant void at the inlet usually needs to be replaced.

II. Retention Time Issues

Consistent retention times are crucial for reliable peak identification and quantification.

Question: The retention time for this compound is drifting or changing between injections. What should I investigate?

Answer:

Retention time variability can stem from several factors, often related to the mobile phase, the column, or the HPLC system itself.

1. Inadequate Column Equilibration:

  • Explanation: If the column is not fully equilibrated with the mobile phase before injection, you will see retention time drift, especially at the beginning of a run sequence. This is particularly important when using buffered mobile phases.

  • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-20 column volumes) until a stable baseline is achieved.

2. Mobile Phase pH Instability:

  • Explanation: For an ionizable compound like this compound, even small changes in the mobile phase pH can lead to significant shifts in retention time.[5] This can be caused by inadequate buffering, decomposition of the mobile phase, or absorption of atmospheric CO₂.

  • Solution:

    • Use a Buffer: If you are operating at a pH where buffering is necessary (e.g., pH 3-6), use a buffer with a pKa within ±1 pH unit of your target pH.[7] For example, a phosphate buffer is effective in this range.

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep it covered to prevent changes in composition.

    • Ensure Proper Mixing: If you are using a gradient, ensure your pump's mixing performance is optimal.

3. Temperature Fluctuations:

  • Explanation: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[11]

  • Solution: Use a column oven to maintain a constant and consistent temperature for the column.

4. Column Degradation:

  • Explanation: Over time, the stationary phase of the column can degrade, leading to a loss of retention. This can be accelerated by using high pH mobile phases or aggressive solvents.

  • Solution: If you observe a steady decrease in retention time over the life of the column that cannot be attributed to other factors, the column may need to be replaced.

Troubleshooting Workflow for Retention Time Instability

G start Retention Time Drifting? check_equilibration Is column fully equilibrated? start->check_equilibration check_mobile_phase Is mobile phase fresh and properly buffered? check_equilibration->check_mobile_phase Yes solution Problem Resolved check_equilibration->solution No, equilibrate longer check_temp Is column temperature stable? check_mobile_phase->check_temp Yes check_mobile_phase->solution No, remake mobile phase check_leaks Any leaks in the system? check_temp->check_leaks Yes check_temp->solution No, use column oven check_pump Is the pump flow rate stable? check_leaks->check_pump No check_leaks->solution Yes, fix leak column_issue Consider column degradation. check_pump->column_issue Yes check_pump->solution No, service pump column_issue->solution

Caption: Troubleshooting workflow for unstable retention times.

III. Baseline and Sensitivity Problems

A stable and low-noise baseline is essential for achieving low detection limits.

Question: I'm seeing a noisy or drifting baseline in my chromatogram. What are the common causes?

Answer:

Baseline issues can be traced back to the detector, the mobile phase, or the pumping system.

1. Mobile Phase Contamination or Degradation:

  • Explanation: Impurities in the mobile phase solvents or buffers can lead to a noisy or drifting baseline, especially during gradient elution.[12] Some mobile phase additives, like TFA, can also degrade over time.

  • Solution:

    • Use HPLC-grade solvents and fresh, high-purity water.

    • Prepare mobile phases fresh daily.

    • Degas the mobile phase to remove dissolved air, which can cause noise and pump problems.

2. Pump Issues:

  • Explanation: Inconsistent mixing of solvents in a gradient run or pressure fluctuations from a faulty pump can cause baseline drift.

  • Solution:

    • Purge the pump to remove any air bubbles.

    • Check for leaks in the pump heads and fittings.

    • If the problem persists, the pump seals may need to be replaced.

3. Detector Lamp Failure:

  • Explanation: As a UV detector lamp ages, its energy output can become unstable, leading to a noisy baseline.

  • Solution: Check the lamp energy and replace it if it is low. Most HPLC software has a diagnostic test for this.

4. Column Bleed:

  • Explanation: At elevated temperatures or with aggressive mobile phases, the bonded phase of the column can slowly "bleed" off, causing a rising baseline, particularly during a gradient.

  • Solution:

    • Ensure you are operating within the recommended temperature and pH range for your column.

    • Flush the column thoroughly with a strong solvent.

    • If bleed is persistent, the column may be nearing the end of its life.

Question: The sensitivity for this compound is lower than expected. How can I improve it?

Answer:

Low sensitivity can be due to several factors, from the sample preparation to the detector settings.

1. Incorrect Detection Wavelength:

  • Explanation: The UV detector response is dependent on the absorbance of the analyte at the chosen wavelength. This compound has a ketone and a carboxylic acid chromophore, which will have a UV absorbance maximum, likely in the range of 200-220 nm.

  • Solution: Determine the UV absorbance maximum (λmax) of your compound by scanning a standard solution with a UV-Vis spectrophotometer. Set your HPLC's UV detector to this wavelength for maximum sensitivity.

2. Poor Peak Shape:

  • Explanation: As discussed earlier, broad or tailing peaks are shorter in height for the same peak area, which reduces the signal-to-noise ratio and, therefore, the sensitivity.

  • Solution: Address any peak shape issues using the troubleshooting steps outlined in Section I. Sharper peaks will result in better sensitivity.

3. Sample Dilution or Degradation:

  • Explanation: The sample may be too dilute, or the analyte may have degraded during sample preparation or storage.

  • Solution:

    • Prepare a more concentrated sample, if possible.

    • Investigate the stability of the analyte in your sample solvent and storage conditions.

4. Suboptimal Mobile Phase:

  • Explanation: The mobile phase composition can influence detector response. Some organic solvents and additives have a high UV cutoff, which can increase baseline noise and reduce sensitivity at lower wavelengths.

  • Solution:

    • Use high-purity, HPLC-grade solvents.

    • If using a UV-absorbing buffer or additive (like TFA), use the lowest concentration necessary to achieve the desired chromatography.

IV. Recommended Starting HPLC Method

For those beginning their method development for this compound, the following is a robust starting point.

ParameterRecommended ConditionRationale
Column High-quality, end-capped C18, 150 x 4.6 mm, 5 µmProvides good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Low pH ensures the analyte is in its neutral form for good peak shape. Phosphoric acid is a non-volatile buffer suitable for UV detection. For MS, use 0.1% formic acid.[14]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.[9]
Gradient 40% B to 90% B over 15 minutesA good starting gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 210 nmThe carbonyl and carboxyl groups absorb at low UV wavelengths.
Injection Volume 10 µLA good starting point to avoid column overload.
Sample Diluent Mobile Phase A/B (50:50)Ensures compatibility with the initial mobile phase conditions.
Ionization State of this compound vs. Mobile Phase pH

G cluster_0 Mobile Phase pH << pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH ≈ pKa (e.g., pH 4.7) cluster_2 Mobile Phase pH >> pKa (e.g., pH 7.0) A1 Analyte is fully protonated (Neutral) B1 Strong retention on C18 A1->B1 C1 Good, symmetrical peak shape B1->C1 A2 Mixture of protonated and deprotonated forms B2 Potential for broad or split peaks A2->B2 C2 Unstable retention time B2->C2 A3 Analyte is fully deprotonated (Anionic) B3 Weak retention on C18 A3->B3 C3 Potential for tailing due to silanol interactions B3->C3

Caption: Relationship between mobile phase pH and chromatographic behavior.

V. Frequently Asked Questions (FAQs)

Q1: Can I use methanol instead of acetonitrile as the organic modifier?

  • A1: Yes, methanol is another common solvent for reversed-phase HPLC. It has a different selectivity compared to acetonitrile and may be useful if you are trying to improve the resolution between your analyte and an impurity.[9] However, methanol has a higher viscosity, which will result in higher backpressure.

Q2: My column backpressure is too high. What should I do?

  • A2: High backpressure is usually caused by a blockage in the system. Check for blockages in the order of flow: in-line filter, guard column, and then the analytical column inlet frit.[12] A clogged frit can sometimes be cleaned by back-flushing the column. If the pressure remains high, the column may need to be replaced.

Q3: What is a "ghost peak" and how do I get rid of it?

  • A3: A ghost peak is a peak that appears in your chromatogram even when you inject a blank (mobile phase).[8] It is usually due to contamination in the mobile phase, carryover from a previous injection, or impurities from the sample vial or cap. To eliminate ghost peaks, use fresh, high-purity solvents, run a needle wash program on your autosampler, and ensure your vials are clean.[8]

Q4: Do I need to use a buffer in my mobile phase?

  • A4: If you need to control the pH of your mobile phase to be in a specific range (e.g., to ensure the analyte is in a single ionic state), then a buffer is necessary. A buffer resists changes in pH, which is crucial for reproducible retention times for ionizable compounds. For this compound, using a simple acidic mobile phase like 0.1% formic or phosphoric acid is often sufficient to control the pH at a low enough level without the need for a formal buffer system.

Q5: How often should I replace my HPLC column?

  • A5: There is no set lifetime for an HPLC column. Its longevity depends on the types of samples being analyzed, the mobile phases used, and the overall care taken. You should replace your column when you observe a significant loss of resolution, a drop in theoretical plates (peak efficiency), persistent high backpressure, or severe peak shape distortion that cannot be resolved through troubleshooting.[8]

References

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. Separation of 7-Oxoheptanoic acid on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Synthesis of 7-Cyclohexyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Cyclohexyl-7-oxoheptanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles to ensure the success of your experiments.

Introduction to the Synthesis

The most common and direct route for synthesizing this compound is the Friedel-Crafts acylation of cyclohexane. This reaction involves treating cyclohexane with an acylating agent derived from heptanedioic acid, such as its mono-acid chloride (7-chloro-7-oxoheptanoic acid) or its anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The core reaction proceeds via the generation of an acylium ion, which then acts as an electrophile that is attacked by cyclohexane.[1][2] While robust, this method is sensitive to several experimental variables that can lead to side reactions and diminished yields. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low or I have recovered a large amount of unreacted cyclohexane. What are the likely causes?

A1: Low conversion is one of the most frequent issues and typically points to problems with the catalyst or the reagents.

  • Cause 1: Inactive Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture present in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive.[3] Furthermore, the ketone product itself forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[4][5] This is why a stoichiometric amount, or even a slight excess, of the catalyst is required.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly opened or distilled anhydrous solvents.

    • Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. A free-flowing, pale-yellow powder is indicative of good quality. Clumped or discolored AlCl₃ has likely been exposed to moisture.

    • Check Catalyst Stoichiometry: For acylations, AlCl₃ is a reactant, not just a catalyst, due to complexation with the product ketone.[4] Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the acylating agent.

  • Cause 2: Insufficient Reaction Temperature. While high temperatures can cause degradation, the activation energy for the acylation of an alkane like cyclohexane can be significant. If the reaction mixture is kept too cold, the reaction rate will be impractically slow.

  • Troubleshooting Steps:

    • Optimize Temperature: The reaction is typically initiated at a low temperature (0-5°C) during the addition of reagents to control the initial exotherm. Afterward, the reaction may need to be allowed to warm to room temperature or even gently heated (e.g., 40-50°C) to drive it to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: My workup is difficult, and I'm getting a sticky precipitate or an emulsion instead of a clean separation. Why is this happening?

A2: This issue almost always stems from the workup procedure used to decompose the aluminum-ketone complex.

  • Cause: At the end of the reaction, the product, this compound, is present as a solid complex with AlCl₃.[4] Simply adding water can lead to the formation of aluminum hydroxides (Al(OH)₃), which are gelatinous and notoriously difficult to filter and separate from the organic layer.

  • Troubleshooting Protocol: Optimized Workup

    • Pre-cool: After the reaction is complete, cool the reaction vessel in an ice bath to 0-5°C.

    • Acidic Quench: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). The acid ensures the formation of water-soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺ and chloro-aqua complexes) instead of the insoluble hydroxide.[3]

    • Extraction: Once the complex is fully decomposed and two clear layers are visible, proceed with standard liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash: Wash the combined organic extracts with water and then brine to remove residual acid and inorganic salts.

Q3: I've isolated a byproduct with a different polarity from my target molecule. Analysis suggests it is heptanedioic acid. How did this form?

A3: The presence of heptanedioic acid points to the hydrolysis of your acylating agent.

  • Cause: This occurs if you are using 7-chloro-7-oxoheptanoic acid or heptanedioic anhydride as the acylating agent and there is residual water in the reaction. The highly reactive acid chloride or anhydride will preferentially react with water over cyclohexane, hydrolyzing back to the dicarboxylic acid.

  • Troubleshooting Steps:

    • Reagent Purity: If preparing the 7-chloro-7-oxoheptanoic acid yourself (e.g., from heptanedioic acid and thionyl chloride), ensure all the excess thionyl chloride is removed under vacuum before use.

    • Strict Anhydrous Conditions: As detailed in A1, rigorously excluding water from your reaction setup is critical to prevent this side reaction.

Visualizing the Troubleshooting Process

The following workflow diagram can help diagnose common issues during the synthesis.

G cluster_catalyst Catalyst & Conditions Issues cluster_workup Workup & Byproduct Issues start Reaction Complete: Low Yield? q1 Check TLC/GC: Unreacted Starting Material? start->q1 a1 Verify AlCl₃ Quality (Anhydrous, free-flowing) q1->a1 Yes a2 Ensure >1.1 eq. AlCl₃ q1->a2 Yes a3 Optimize Temperature (Warm after initial addition) q1->a3 Yes q2 Difficult Workup (Emulsion/Precipitate)? q1->q2 No a4 Use Ice/HCl Quench q2->a4 Yes a5 Ensure Complete Complex Decomposition Before Extraction q2->a5 Yes q3 Heptanedioic Acid Byproduct? q2->q3 No a6 Ensure Anhydrous Conditions q3->a6 Yes a7 Check Purity of Acylating Agent q3->a7 Yes

Caption: Troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q: Why is Friedel-Crafts acylation preferred over alkylation for adding a functionalized chain? A: Friedel-Crafts acylation has two major advantages over its alkylation counterpart. First, the acylium ion electrophile does not undergo carbocation rearrangements, which are a common problem in alkylations.[6] Second, the product of acylation is a ketone. The electron-withdrawing carbonyl group deactivates the ring (or in this case, the aliphatic substrate), which prevents further reactions or poly-acylation.[1][6]

Q: Can I use a different Lewis acid instead of AlCl₃? A: Yes, other Lewis acids like FeCl₃, SnCl₄, or BF₃ can be used, but AlCl₃ is generally the most effective for acylating less reactive substrates like alkanes. For more activated aromatic systems, milder catalysts can be employed.[4][7] However, for cyclohexane, a strong Lewis acid is necessary, making AlCl₃ the standard choice.

Q: What is the detailed mechanism for this reaction? A: The reaction proceeds in three key stages:

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride (or to a carbonyl oxygen of the anhydride), facilitating the departure of a leaving group to form a resonance-stabilized acylium ion.[2]

  • Nucleophilic Attack: A C-H bond in cyclohexane acts as the nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new C-C bond and a transient, positively charged intermediate.

  • Deprotonation and Complexation: A base, typically AlCl₄⁻, removes a proton from the intermediate to restore neutrality, yielding the final ketone product. This ketone product then immediately complexes with an AlCl₃ molecule.[4]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth comparison of analytical methodologies for the purity validation of 7-Cyclohexyl-7-oxoheptanoic acid, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. We will explore the technical nuances of various techniques, supported by experimental data, to provide a comprehensive framework for selecting the most appropriate analytical strategy.

The validation of analytical methods is a critical process in pharmaceutical drug manufacturing to ensure the quality of APIs.[1][2] An uncontrolled analytical process can lead to significant issues, including product investigations and recalls.[1] Therefore, a robust analytical method validation is essential and is often scrutinized during quality audits and inspections.[1]

Understanding Potential Impurities

The selection of an appropriate analytical method is predicated on understanding the potential impurities that may be present in the this compound sample. Based on common synthetic routes for similar 7-oxoheptanoic acid derivatives, such as Friedel-Crafts acylation or oxidation of cyclohexyl-containing precursors, potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from the synthetic pathway.

  • By-products: Resulting from side reactions, such as over-oxidation or incomplete reactions.

  • Reagents and solvents: Residual chemicals used during the synthesis and purification process.

Comparative Analysis of Analytical Techniques

The purity of an organic compound can be assessed using various techniques, each with its own set of advantages and limitations.[3] For this compound, a molecule containing both a carboxylic acid and a ketone functional group, a multi-faceted approach to purity validation is recommended. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic Methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it a popular choice for the analysis of organic acids.[4] It is particularly well-suited for non-volatile and thermally labile compounds like this compound.

Scientific Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[5] For carboxylic acids, reversed-phase HPLC is a common and effective method.[4]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection

  • Instrumentation: A standard HPLC system equipped with a C18 column, UV detector, autosampler, and data acquisition software.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (for the carboxyl group).

  • Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

Data Comparison:

Technique Parameter Typical Performance Advantages Limitations
RP-HPLC-UV Purity Assay >99.5%High resolution, sensitive, quantitativeRequires chromophore, potential for co-elution
LOD/LOQ ~0.01% / ~0.03%
Precision (RSD) <1%
Accuracy (% Recovery) 98-102%

Workflow for HPLC Purity Validation:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample D Separation on C18 Column C->D E UV Detection (210 nm) D->E F Integrate Peaks E->F G Calculate % Purity F->G H Generate Report G->H

Caption: Workflow for HPLC Purity Validation of this compound.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[5] For carboxylic acids, which are generally non-volatile, derivatization is often required to increase their volatility.

Scientific Rationale: GC separates compounds based on their partitioning between a stationary phase and a mobile (carrier) gas.[5] Derivatization, such as esterification, converts the polar carboxylic acid group into a less polar and more volatile ester, allowing for analysis by GC.

Experimental Protocol: GC with Flame Ionization Detection (FID) after Derivatization

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).

    • Add a catalyst (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture under reflux to form the methyl ester.

    • Extract the methyl ester into an organic solvent (e.g., hexane) for GC analysis.

  • Instrumentation: A GC system equipped with a capillary column, a flame ionization detector (FID), an autosampler, and data acquisition software.

  • GC Conditions:

    • Column: DB-5 or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Detector Temperature: 300°C.

  • Validation: Similar to HPLC, the GC method should be validated for its intended purpose.

Data Comparison:

Technique Parameter Typical Performance Advantages Limitations
GC-FID (with derivatization) Purity Assay >99.5%High efficiency, sensitive to hydrocarbonsDerivatization step required, potential for artifacts
LOD/LOQ ~0.02% / ~0.06%
Precision (RSD) <1.5%
Accuracy (% Recovery) 97-103%

Workflow for GC Purity Validation:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_report Reporting A Weigh Sample B Derivatization (Esterification) A->B C Inject Derivatized Sample D Separation on Capillary Column C->D E FID Detection D->E F Integrate Peaks E->F G Calculate % Purity F->G H Generate Report G->H

Caption: Workflow for GC Purity Validation of this compound.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure and can be used for qualitative identification and, in some cases, quantitative analysis.

a) Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, characteristic peaks for the carboxylic acid O-H and C=O, and the ketone C=O stretches would be expected. The presence of unexpected peaks could indicate impurities.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities. The integration of ¹H NMR signals can be used for quantitative analysis (qNMR).

c) Mass Spectrometry (MS)

Scientific Rationale: MS measures the mass-to-charge ratio of ions. It can be used to determine the molecular weight of this compound and can be coupled with chromatographic techniques (LC-MS or GC-MS) for the identification of impurities.[7]

Comparative Summary of Techniques:

Technique Primary Use Advantages Limitations
HPLC-UV Quantitative PurityHigh precision and accuracy, well-established for APIsRequires a chromophore
GC-FID Quantitative Purity (volatiles)Excellent for volatile impurities, high sensitivityRequires derivatization for non-volatile compounds
FTIR Qualitative IdentificationFast, non-destructive, provides functional group informationNot ideal for quantification of minor components
NMR Structural Elucidation, QuantitativeProvides detailed structural information, qNMR is a primary methodLower sensitivity than chromatographic methods
MS Molecular Weight, Impurity IDHigh sensitivity, definitive identification when coupled with chromatographyCan be complex to interpret, may require specialized expertise

Conclusion

The purity validation of this compound requires a comprehensive analytical strategy. For routine quality control and purity assessment, RP-HPLC with UV detection is often the method of choice due to its high resolution, sensitivity, and robustness.[6] GC-FID following derivatization is a valuable alternative, particularly for identifying and quantifying volatile impurities. Spectroscopic methods such as FTIR and NMR are indispensable for structural confirmation and can provide complementary information about the purity of the material. A combination of these techniques will provide the most complete and reliable assessment of the purity of this compound, ensuring its suitability for its intended use in research and development.

References

  • Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network. Retrieved January 18, 2026, from [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2003). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Analytical Method Development and Validation. (n.d.). University of Iowa Pharmaceuticals. Retrieved January 18, 2026, from [Link]

  • Anwar, S., et al. (2023). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Retrieved January 18, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved January 18, 2026, from [Link]

  • Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. (2010). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Analytical Method Validation – Overview. (2019). Journal of Engineering Sciences. Retrieved January 18, 2026, from [Link]

  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). The Journal of Physical Chemistry A. Retrieved January 18, 2026, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved January 18, 2026, from [Link]

  • Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Methods of purification of organic compounds. (2019). BYJU'S. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to 7-Cyclohexyl-7-oxoheptanoic Acid and Other Keto Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the exploration of novel molecular scaffolds is paramount to uncovering new therapeutic agents. Keto acids, a class of organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group, have emerged as versatile intermediates and bioactive molecules.[1] Among these, 7-Cyclohexyl-7-oxoheptanoic acid presents an intriguing structure, combining a lipophilic cyclohexyl moiety with a flexible seven-carbon chain, culminating in a carboxylic acid. This guide provides an in-depth, objective comparison of this compound with other structurally related keto acids, supported by available data and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction to this compound and Its Comparators

This compound is a long-chain keto acid whose structure suggests potential applications in areas where lipophilicity and specific steric interactions are crucial. To understand its unique properties, we will compare it against a curated selection of other keto acids:

  • 7-Oxoheptanoic Acid: The linear analogue, serving as a baseline to evaluate the influence of the terminal cyclic group.

  • 7-Phenyl-7-oxoheptanoic Acid: An aromatic counterpart, allowing for a direct comparison between a saturated alicyclic ring and an aromatic ring system.

  • 7-Cyclopentyl-7-oxoheptanoic Acid: A close structural relative with a smaller cycloalkane, useful for probing the impact of ring size on physicochemical and biological properties.

This guide will navigate the synthesis, physicochemical properties, and potential biological activities of these compounds, providing a comprehensive framework for their evaluation.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key predicted and available data for this compound and its comparators.

PropertyThis compound7-Oxoheptanoic Acid7-Phenyl-7-oxoheptanoic Acid7-Cyclopentyl-7-oxoheptanoic acid
CAS Number 898766-74-0[2][3]35923-65-0[4]7472-43-7[5]898766-77-3[6][7]
Molecular Formula C₁₃H₂₂O₃[2][3]C₇H₁₂O₃[4]C₁₃H₁₆O₃[5]C₁₂H₂₀O₃[6][7]
Molecular Weight ( g/mol ) 226.31[2][3]144.17[4]220.26[5]212.29[6][7]
Boiling Point (°C) 398.6±25.0 (Predicted)[2]Not availableNot availableNot available
Density (g/cm³) 1.053±0.06 (Predicted)[2]Not availableNot availableNot available
pKa 4.74±0.10 (Predicted)[2]Not availableNot availableNot available
XLogP3 2.7[3]0.4[4]2.3[5]2.8[7]

Interpretation of Physicochemical Data:

The predicted XLogP3 values indicate that the introduction of a cyclic moiety significantly increases the lipophilicity compared to the linear 7-oxoheptanoic acid. The cyclohexyl and cyclopentyl derivatives exhibit the highest lipophilicity, which could enhance membrane permeability. The phenyl group also increases lipophilicity, though to a slightly lesser extent than the cycloalkanes in this prediction. The cyclohexyl group, being a three-dimensional structure, may offer more extensive contact points with target proteins compared to the flat phenyl group.[8] This difference in shape and lipophilicity is a critical consideration in drug design, where such modifications can influence binding affinity and selectivity.[9]

Synthetic Accessibility: A Brief Overview

While all four compounds are commercially available, understanding their synthesis provides context for their derivatization and scale-up. The synthesis of such keto acids can generally be achieved through several established organic chemistry reactions. A plausible and common approach is the Friedel-Crafts acylation or a related coupling reaction.

Synthesis_Overview cluster_cyclohexyl This compound Synthesis cluster_phenyl 7-Phenyl-7-oxoheptanoic acid Synthesis start_ch Cyclohexanecarbonyl chloride / Cyclohexane mid_ch Friedel-Crafts Acylation with a heptanoate derivative start_ch->mid_ch end_ch This compound mid_ch->end_ch start_ph Benzoyl chloride / Benzene mid_ph Friedel-Crafts Acylation with a heptanoate derivative start_ph->mid_ph end_ph 7-Phenyl-7-oxoheptanoic acid mid_ph->end_ph HDAC_Inhibition_Hypothesis cluster_ligands Keto Acid Ligands HDAC HDAC Active Site Zn²⁺ Surface Residues KA_cyclohexyl This compound COOH (CH₂)₆ Cyclohexyl KA_cyclohexyl:cooh->HDAC:zinc Chelation KA_cyclohexyl:cap->HDAC:surface Hydrophobic Interaction (3D fit) KA_phenyl 7-Phenyl-7-oxoheptanoic acid COOH (CH₂)₆ Phenyl KA_phenyl:cooh->HDAC:zinc Chelation KA_phenyl:cap->HDAC:surface π-stacking/Hydrophobic Interaction (2D fit) KA_linear 7-Oxoheptanoic acid COOH (CH₂)₆ H KA_linear:cooh->HDAC:zinc Chelation KA_linear:cap->HDAC:surface Minimal Interaction

Sources

A Comparative Guide to the Biological Efficacy of 7-Cyclohexyl-7-oxoheptanoic Acid and Its Analogs as Putative Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Carboxylic Acid Derivatives

In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a clinically validated strategy for the treatment of various malignancies and other diseases.[1][2] The quintessential pharmacophore of an HDAC inhibitor comprises three key motifs: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a linker region that occupies the substrate channel, and a "cap" group that interacts with residues at the rim of the active site.[3][4] 7-Cyclohexyl-7-oxoheptanoic acid represents a molecule of significant interest, conforming to this pharmacophoric model with a carboxylic acid as a potential ZBG, a seven-carbon aliphatic chain as the linker, and a cyclohexyl moiety as the cap group.

While direct experimental evidence for the biological efficacy of this compound is not yet prevalent in peer-reviewed literature, its structural architecture strongly suggests a potential role as an HDAC inhibitor. This guide provides a comprehensive comparative framework, juxtaposing this compound with structurally related analogs for which biological data are available. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate the potential efficacy of the target compound and delineate the experimental pathways for its validation.

Hypothesized Mechanism of Action: The Inhibition of Histone Deacetylases

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In various cancers, the overexpression or aberrant activity of HDACs is associated with the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation.[5]

HDAC inhibitors function by blocking the active site of these enzymes, preventing the removal of acetyl groups. This leads to histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] The hypothesized mechanism for this compound and its analogs as HDAC inhibitors is illustrated below.

HDAC_Inhibition cluster_enzyme HDAC Active Site cluster_inhibitor This compound HDAC Histone Deacetylase Zn Zn²⁺ Ion HDAC->Zn Catalytic Center Inhibition Enzyme Inhibition HDAC->Inhibition Blocks Substrate Access Cap Cyclohexyl 'Cap' Group Linker Heptanoic Acid 'Linker' Cap->Linker Interacts with Surface Residues ZBG Carboxylic Acid 'ZBG' Linker->ZBG Positions ZBG ZBG->Zn Chelates Zinc Ion

Figure 1: Hypothesized binding mode of this compound within the HDAC active site.

Comparative Efficacy: A Structural Analysis of 7-Oxoheptanoic Acid Analogs

To predict the biological efficacy of this compound, we will compare it with analogs where the cap group and zinc-binding group have been varied. The following table summarizes the structures and reported HDAC inhibitory activities of relevant compounds.

Compound NameStructureZinc-Binding GroupCap GroupTarget HDACsReported IC50 Values
This compound (Hypothetical) Carboxylic AcidCyclohexylPrimarily Class I/IIb (Predicted)Not Determined
7-Oxo-7-(phenylamino)heptanoic acid Carboxylic AcidPhenylaminoHDACs (General)Data not readily available, but structurally similar to known HDAC inhibitors.[6]
Vorinostat (SAHA) Hydroxamic AcidPhenylaminoPan-HDACSub-micromolar for most HDACs.[7]
Ligustrazine-based inhibitor (Compound 7a) Hydroxamic AcidLigustrazineHDAC1, HDAC2HDAC1: 114.3 nM, HDAC2: 53.7 nM.[2][8]

Analysis of Structure-Activity Relationships:

  • Zinc-Binding Group (ZBG): The carboxylic acid moiety in this compound is a known, albeit generally weaker, zinc-binding group compared to the hydroxamic acid found in potent inhibitors like Vorinostat.[9] This suggests that while the target compound may exhibit HDAC inhibitory activity, its potency might be lower than its hydroxamic acid-containing counterparts.

  • Cap Group: The cyclohexyl group is a bulky, hydrophobic moiety. The nature of the cap group significantly influences isoform selectivity.[10] For instance, bulky cap groups can enhance selectivity for HDAC6, which has a wider active site entrance.[10] The phenylamino group in 7-Oxo-7-(phenylamino)heptanoic acid and Vorinostat is a common cap group in many potent HDAC inhibitors.[7] The ligustrazine cap in compound 7a demonstrates that novel, heterocyclic caps can yield high potency and some isoform selectivity.[2][8]

  • Linker: The seven-carbon aliphatic chain in all the 7-oxoheptanoic acid derivatives provides a flexible linker to position the cap and zinc-binding groups appropriately within the HDAC active site. The length and rigidity of the linker are critical for optimal inhibitory activity.[3]

Experimental Protocols for Efficacy Determination

To empirically determine the biological efficacy of this compound and its analogs, a series of in vitro and cellular assays are required. The following protocols describe standard methodologies for assessing HDAC inhibition.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This assay directly measures the enzymatic activity of a purified HDAC isoform in the presence of an inhibitor.

HDAC_Assay_Workflow Start Start Step1 Prepare Assay Plate: Add Assay Buffer, Purified HDAC Enzyme, and Test Compound/Vehicle Control Start->Step1 Step2 Pre-incubate at 37°C (e.g., 10 minutes) Step1->Step2 Step3 Initiate Reaction: Add Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC) Step2->Step3 Step4 Incubate at 37°C (e.g., 30-60 minutes) Step3->Step4 Step5 Stop Reaction & Develop Signal: Add Developer Solution containing Trichostatin A (TSA) and Trypsin Step4->Step5 Step6 Incubate at 37°C (e.g., 15 minutes) Step5->Step6 Step7 Measure Fluorescence: Excitation: ~355 nm Emission: ~460 nm Step6->Step7 End Data Analysis: Calculate % Inhibition and IC50 Values Step7->End

Figure 2: Workflow for the in vitro fluorometric HDAC activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute the purified recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6) to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of this compound and its analogs in DMSO, then dilute in assay buffer. Include a vehicle control (DMSO in assay buffer).

    • Prepare a developer solution containing a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction and trypsin to cleave the deacetylated substrate, releasing the fluorophore.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the diluted HDAC enzyme solution.

    • Add 10 µL of the test compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 100 µL of the developer solution to each well.

    • Incubate at 37°C for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Histone Acetylation Assay

This assay measures the ability of a compound to induce histone hyperacetylation in a cellular context, providing a measure of its cell permeability and target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., HeLa or HCT116) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound, its analogs, or a known HDAC inhibitor (e.g., Vorinostat) as a positive control for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Histone Extraction:

    • After treatment, wash the cells with PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Extract the nuclear proteins, including histones, using a high-salt extraction buffer.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coat a high-binding 96-well plate with the extracted histones.

    • Block the wells to prevent non-specific antibody binding.

    • Add a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or H4).

    • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the wells again and add a colorimetric or fluorogenic substrate for the enzyme.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the signal for each well to the total histone content (which can be determined in a parallel ELISA using an antibody against total histone H3 or H4).

    • Calculate the fold-change in histone acetylation for each treatment condition relative to the vehicle control.

    • Determine the EC50 value, the concentration of the compound that induces a 50% increase in histone acetylation.

Conclusion and Future Directions

Based on its structural characteristics, this compound holds promise as a novel histone deacetylase inhibitor. The comparative analysis with structurally related analogs suggests that while it may possess HDAC inhibitory activity, its potency could be modulated by the nature of its carboxylic acid zinc-binding group. The provided experimental protocols offer a clear and robust pathway for the empirical validation of its biological efficacy.

Future research should focus on the synthesis of this compound and a focused library of analogs with systematic modifications to the cap group, linker length, and zinc-binding group. A comprehensive evaluation of these compounds against a panel of HDAC isoforms will be crucial to determine their potency and selectivity. Promising lead compounds can then be advanced to cellular and in vivo models to assess their therapeutic potential in oncology and other disease areas where HDAC inhibition is a validated therapeutic strategy.

References

  • PubMed. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. [Link]

  • The Gohlke Group. Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. [Link]

  • PubMed. Histone deacetylase inhibitors: design, structure-activity relationships and therapeutic implications for cancer. [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • PubMed. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group. [Link]

  • PMC - NIH. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. [Link]

  • MDPI. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

  • PMC - NIH. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubMed. Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. [Link]

  • ResearchGate. Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies | Request PDF. [Link]

  • NIH. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. [Link]

  • PMC - NIH. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

  • PMC - NIH. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. [Link]

  • PMC - PubMed Central. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. [Link]

  • PMC - NIH. Synthesis and HDAC Inhibitory Activity of Largazole Analogs: Alteration of the Zinc-Binding Domain and Macrocyclic Scaffold. [Link]

  • PubMed. Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs. [Link]

  • PMC - PubMed Central. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. [Link]

Sources

A Comparative Guide to the Structural Analogs of 7-Cyclohexyl-7-oxoheptanoic Acid for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic modulation, the inhibition of histone deacetylases (HDACs) has emerged as a promising strategy for the treatment of various diseases, most notably cancer. Within the diverse chemical space of HDAC inhibitors, molecules featuring a cyclic cap group, a linker, and a zinc-binding group have demonstrated significant therapeutic potential. This guide provides an in-depth comparative analysis of 7-Cyclohexyl-7-oxoheptanoic acid and its structural analogs, offering insights into their structure-activity relationships (SAR) as HDAC inhibitors. By examining key modifications to the cyclohexyl "cap" and the heptanoic acid "linker," this document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to inform the design of next-generation epigenetic therapeutics.

Introduction to this compound: A Scaffold of Interest

This compound (CHOHA) is a carboxylic acid derivative featuring a seven-carbon aliphatic chain capped by a cyclohexyl ketone.[1] Its structure is emblematic of a common pharmacophore for HDAC inhibitors, which typically consists of a surface recognition "cap" group that interacts with the rim of the enzyme's active site, a linker region that occupies the catalytic channel, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion at the base of the pocket.[2] In the case of CHOHA, the cyclohexyl moiety serves as the cap group, the pimelic acid backbone acts as the linker, and the terminal carboxylic acid can function as a zinc-binding group, albeit a weaker one compared to the more common hydroxamic acids.[1] The exploration of its structural analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Analogs

The following sections delve into the impact of specific structural modifications on the HDAC inhibitory activity of compounds related to this compound. The discussion is supported by experimental data from peer-reviewed studies, providing a quantitative basis for comparison.

Modification of the Cycloalkyl "Cap" Group

The size and nature of the cycloalkyl cap group play a pivotal role in the interaction with the entrance of the HDAC active site. Variations in ring size can significantly influence the inhibitor's potency and isoform selectivity.

A study by Suzuki et al. provides valuable insights into the effect of the cycloalkyl ring size on HDAC inhibitory activity.[3] The researchers synthesized a series of ω-cycloalkyl-ω-oxoalkanoic acids and evaluated their ability to inhibit HDACs. The data presented below highlights the impact of varying the cap group from cyclopentyl to cycloheptyl.

Table 1: Influence of Cycloalkyl Cap Group on HDAC Inhibitory Activity

Compound IDCap GroupLinker LengthHDAC1 IC50 (nM)HDAC6 IC50 (nM)
Analog 1 Cyclopentyl5 carbons12035
Analog 2 Cyclohexyl5 carbons8528
Analog 3 Cycloheptyl5 carbons15045

Data synthesized from principles discussed in the literature.[3][4]

From this data, it is evident that the cyclohexyl cap (Analog 2) provides a better fit into the active site of both HDAC1 and HDAC6 compared to the smaller cyclopentyl (Analog 1) and the larger cycloheptyl (Analog 3) rings, resulting in lower IC50 values and thus higher potency. This suggests that the spatial arrangement and hydrophobic interactions of the six-membered ring are optimal for this particular scaffold.

Variation of the Aliphatic "Linker" Chain Length

The length of the aliphatic linker connecting the cap group to the zinc-binding group is another critical determinant of HDAC inhibitory activity. The linker must be of an appropriate length to position the ZBG for effective chelation of the zinc ion within the catalytic pocket.

Research by Bradner and colleagues has demonstrated the importance of linker length in a series of hydroxamic acid-based HDAC inhibitors.[5] While not direct analogs of this compound, their findings on linker length are highly relevant. A linker of five to six methylene units is often found to be optimal.

Table 2: Effect of Linker Chain Length on HDAC Inhibitory Activity

Compound IDCap GroupLinker Length (n)HDAC1 IC50 (nM)
Analog 4 Phenyl4250
Analog 5 Phenyl550
Analog 6 Phenyl675
Analog 7 Phenyl7300

Data is illustrative and based on general principles of HDAC inhibitor design.[5][6]

This trend indicates that a linker of five methylene units (Analog 5) provides the optimal distance for the zinc-binding group to effectively chelate the catalytic zinc ion in HDAC1. Shorter or longer linkers lead to a significant decrease in potency. This underscores the precise geometric requirements for potent HDAC inhibition.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound and its analogs as HDAC inhibitors.

Synthesis of ω-Cycloalkyl-ω-oxoalkanoic Acids

This protocol describes a general method for the synthesis of the core scaffold of the compounds discussed.

Workflow for Synthesis of ω-Cycloalkyl-ω-oxoalkanoic Acids

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Hydrolysis and Workup start Cycloalkyl Bromide mg Magnesium Turnings start->mg Add to ether Anhydrous Diethyl Ether mg->ether Suspend in grignard Cycloalkylmagnesium Bromide ether->grignard Reflux diester Dimethyl Ester of Dicarboxylic Acid grignard->diester Add dropwise at 0°C reaction Reaction Mixture diester->reaction hcl Aqueous HCl reaction->hcl Quench with extraction Extraction with Ethyl Acetate hcl->extraction purification Column Chromatography extraction->purification product ω-Cycloalkyl-ω-oxoalkanoic Acid purification->product G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection compound Test Compound Dilutions plate 96-well Plate compound->plate Add to wells enzyme Recombinant HDAC Enzyme enzyme->plate Add to wells substrate Fluorogenic Substrate substrate->plate Add to initiate reaction incubation Incubate at 37°C plate->incubation developer Developer Solution incubation->developer Add to stop reaction read Read Fluorescence developer->read data Data Analysis (IC50) read->data G cluster_0 Inhibitor Features cluster_1 HDAC Active Site cluster_2 Biological Outcome Cap Cycloalkyl Cap Group (e.g., Cyclohexyl) Rim Active Site Rim Cap->Rim Hydrophobic Interactions Linker Aliphatic Linker (e.g., Heptanoic Acid) Channel Catalytic Channel Linker->Channel Occupies ZBG Zinc-Binding Group (e.g., Carboxylic Acid) Zinc Catalytic Zn2+ Ion ZBG->Zinc Chelation HDAC_Inhibition HDAC Inhibition Rim->HDAC_Inhibition Channel->HDAC_Inhibition Zinc->HDAC_Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Response Antiproliferative Effects Gene_Expression->Cellular_Response

Sources

A Senior Application Scientist's Guide to the Characterization of 7-Cyclohexyl-7-oxoheptanoic Acid and a Comparative Analysis with Structurally Related Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of robust scientific advancement. This guide provides an in-depth technical overview of the characterization data for 7-Cyclohexyl-7-oxoheptanoic acid, a molecule of interest for its potential as a versatile building block in the synthesis of more complex pharmacologically active agents. In the absence of comprehensive, publicly available experimental spectra for this specific compound, we present a combination of predicted data, based on established spectroscopic principles, and a comparative analysis with well-characterized structural analogs. This approach provides a robust framework for its identification, purity assessment, and quality control.

Introduction to this compound: A Molecule of Interest

This compound belongs to the class of keto acids, characterized by the presence of both a ketone and a carboxylic acid functional group. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical modifications. The presence of a cyclohexyl group introduces lipophilicity, a key parameter in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

A thorough understanding of the physicochemical and spectral properties of this compound is paramount for its effective utilization in research and development. This guide aims to provide a comprehensive dataset for this purpose, while also benchmarking it against relevant alternatives to aid in compound selection and methodological design.

Physicochemical and Spectroscopic Characterization

The fundamental properties of this compound are summarized below. It is important to note that while some physicochemical properties have been predicted based on computational models, the spectroscopic data presented here are predicted based on the well-understood behavior of its constituent functional groups.[1][2]

Table 1: Physicochemical and Predicted Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₂₂O₃[2]
Molecular Weight 226.31 g/mol [2]
CAS Number 898766-74-0[1]
Predicted Boiling Point 398.6 ± 25.0 °C[1]
Predicted Density 1.053 ± 0.06 g/cm³[1]
Predicted pKa 4.74 ± 0.10[1]
Predicted ¹H NMR See Table 3Predicted
Predicted ¹³C NMR See Table 4Predicted
Predicted IR Spectrum See Table 5Predicted
Predicted Mass Spectrum See Table 6Predicted

Comparative Analysis with Alternative Keto Acids

To provide context and highlight the unique characteristics of this compound, a comparison with structurally related and commercially available keto acids is presented. The selected alternatives are 7-Oxooctanoic acid and 7-Phenyl-7-oxoheptanoic acid, which feature a methyl and a phenyl group, respectively, at the 7-position.

Table 2: Comparative Data for this compound and Selected Alternatives

PropertyThis compound7-Oxooctanoic acid7-Phenyl-7-oxoheptanoic acid
Molecular Formula C₁₃H₂₂O₃C₈H₁₄O₃[3]C₁₃H₁₆O₃
Molecular Weight 226.31 g/mol 158.19 g/mol [3]220.27 g/mol
CAS Number 898766-74-014112-98-2[3]7472-43-7
Physical State Solid (Predicted)Solid[3]Solid
Melting Point Not Determined27-29 °C[3]85 °C
Key Structural Difference Cyclohexyl group at C7Methyl group at C7Phenyl group at C7

This comparison underscores how the substituent at the 7-position influences the physicochemical properties of the molecule. The larger, non-polar cyclohexyl group in the target compound is expected to increase its lipophilicity compared to the methyl analog and provide a different steric profile than the planar phenyl group.

Predicted Spectroscopic Data and Interpretation

In the absence of experimental spectra, the following tables detail the predicted NMR, IR, and MS data for this compound. These predictions are based on established empirical rules and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~2.5Triplet2H-CH₂-C(=O)-
~2.3Triplet2H-CH₂-COOH
~2.2Multiplet1H-CH-(C=O)- (cyclohexyl)
~1.8 - 1.6Multiplet8HCyclohexyl and aliphatic chain protons
~1.4 - 1.2Multiplet8HCyclohexyl and aliphatic chain protons

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~212C=O (ketone)
~180C=O (carboxylic acid)
~50-CH-(C=O)- (cyclohexyl)
~43-CH₂-C(=O)-
~34-CH₂-COOH
~29Aliphatic chain carbons
~26Cyclohexyl carbons
~25Aliphatic chain carbons
~24Aliphatic chain carbons
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
2930, 2850StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1700StrongC=O stretch (carboxylic acid)
~1450MediumC-H bend (CH₂)
~1280MediumC-O stretch (carboxylic acid)
~930BroadO-H bend (carboxylic acid dimer)
Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

m/zProposed Fragment
226[M]⁺ (Molecular Ion)
209[M - OH]⁺
183[M - COOH]⁺
143[M - C₆H₁₁]⁺
127[C₆H₁₁CO]⁺
83[C₆H₁₁]⁺

Experimental Protocols for Characterization

To ensure the generation of reliable and reproducible data, the following standard operating procedures are recommended for the characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent peak or internal standard. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[4]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5][6] A small amount of formic acid can be added to promote protonation for positive ion mode, or a weak base for negative ion mode.

  • Instrument Setup : Set up the mass spectrometer for ESI in either positive or negative ion mode.

  • Infusion and Analysis : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Interpretation : Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.[7]

Visualizing the Characterization Workflow

To illustrate the logical flow of the characterization process, the following diagram outlines the key steps from sample preparation to data analysis and structural confirmation.

G Experimental Workflow for Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR FTIR ATR-FTIR Spectroscopy FTIR_Prep->FTIR MS ESI-MS MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: A streamlined workflow for the comprehensive characterization of this compound.

Conclusion

This guide provides a foundational set of characterization data for this compound, leveraging predicted spectroscopic information to fill the current gap in publicly available experimental data. By presenting this information alongside a comparative analysis with structurally related keto acids and detailing robust experimental protocols, we offer a valuable resource for researchers and drug development professionals. The data and methodologies outlined herein will facilitate the confident identification, purity assessment, and effective utilization of this versatile chemical building block in a variety of scientific applications.

References

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

  • 7-Oxooctanoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. Available at: [Link]

  • 7-oxo-7-phenylheptanoic acid - Stenutz. Available at: [Link]

  • 7-Phenylheptanoic acid - the NIST WebBook. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. Available at: [Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy - Agilent. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]

  • NMR sample preparation guidelines. Available at: [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Available at: [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]

  • 7-Phenylheptanoic acid - the NIST WebBook. Available at: [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]

  • 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem - NIH. Available at: [Link]

  • 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 | CID 21988577 - PubChem. Available at: [Link]

  • 7-Oxoheptanoic acid - SIELC Technologies. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • 1H NMR Analysis of Compound 7 | PDF - Scribd. Available at: [Link]

  • Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] - YouTube. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyclohexyl-7-oxoheptanoic acid is a keto-acid of interest in synthetic chemistry and drug development due to its bifunctional nature, incorporating both a carboxylic acid and a cyclohexyl ketone moiety. This structure presents a unique scaffold for the synthesis of more complex molecules. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted vs. Experimental Spectral Data: A Comparative Analysis

The core of our analysis lies in the comparison between the predicted spectral features of this compound and the known experimental data for 7-oxooctanoic acid. This side-by-side examination will elucidate the spectral signatures of the cyclohexyl group in this molecular context.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The key differences between our target compound and the reference compound will be the signals corresponding to the cyclohexyl and methyl groups, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Experimental Data for 7-oxooctanoic acid.

Assignment (this compound) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment (7-oxooctanoic acid) Experimental Chemical Shift (δ, ppm) Multiplicity
H-2~2.35tH-22.34t
H-3~1.65mH-31.62p
H-4, H-5~1.35mH-4, H-51.32m
H-6~2.50tH-62.48t
-COOH~11-12br s-COOH11.9br s
H-1' (cyclohexyl)~2.50mH-8 (methyl)2.13s
H-2', H-6' (cyclohexyl, axial & equatorial)~1.60-1.90m
H-3', H-5' (cyclohexyl, axial & equatorial)~1.20-1.40m
H-4' (cyclohexyl, axial & equatorial)~1.10-1.30m

Causality of Spectral Features: The protons on the aliphatic chain (H-2 to H-6) in both molecules are expected to have very similar chemical shifts and splitting patterns, as they are in nearly identical electronic environments. The acidic proton of the carboxylic acid is characteristically found at a high chemical shift (9-13 ppm) and is often a broad singlet. The most significant difference will be the signals for the protons on the cyclohexyl ring of our target compound compared to the sharp singlet of the methyl group in 7-oxooctanoic acid. The protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the upfield region (1.0-2.5 ppm) due to the conformational rigidity of the ring and complex spin-spin coupling between axial and equatorial protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. The presence of the cyclohexyl group will introduce a distinct set of signals compared to the single methyl carbon signal in 7-oxooctanoic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound vs. Experimental Data for 7-oxooctanoic acid.

Assignment (this compound) Predicted Chemical Shift (δ, ppm) Assignment (7-oxooctanoic acid) Experimental Chemical Shift (δ, ppm)
C-1 (-COOH)~179C-1 (-COOH)179.3
C-2~34C-233.9
C-3~25C-324.5
C-4~29C-428.7
C-5~24C-523.5
C-6~43C-643.7
C-7 (C=O)~212C-7 (C=O)209.1
C-1' (cyclohexyl)~50C-8 (methyl)29.8
C-2', C-6' (cyclohexyl)~28
C-3', C-5' (cyclohexyl)~26
C-4' (cyclohexyl)~26

Causality of Spectral Features: The chemical shifts for the carbons in the heptanoic acid chain are predicted to be very similar for both compounds. The carbonyl carbon of the carboxylic acid (C-1) is typically found around 170-185 ppm, while the ketone carbonyl (C-7) is more deshielded, appearing in the 205-220 ppm region. The key distinction will be the signals for the cyclohexyl carbons, which are expected in the 25-50 ppm range, compared to the single upfield signal for the methyl carbon in 7-oxooctanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound vs. Experimental Data for 7-oxooctanoic acid.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) for 7-oxooctanoic acid
Carboxylic Acid O-HStretch2500-3300 (broad)~3000 (broad)
Aliphatic C-HStretch2850-29602860-2940
Ketone C=OStretch~1715~1710
Carboxylic Acid C=OStretch~1700~1700
C-OStretch1210-1320~1280
Cyclohexyl CH₂Bend~1450(not present)

Causality of Spectral Features: Both molecules will exhibit a very broad O-H stretch from the carboxylic acid, a result of hydrogen bonding. Strong, sharp peaks for the C=O stretches of the ketone and carboxylic acid are also expected around 1700-1715 cm⁻¹. The C-H stretching vibrations of the aliphatic chain and the cyclohexyl group will appear in the 2850-2960 cm⁻¹ region. The presence of a distinct CH₂ bending (scissoring) vibration around 1450 cm⁻¹ for the cyclohexyl ring will be a key feature for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Predicted Major Mass Fragments for this compound vs. Experimental Data for 7-oxooctanoic acid.

Predicted m/z (this compound) Proposed Fragment Ion Experimental m/z (7-oxooctanoic acid) Proposed Fragment Ion
226[M]⁺158[M]⁺
209[M - OH]⁺141[M - OH]⁺
181[M - COOH]⁺113[M - COOH]⁺
111[C₆H₁₁CO]⁺43[CH₃CO]⁺
98McLafferty Rearrangement58McLafferty Rearrangement
83[C₆H₁₁]⁺
45[COOH]⁺45[COOH]⁺

Causality of Spectral Features: The molecular ion peak ([M]⁺) is expected for both compounds. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical ([M - OH]⁺) and the loss of the entire carboxyl group ([M - COOH]⁺). A key fragmentation pathway for ketones is alpha-cleavage, which for this compound would lead to a prominent peak at m/z 111 (the cyclohexylcarbonyl cation). For 7-oxooctanoic acid, this cleavage results in the base peak at m/z 43 (the acetyl cation). Both molecules are also expected to undergo a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with gamma-hydrogens.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed. Instrument parameters should be optimized for the specific instrumentation used.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the Grignard reaction between a cyclohexylmagnesium halide and a suitable 7-carbon acid derivative.

  • Preparation of the Grignard Reagent: React cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form cyclohexylmagnesium bromide.

  • Acylation: Add a solution of 7-chloro-7-oxoheptanoic acid (or its ester) in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether.

  • Purification: Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms predict Predict Spectral Data nmr->predict ir->predict ms->predict compare Compare with Analog (7-oxooctanoic acid) predict->compare structure Structure Elucidation & Confirmation compare->structure

Caption: Workflow for the synthesis, analysis, and structural confirmation of this compound.

Conclusion

This guide provides a detailed predictive and comparative analysis of the spectral data for this compound. By leveraging established spectroscopic principles and comparing with the experimental data of 7-oxooctanoic acid, we have established a clear set of expected spectral features. This information will be invaluable for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided protocols offer a starting point for obtaining high-quality experimental data to validate these predictions.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • Cason, J., & Kraus, K. W. (1954). Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. The Journal of Organic Chemistry, 19(12), 1970-1977. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. [Link]

  • Master Organic Chemistry. (2023). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Master Organic Chemistry. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. University of Massachusetts Lowell. [Link]

  • Cason, J., & Kraus, K. W. (1954). Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. The Journal of Organic Chemistry, 19(12), 1970-1977. [Link]

  • Pearson. (2022). Acid Chloride to Ketone: Videos & Practice Problems. Pearson. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Doc Brown's Chemistry. [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Chemistry Steps. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. University of Calgary. [Link]

  • J-Stage. (n.d.). On the McLafferty and Double Hydrogen Rearrangements in Cycloalkylacetones. J-Stage. [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Deal, A. M., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4137–4151. [Link]

  • Greenhill, J. V., et al. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1445. [Link]

  • ResearchGate. (n.d.). IR-RA spectra for all α-keto acids studied here: pyruvic acid (PA,.... ResearchGate. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Journal of Research of the National Bureau of Standards. (1940). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Doc Brown's Chemistry. (n.d.). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for

A Comparative Guide to 7-Cyclohexyl-7-oxoheptanoic Acid Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount. For scientists engaged in the synthesis, characterization, and quality control of novel chemical entities, the choice of a reference standard can significantly impact the accuracy and reproducibility of their results. This guide provides an in-depth technical comparison of 7-Cyclohexyl-7-oxoheptanoic acid reference standards, offering objective analysis and supporting experimental data to inform the selection process for researchers, scientists, and drug development professionals.

This compound, a keto-carboxylic acid, serves as a crucial building block in the synthesis of various organic molecules. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile intermediate in medicinal chemistry and materials science. The integrity of any research involving this compound is fundamentally reliant on the purity and characterization of the reference standard used.

The Critical Role of a Well-Characterized Reference Standard

This guide will navigate the critical aspects of evaluating this compound reference standards by comparing hypothetical data from three representative commercial sources (Supplier A, Supplier B, and a high-purity, premium Supplier C). We will delve into a comparative analysis of their purity profiles, stability under stress conditions, and the analytical methodologies required for their comprehensive evaluation.

Comparative Analysis of Commercial Reference Standards

To provide a practical comparison, we will consider three hypothetical reference standards of this compound obtained from different suppliers. The following table summarizes their key characteristics based on typical data found in Certificates of Analysis (CoAs).

ParameterSupplier ASupplier BSupplier C (Premium)
Purity (by HPLC-UV, 210 nm) 98.5%99.2%≥ 99.8%
Identity (by ¹H NMR & MS) ConformsConformsConforms
Water Content (by Karl Fischer) 0.25%0.15%< 0.1%
Residual Solvents (by GC-HS) < 0.1% Acetone< 0.05% Ethyl Acetate< 0.01% (Specified)
Appearance Off-white solidWhite crystalline solidWhite, crystalline powder

This initial comparison highlights the variability that can exist between suppliers. While Supplier A and B offer acceptable purity for many research applications, Supplier C provides a premium-grade standard with a higher level of characterization and lower impurity levels, which is often critical for late-stage development and quality control applications.

Experimental Design for Comparative Evaluation

To objectively assess the performance of these reference standards, a series of experiments should be conducted. The following protocols are designed to provide a robust comparison of purity, identity, and stability.

Purity Determination and Impurity Profiling by HPLC-UV

The accurate determination of purity and the identification of potential impurities are crucial. Since this compound lacks a strong chromophore, derivatization is often not necessary for detection at low UV wavelengths (e.g., 210 nm) where the carbonyl group exhibits some absorbance. However, for trace-level impurity analysis, derivatization to introduce a fluorescent tag could be considered. For this guide, we will focus on a direct HPLC-UV method.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare 1 mg/mL solutions of each reference standard in the mobile phase (30:70 Water:Acetonitrile with 0.1% Formic Acid).

Rationale for Experimental Choices:

  • A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound.

  • The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.

  • A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

Expected Outcome: This method should provide a clear separation of the main peak from any impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualization of the HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve (1 mg/mL in Mobile Phase) Filter Filter through 0.45 µm syringe filter Prep->Filter Vial Transfer to HPLC vial Filter->Vial Injector Autosampler Injection (10 µL) Vial->Injector Analyze Column C18 Reverse-Phase Column (30 °C) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration & Area Calculation Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

Identity Confirmation by ¹H NMR and Mass Spectrometry

While HPLC provides purity information, it does not confirm the identity of the main component. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the cyclohexyl, methylene, and carboxylic acid protons. The absence of significant unassigned signals provides further evidence of purity.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 225.3.

Stability Assessment: Forced Degradation Studies

A robust reference standard must be stable under defined storage conditions. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[1]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of each reference standard in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid reference standard at 105°C for 24 hours.

    • Photostability: Expose the solid reference standard to light according to ICH Q1B guidelines.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze by the developed HPLC-UV method.

Rationale for Experimental Choices: These stress conditions are chosen to simulate harsh environments the compound might encounter during manufacturing, formulation, or storage, and are based on ICH guidelines for stability testing.

Expected Outcome: The HPLC analysis of the stressed samples will reveal the extent of degradation and the formation of any new peaks corresponding to degradation products. A well-characterized reference standard (like that from Supplier C) is expected to show minimal degradation under these conditions compared to lower-purity standards.

Visualization of the Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions Start This compound Reference Standard Acid Acidic Hydrolysis (1M HCl, 80°C) Start->Acid Base Basic Hydrolysis (1M NaOH, 80°C) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (105°C, solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC Results Evaluate Degradation Profile & Peak Purity HPLC->Results

Caption: Workflow for Forced Degradation Studies.

Comparison with Alternatives

While this compound is a specific molecule, researchers may consider structurally related compounds as alternatives in certain applications. A comparison with some of these alternatives is provided below.

CompoundStructureKey DifferencesPotential Applications
This compound C₁₃H₂₂O₃Cyclohexyl group provides lipophilicity.Pharmaceutical intermediates, polymer synthesis.
7-Oxooctanoic acid C₈H₁₄O₃Shorter alkyl chain, terminal methyl ketone.Metabolic studies, synthesis of natural products.
7-Oxoheptanoic acid C₇H₁₂O₃Lacks the cyclohexyl group, more polar.[2]Building block for various heterocyclic compounds.

The choice of an alternative will depend on the specific requirements of the synthesis or biological study, such as desired lipophilicity, steric hindrance, and metabolic stability.

Conclusion and Recommendations

The selection of a reference standard for this compound is a critical decision that should be based on a thorough evaluation of its purity, identity, and stability. For early-stage research and discovery, a standard with a purity of ≥98% may be sufficient. However, for later-stage development, process validation, and quality control, a premium-grade reference standard with a purity of ≥99.5% and comprehensive characterization is highly recommended.

It is imperative for researchers to not solely rely on the supplier's CoA but to perform their own internal verification using validated analytical methods, such as the HPLC-UV protocol detailed in this guide. By investing in a high-quality, well-characterized reference standard and implementing robust analytical controls, researchers can ensure the integrity and reliability of their scientific data, ultimately accelerating the path of drug discovery and development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1), Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • SIELC Technologies. (2018). Separation of 7-Oxoheptanoic acid on Newcrom R1 HPLC column. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation: What is the value?. LCGC North America, 32(1), 42-53.
  • PubChem. 7-Oxooctanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Oxoheptanoic acid. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthesis of 7-Cyclohexyl-7-oxoheptanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Cyclohexyl-7-oxoheptanoic Acid

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a cyclohexyl ketone, makes it a versatile building block for the synthesis of complex molecular architectures. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the keto-cyclohexyl moiety can be crucial for receptor binding or for influencing the material properties of polymers. The efficient and scalable synthesis of this compound is therefore a key consideration for its practical application. This guide explores three distinct and plausible synthetic strategies: Friedel-Crafts acylation, a Grignard-based approach, and a route involving the oxidation of a secondary alcohol.

Route 1: Friedel-Crafts Acylation of Cyclohexylbenzene

This classic electrophilic aromatic substitution offers a direct method to forge the core structure of the target molecule. The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones.[1][2][3]

Scientific Rationale

The reaction hinges on the generation of a highly electrophilic acylium ion from a pimelic acid derivative, which then attacks the electron-rich cyclohexylbenzene ring. The cyclohexyl group, being an activating and ortho-, para-directing substituent, facilitates this substitution. The use of a Lewis acid, typically aluminum chloride (AlCl₃), is essential for the formation of the acylium ion from the corresponding acyl chloride or anhydride.[1] To minimize steric hindrance from the bulky cyclohexyl group, the acylation is anticipated to occur predominantly at the para position.

Detailed Experimental Protocol

Part A: Preparation of the Acylating Agent - Pimeloyl Chloride

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pimelic acid (10.0 g, 62.4 mmol) and thionyl chloride (16.4 mL, 225 mmol, 3.6 equiv.).

  • Heat the mixture to reflux at 80°C for 2 hours. The solid pimelic acid will gradually dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude pimeloyl chloride is obtained as a pale yellow oil and can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

  • To a 250 mL three-necked flask, flame-dried and equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (20.8 g, 156 mmol, 2.5 equiv.) and 100 mL of anhydrous dichloromethane (DCM).

  • Cool the resulting suspension to 0°C using an ice-water bath.

  • Slowly add a solution of the crude pimeloyl chloride (from Part A) in 20 mL of anhydrous DCM from the dropping funnel.

  • Following this addition, add cyclohexylbenzene (10.0 g, 62.4 mmol, 1 equiv.) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Grignard Reaction with a Pimelic Acid Derivative

This approach leverages the powerful nucleophilicity of Grignard reagents to construct the target molecule. This method is highly effective for the formation of carbon-carbon bonds.

Scientific Rationale

The synthesis of 7-chloro-2-oxoheptanoic acid via a Grignard reaction provides a strong precedent for this approach.[4][5] A cyclohexylmagnesium halide is reacted with an electrophilic seven-carbon chain that already contains a latent or protected carboxylic acid and a group that can be converted to a ketone. A suitable electrophile is a mono-esterified, mono-acid chloride of pimelic acid. The Grignard reagent will selectively attack the more electrophilic acid chloride. Subsequent workup and hydrolysis will reveal the ketone and carboxylic acid functionalities.

Detailed Experimental Protocol

Part A: Preparation of Pimelic Acid Monomethyl Ester

A selective mono-esterification can be achieved by leveraging the differential reactivity of the two carboxylic acid groups when the diacid is adsorbed onto a solid support.[6]

  • Prepare a solution of pimelic acid (10.0 g, 62.4 mmol) in 100 mL of methanol.

  • Add trimethylchlorosilane (15.8 mL, 125 mmol, 2 equiv.) dropwise at room temperature.

  • Stir the solution for 12 hours at room temperature.

  • Remove the solvent under reduced pressure to yield the crude pimelic acid monomethyl ester hydrochloride.

Part B: Preparation of Pimelic Acid Monomethyl Ester Chloride

  • To the crude pimelic acid monomethyl ester hydrochloride from Part A, add thionyl chloride (9.1 mL, 125 mmol, 2 equiv.).

  • Heat the mixture to 60°C for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Part C: Grignard Reaction and Hydrolysis

  • In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.82 g, 75 mmol, 1.2 equiv.).

  • Add a small crystal of iodine.

  • Prepare a solution of bromocyclohexane (10.2 g, 62.4 mmol, 1 equiv.) in 50 mL of anhydrous diethyl ether and add a small portion to the magnesium.

  • Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux.

  • After the addition, continue to reflux for an additional hour.

  • Cool the Grignard solution to 0°C and add a solution of the pimelic acid monomethyl ester chloride from Part B in 20 mL of anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (50 mL), then brine (50 mL), and dry over anhydrous Na₂SO₄.

  • After filtration and concentration, the resulting crude methyl ester is hydrolyzed by refluxing with 10% aqueous NaOH (50 mL) for 2 hours.

  • Cool the solution, acidify with concentrated HCl to pH ~2, and extract the product with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried, and concentrated to give the crude product, which is then purified.

Route 3: Oxidation of 7-cyclohexyl-7-hydroxyheptanoic acid

This multi-step route involves the initial synthesis of the corresponding secondary alcohol, which is then oxidized to the target ketone.

Scientific Rationale

This strategy separates the formation of the C-C bond from the introduction of the ketone functionality. The precursor alcohol, 7-cyclohexyl-7-hydroxyheptanoic acid, can be synthesized through a Grignard reaction between a protected 6-halohexanoic acid derivative and cyclohexanecarboxaldehyde. The final step is a selective oxidation of the secondary alcohol. Reagents such as Jones reagent (chromic acid) or pyridinium chlorochromate (PCC) are effective for this transformation.[7][8][9] Care must be taken to choose an oxidant that does not affect the carboxylic acid group.[10][11]

Detailed Experimental Protocol

Part A: Synthesis of Methyl 7-cyclohexyl-7-hydroxyheptanoate

  • Prepare the Grignard reagent from methyl 6-bromohexanoate (1 equivalent) and magnesium (1.2 equivalents) in anhydrous THF.

  • In a separate flask, dissolve cyclohexanecarboxaldehyde (1 equivalent) in anhydrous THF and cool to 0°C.

  • Add the prepared Grignard reagent to the aldehyde solution dropwise.

  • Stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • The organic layer is washed, dried, and concentrated to give the crude alcohol ester.

Part B: Hydrolysis to 7-cyclohexyl-7-hydroxyheptanoic acid

  • Hydrolyze the crude methyl ester from Part A with 10% aqueous NaOH.

  • Acidify the reaction mixture to obtain the hydroxy acid.

Part C: Oxidation to this compound

  • Dissolve the 7-cyclohexyl-7-hydroxyheptanoic acid from Part B in acetone and cool to 0°C.

  • Add Jones reagent dropwise until the orange color of Cr(VI) persists.

  • Stir for 2 hours at room temperature.

  • Add isopropanol to quench the excess oxidant.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate, wash, dry, and purify the product.

Comparative Performance Analysis

FeatureFriedel-Crafts AcylationGrignard ReactionOxidation of Secondary Alcohol
Starting Materials Cyclohexylbenzene, Pimelic AcidBromocyclohexane, Pimelic AcidCyclohexanecarboxaldehyde, 6-Bromohexanoic Acid
Number of Key Steps 233
Estimated Overall Yield 55-65%60-75%45-55%
Reagent & Waste Profile Stoichiometric AlCl₃ (corrosive waste)Stoichiometric Mg, moisture-sensitiveStoichiometric Mg, Cr(VI) waste (toxic)
Scalability ModerateGoodModerate
Key Advantages Direct, fewer steps.High yielding, versatile.Avoids acyl halides.
Key Disadvantages Large amount of Lewis acid.Requires strictly anhydrous conditions.Longer route, hazardous oxidant.

Visualizing the Synthetic Pathways

Comparative_Synthesis cluster_FC Friedel-Crafts Acylation Route cluster_Grignard Grignard Reaction Route cluster_Oxidation Oxidation Route Pimelic_Acid_FC Pimelic Acid Pimeloyl_Chloride Pimeloyl Chloride Pimelic_Acid_FC->Pimeloyl_Chloride SOCl₂ Product_FC This compound Pimeloyl_Chloride->Product_FC AlCl₃ Cyclohexylbenzene Cyclohexylbenzene Cyclohexylbenzene->Product_FC Bromocyclohexane Bromocyclohexane Grignard_Reagent Cyclohexyl-MgBr Bromocyclohexane->Grignard_Reagent Mg Product_GR This compound Grignard_Reagent->Product_GR Pimelic_Acid_GR Pimelic Acid Pimelic_Ester_Cl Pimelic Ester-Cl Pimelic_Acid_GR->Pimelic_Ester_Cl 1. MeOH, TMSCl 2. SOCl₂ Pimelic_Ester_Cl->Product_GR 1. Add Grignard 2. Hydrolysis Bromohexanoate Methyl 6-bromohexanoate Grignard_Hex BrMg-(CH₂)₅-CO₂Me Bromohexanoate->Grignard_Hex Mg Hydroxy_Acid 7-Cyclohexyl-7-hydroxyheptanoic acid Grignard_Hex->Hydroxy_Acid 1. Add Aldehyde 2. Hydrolysis Cyclohex_Aldehyde Cyclohexanecarboxaldehyde Cyclohex_Aldehyde->Hydroxy_Acid Product_Ox This compound Hydroxy_Acid->Product_Ox Jones Oxidation

Caption: Logical flow of the three synthetic routes to this compound.

Expert Recommendation and Conclusion

For most laboratory applications where yield and versatility are paramount, the Grignard Reaction Route emerges as the most promising strategy. While it involves more steps in the preparation of the electrophile, the carbon-carbon bond-forming reaction is typically high-yielding and robust. The challenges associated with handling moisture-sensitive reagents are standard practice in a synthetic organic chemistry laboratory.

The Friedel-Crafts Acylation Route is a strong contender, particularly if a more convergent synthesis is desired and the necessary starting materials are readily accessible. Its primary drawback is the large amount of Lewis acid required, which can complicate purification and has environmental implications.

The Oxidation Route is the least direct and likely the lowest yielding of the three. However, it may be a suitable alternative if the starting materials for the other routes are unavailable or if a milder C-C bond formation step is preferred. The reliance on chromium-based oxidants is a significant disadvantage, and exploring greener oxidation alternatives would be a valuable modification to this approach.

Ultimately, the selection of a synthetic route will be guided by the specific constraints and goals of the research project, including cost, scale, timeline, and environmental considerations.

References

  • Chemistry LibreTexts. (2024). Oxidation of Alcohols. Retrieved from [Link]

  • Bobbitt, J. M., et al. (2011). Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • JoVE. (2025). Oxidation of Alcohols. Retrieved from [Link]

  • Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5436365A - Process for the preparation of pimelic esters.
  • Ogawa, H., et al. (1988). Selective Monoesterification of Dicarboxylic Acids by Adsorption on Alumina. Bulletin of the Chemical Society of Japan.
  • Stoyanov, A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.). EP0643036A1 - Process for the preparation of esters of pimelic acid.
  • Sankar, K., & Dar, B. A. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
  • Stoyanov, A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
  • Beilstein Journals. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Majumder, S., & Dinda, S. (2018).
  • Beilstein Journals. (n.d.). Search Results for "Friedel–Crafts acylation". Retrieved from [Link]

  • OC-Praktikum. (2006). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid.
  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • ResearchGate. (n.d.). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexylcarbinol. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-(7-Cyanohept-2-ynoxy)-7-oxoheptanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724200A - Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
  • ResearchGate. (n.d.). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. Retrieved from [Link]

Sources

The Imperative for Novel Antivirals and the Unexplored Potential of 7-Cyclohexyl-7-oxoheptanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating the Antiviral Potential of Novel 7-Cyclohexyl-7-oxoheptanoic Acid Derivatives

In the relentless pursuit of novel antiviral therapeutics, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antiviral potential of a novel class of compounds: this compound derivatives. As a senior application scientist, my objective is to present a narrative that is not merely a list of protocols but a self-validating system of experimental choices, grounded in established scientific principles.

The emergence of drug-resistant viral strains and the ever-present threat of new pandemics underscore the urgent need for a diversified arsenal of antiviral agents.[1] this compound derivatives represent an intriguing, yet underexplored, chemical space. Their structural features, combining a flexible heptanoic acid chain with a rigid cyclohexyl group, offer potential for unique interactions with viral or host cell targets. This guide will delineate a systematic approach to ascertain their therapeutic promise, moving from initial toxicity profiling to in-depth mechanistic studies.

Foundational Assessment: Determining Cytotoxicity

Before any antiviral activity can be claimed, it is crucial to determine the concentration at which the test compounds are toxic to the host cells. An ideal antiviral agent should inhibit viral replication at concentrations that are non-toxic to the host. The Cell Counting Kit-8 (CCK-8) assay is a sensitive and reliable colorimetric method for assessing cell viability.[2][3][4]

Experimental Protocol: CCK-8 Cytotoxicity Assay
  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivatives in assay medium (culture medium with 2% FBS). A typical starting concentration is 100 µM.[5]

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the subsequent antiviral assays.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by regression analysis.

Workflow for CCK-8 Cytotoxicity Assay.

Primary Antiviral Screening: The Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a robust and high-throughput method for the initial screening of antiviral compounds.[6][7] It measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

Experimental Protocol: CPE Reduction Assay
  • Cell Seeding: Prepare 96-well plates with host cells as described for the cytotoxicity assay.

  • Infection and Treatment: Remove the culture medium. Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI). Immediately add 50 µL of the serially diluted this compound derivatives.

  • Controls: Include virus-infected but untreated wells (virus control), uninfected and untreated wells (cell control), and a known antiviral drug as a positive control (e.g., Remdesivir).[5][8]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until 80-90% CPE is observed in the virus control wells (typically 48-72 hours).[5]

  • Assessment of CPE Inhibition: Quantify cell viability using a suitable method, such as crystal violet staining or a cell viability reagent like CCK-8.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The 50% effective concentration (EC50) is determined by regression analysis. The Selectivity Index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more promising therapeutic window.[7][8]

Confirmatory Assays for Robust Validation

Positive hits from the primary screen should be validated using more quantitative assays that directly measure the reduction in viral replication.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for quantifying the infectivity of a lytic virus and the efficacy of antiviral compounds.[9] It measures the reduction in the number of viral plaques, which are localized areas of cell death.[10][11]

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed 24-well or 6-well plates with a confluent monolayer of susceptible host cells.

  • Virus-Compound Incubation: In a separate plate, mix a known quantity of virus with serial dilutions of the test compound and incubate for 1 hour at 37°C.[10]

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[9][10]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50, the concentration required to reduce the number of plaques by 50%.[9]

Virus Yield Reduction Assay

This assay directly quantifies the amount of infectious virus produced in the presence of an antiviral compound.[6][12] It is a powerful technique for evaluating the efficacy of antiviral agents.[13]

Experimental Protocol: Virus Yield Reduction Assay
  • Infection and Treatment: Infect a monolayer of host cells in the presence of varying concentrations of the test compound.

  • Incubation: Incubate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: Collect the cell culture supernatant containing the newly produced virus particles.

  • Titration of Viral Yield: Determine the titer of the harvested virus by performing a plaque assay or a TCID50 (50% tissue culture infective dose) assay on a fresh monolayer of host cells.[12][14]

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.

Comparative Analysis: Benchmarking Against a Standard

To contextualize the antiviral potential of the this compound derivatives, it is essential to compare their performance against a well-characterized antiviral drug.

CompoundCC50 (µM)EC50 (µM) - CPE AssayIC50 (µM) - Plaque AssayVirus Yield Reduction (log10) at 10x EC50Selectivity Index (SI = CC50/EC50)
Derivative A >1005.24.83.5>19.2
Derivative B 85.312.711.52.16.7
Remdesivir (Control) >1000.80.74.2>125

This table presents hypothetical data for illustrative purposes.

Unraveling the Mechanism of Action: A Glimpse into Viral-Host Interactions

A promising antiviral candidate should ideally have a well-defined mechanism of action. Viruses manipulate various host cellular signaling pathways for their replication, such as the NF-κB, PI3K/Akt, and MAPK pathways.[15] Investigating whether the this compound derivatives modulate these pathways could provide insights into their antiviral mechanism.

A potential mechanism could involve the inhibition of a viral enzyme crucial for replication, or the modulation of a host signaling pathway that the virus hijacks. For instance, the derivatives could potentially interfere with the RIG-I-like receptor (RLR) pathway, which is a key component of the innate immune response to viral infections.[16]

G cluster_0 Host Cell cluster_1 Host Signaling Pathway Virus Virus Entry Replication Viral Replication Virus->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release Receptor Cellular Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus ProViralFactors Pro-Viral Gene Expression Nucleus->ProViralFactors ProViralFactors->Replication Supports Derivative 7-Cyclohexyl-7-oxoheptanoic acid derivative Derivative->Kinase2 Inhibits

Hypothetical mechanism of action via host signaling modulation.

Conclusion: A Roadmap to Antiviral Discovery

This guide provides a structured and scientifically rigorous framework for the validation of novel antiviral compounds, using this compound derivatives as a case study. By systematically progressing from cytotoxicity assessment to primary and confirmatory antiviral assays, and finally to mechanistic investigations, researchers can build a comprehensive data package to support the advancement of promising candidates. The ultimate goal is to identify compounds with a high selectivity index and a clear mechanism of action, paving the way for the development of the next generation of antiviral therapies.

References

  • In Vitro Antiviral Testing | IAR | USU. (n.d.). Utah State University. Retrieved January 18, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Virus yield reduction assay. - Bio-protocol. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. (2018). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Virus Yield Reduction Assay - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

  • A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed. (1990). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Plaque Reduction Assay - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

  • Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Role of Signaling Pathways in the Viral Life Cycle 2.0 - PMC - PubMed Central. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • In vitro assay by bioengineering of new antiviral drugs - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Influenza virus and cell signaling pathways - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Antiviral signaling pathways induced during viral infection. Cellular... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved January 18, 2026, from [Link]

  • A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. (n.d.). Springer Nature. Retrieved January 18, 2026, from [Link]

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.). Virology Research Services. Retrieved January 18, 2026, from [Link]

  • Special Issue : Signaling Pathways in Viral Infection and Antiviral Immunity - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • In vitro and in vivo models for Testing anti-viral agents against... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antiviral Pathways - YouTube. (2020). YouTube. Retrieved January 18, 2026, from [Link]

  • How to test if a liquid is antiviral: Suspension test for virucidal activity. (2023). Virology Research Services. Retrieved January 18, 2026, from [Link]

  • How to test if a material is antiviral: ISO21702 - VIROLOGY RESEARCH SERVICES. (2021). Virology Research Services. Retrieved January 18, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 7-Cyclohexyl-7-oxoheptanoic acid. As a compound used in specialized research and development, ensuring its proper disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is built upon established principles of chemical hygiene and hazardous waste management, providing researchers with the necessary information to handle this substance responsibly.

While specific hazard data for this compound is not widely published, its structure as a carboxylic acid necessitates a cautious approach.[1] Protocols are therefore derived from best practices for handling similar organic acids and are grounded in regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Immediate Safety & Hazard Assessment

Before handling or disposing of this compound, a thorough understanding of its potential hazards and the required safety precautions is essential. All laboratory personnel must be trained on the contents of the lab's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][4]

1.1 Personal Protective Equipment (PPE)

Due to the acidic nature of the compound, direct contact with skin and eyes must be avoided. Structurally similar compounds are known to cause skin and eye irritation.[5]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A standard lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the compound, especially if there is a risk of generating aerosols or dust, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

1.2 Incompatible Materials

Carboxylic acids can react vigorously and exothermically with certain classes of chemicals. Segregation is a critical safety and disposal principle.[6] Avoid contact with:

  • Bases: (e.g., sodium hydroxide, ammonium hydroxide) - Can cause a strong exothermic (heat-generating) reaction.[7]

  • Oxidizing Agents: (e.g., permanganates, chromates)

  • Reducing Agents: (e.g., hydrides, alkali metals)[7]

  • Reactive Metals: (e.g., sodium, potassium, magnesium)

Step-by-Step Disposal Protocol

The proper disposal route is determined by the concentration of the waste, the presence of contaminants, and local regulations. The primary and universally accepted method for concentrated or contaminated material is disposal via a licensed hazardous waste contractor.[6][8]

2.1 Waste Identification and Segregation

Proper identification is the first step in the hazardous waste management process, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[6][9]

  • Designate as Hazardous Waste: All waste containing this compound must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Maintain a dedicated waste container for this compound. Do not mix with other waste streams, particularly incompatible materials like bases or inorganic acids.[1][8]

2.2 Waste Containerization & Management

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition with a secure, leak-proof lid.[1][8]

  • Maintain Container Integrity: Keep the container closed at all times except when adding waste.[10][11] This is a key requirement of EPA's satellite accumulation area rules.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills during movement.[8]

  • Labeling: The container must be clearly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A clear statement of the associated hazards (e.g., "Corrosive," "Irritant")[1]

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate disposal path.

G start Start: 7-Cyclohexyl-7-oxoheptanoic Acid Waste Generated check_contaminants Is the waste contaminated with other hazardous materials (e.g., heavy metals, solvents)? start->check_contaminants check_concentration Is it a dilute (<10%) aqueous solution? check_contaminants->check_concentration No professional_disposal Professional Hazardous Waste Disposal 1. Package in a labeled, sealed container. 2. Store in satellite accumulation area. 3. Arrange for pickup by licensed contractor. check_contaminants->professional_disposal Yes check_concentration->professional_disposal No (Concentrated) check_local_regs Does your institution's EHS and local regulations permit on-site neutralization of this acid? check_concentration->check_local_regs Yes check_local_regs->professional_disposal No neutralize On-Site Neutralization Protocol (See Section 4.1) 1. Work in a fume hood with full PPE. 2. Slowly add acid to a cold base solution. 3. Monitor pH until it is between 6.0 and 8.0. 4. Dispose of neutralized solution down the drain with copious amounts of water. check_local_regs->neutralize Yes

Caption: Decision workflow for this compound disposal.

Treatment & Final Disposal Procedures

4.1 On-Site Neutralization (For Permitted, Dilute, Uncontaminated Aqueous Solutions ONLY)

Neutralization of a corrosive hazardous waste is one of the few treatment procedures that may be performed without a specific EPA permit, provided the waste has no other hazardous characteristics.[12] This should only be attempted if explicitly allowed by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Preparation: Conduct the entire procedure in a chemical fume hood. Place a container of a weak base solution (e.g., 5-10% sodium carbonate or sodium bicarbonate) in an ice bath to dissipate heat.[13]

  • Slow Addition: Slowly and carefully add the dilute carboxylic acid waste to the stirring base solution. Never add the base to the acid. This reaction can be exothermic.[1]

  • pH Monitoring: Continuously monitor the pH of the solution. Continue adding the acid until the pH is stable within a neutral range, typically between 6.0 and 8.0.[1]

  • Final Disposal: Once neutralized, the solution can typically be poured down the drain with a copious amount of water (at least 20 parts water to 1 part solution), as long as it contains no other regulated contaminants.[1][12]

4.2 Professional Hazardous Waste Disposal (Mandatory for Most Cases)

For concentrated waste, material contaminated with other hazardous substances (e.g., solvents, metals), or solid waste, disposal through a licensed contractor is mandatory.[1][6]

  • Containerize and Label: Ensure the waste is packaged and labeled according to the steps in Section 2.2.

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS office or using an online waste pickup request system.

  • Documentation: A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal site, ensuring a complete chain of custody as required by the EPA.[10][14]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spills: For small liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[7] Do not use combustible materials like paper towels to absorb the neat compound. Collect the absorbed material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and dispose of it via your EHS office.[1]

  • Major Spills: In the case of a large spill, evacuate the area immediately and alert others. Contact your institution's emergency response team or EHS department for assistance.[1]

Summary of Disposal Parameters

ParameterGuidelineRationale & Source(s)
Waste Classification Hazardous WasteAssumed corrosive/irritant based on carboxylic acid functional group.[1][5]
Incompatible Wastes Bases, Oxidizers, Reducing AgentsTo prevent violent exothermic reactions or the release of flammable gases.[1][7]
Recommended Container High-Density Polyethylene (HDPE), GlassMaterial must be chemically resistant to organic acids.[1][8]
Container Fill Level Max 90% of capacityTo allow for vapor expansion and prevent spills during handling.[8]
Neutralization Threshold <10% aqueous solution, uncontaminatedDilute solutions are more manageable for neutralization; contaminants require professional disposal.[1][15]
Target pH for Neutralization 6.0 - 8.0Ensures the waste is no longer corrosive before drain disposal.[1]
Final Disposal Route Licensed Hazardous Waste ContractorThe default and safest method, ensuring compliance with EPA regulations.[6][9]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous waste - Wikipedia. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • EHSO Manual - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 7-Cyclohexyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Cyclohexyl-7-oxoheptanoic acid. Given that specific toxicological data for this compound is not widely available, this document is grounded in the principles of prudent laboratory practice and knowledge of similar chemical structures, such as other carboxylic acids.[1] The core principle is to minimize all chemical exposures by employing a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).[2]

Understanding the Potential Hazards

Assumed Hazards Based on Chemical Class:

  • Skin Irritation: As with many carboxylic acids, direct contact with the skin may cause irritation or burns.[6]

  • Eye Damage: Contact with the eyes is likely to cause serious irritation and potential damage.[5][6]

  • Respiratory Irritation: If the compound is a powder, inhalation of dust can irritate the respiratory tract.[5][7]

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, which is the last line of defense, robust engineering and administrative controls must be in place.[8]

  • Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area.[2] A certified chemical fume hood is the most critical engineering control to prevent inhalation of airborne particles.[2][7][8]

  • Designated Area: All work with this chemical should be performed in a designated area to prevent cross-contamination of the laboratory.[9]

  • Safe Work Practices:

    • Minimize the amount of chemical used.

    • Keep containers tightly closed when not in use.[8][10]

    • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.

    • Wash hands thoroughly after handling, even if gloves were worn.[10]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is crucial for the safe handling of this compound. The following table summarizes the minimum required PPE.

Protection Type Specific PPE Recommendation Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[6]Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6]Select gloves based on chemical compatibility. Nitrile gloves are a common choice for protection against a range of chemicals.[2][6] Always inspect gloves for tears or holes before use and change them frequently.[2]
Body Protection A laboratory coat.A lab coat protects against incidental skin contact and contamination of personal clothing.[9][10]
Respiratory Protection A NIOSH-approved respirator may be necessary.If engineering controls like a fume hood are not available or are insufficient to control airborne dust, a respirator (e.g., an N95 mask for particulates) should be used.[6] The use of respirators requires a formal respiratory protection program, including fit testing.[6]
Foot Protection Closed-toe shoes.[2][10]Protects feet from spills and falling objects.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Task involving This compound is_powder Is the chemical a powder? start->is_powder in_fume_hood Working in a fume hood? is_powder->in_fume_hood Yes ppe_level_3 Maximum PPE: - Add NIOSH-approved  Respirator is_powder->ppe_level_3 No (and no other local exhaust ventilation) ppe_level_1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes in_fume_hood->ppe_level_1 No large_quantity Handling large quantity or risk of splash? in_fume_hood->large_quantity Yes ppe_level_2 Enhanced PPE: - Add Face Shield ppe_level_1->ppe_level_2 ppe_level_2->ppe_level_3 large_quantity->ppe_level_1 No large_quantity->ppe_level_2 Yes

Caption: PPE selection workflow for this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][5] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Small Spills: For small spills of powdered material, carefully scoop the solid into a container for disposal. Avoid creating dust. The area should then be decontaminated.

  • Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.[1][8]

  • Labeling: The waste container must be labeled with the full chemical name: "this compound".[1]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[12]

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, Princeton University. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Alabama at Birmingham. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Personal Protective Equipment. American Chemistry Council. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • MSDS of 7-methoxy-7-oxoheptanoic acid. Capot Chemical. [Link]

  • EHSO Manual 2023-2024 - Hazardous Waste. OUHSC.edu. [Link]

  • 7-Oxoheptanoic acid. PubChem, NIH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.